4-Aminopyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYPUAOHBNCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023870 | |
| Record name | 4-Aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor. | |
| Record name | 4-Aminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1769 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
273°C, 273 °C, 524.3 °F | |
| Record name | Dalfampridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol | |
| Record name | Dalfampridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2607 | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C | |
| Record name | 4-Aminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1769 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, Crystals, Fine white powder, Needles from benzene | |
CAS No. |
504-24-5, 29212-32-6, 916979-36-7 | |
| Record name | 4-Aminopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyridinimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinamine, labeled with deuterium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916979-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dalfampridine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dalfampridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fampridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-aminopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DALFAMPRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH3B64OKL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
157-161°C, 159.0 °C, 604.4 °F | |
| Record name | Dalfampridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
A Deep Dive into the Molecular Choreography of 4-Aminopyridine and Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyridine (4-AP), a cornerstone pharmacological tool and a therapeutic agent for conditions like multiple sclerosis, exerts its primary effects through the modulation of voltage-gated potassium (Kv) channels.[1][2] This in-depth technical guide elucidates the intricate mechanism of action by which 4-AP interacts with these critical regulators of cellular excitability. We will explore its binding characteristics, the structural determinants of its activity, and the biophysical consequences of its engagement with various Kv channel subtypes. This guide consolidates quantitative data from key studies, details essential experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: An Intracellular Blockade
This compound is a non-selective inhibitor of a wide array of voltage-gated potassium channels, with its affinity varying from the mid-micromolar to the millimolar range across different channel subtypes.[3] The canonical mechanism involves the physical occlusion of the ion conduction pore.
Intracellular Site of Action: A fundamental aspect of 4-AP's action is its binding to a site within the intracellular mouth of the potassium channel pore.[4][5] Being a weak base with a pK of approximately 9, 4-AP can traverse the cell membrane in its neutral, un-ionized form.[6][7] Once in the cytoplasm, the ionized, cationic form of 4-AP is the active species that binds to its target site within the channel.[6][7] This intracellular binding has been confirmed through experiments using inside-out and outside-out patch-clamp recordings, which demonstrated that 4-AP is only effective when applied to the intracellular face of the membrane.[6][7]
State-Dependent Binding: The binding of 4-AP to potassium channels is highly dependent on the conformational state of the channel (i.e., resting, open, or inactivated). Evidence suggests that 4-AP can bind to both open and closed states of different Kv channels.[4][6]
-
Open Channel Block: In many Kv channels, 4-AP enters and blocks the pore when the activation gate is open.[8] This is supported by the observation that the rate of block is strongly accelerated upon channel opening.[9]
-
Closed Channel Block: For some channel subtypes, such as Kv4.2, 4-AP has been shown to bind preferentially to the closed state of the channel.[10][11]
-
Trapping: A key feature of 4-AP's interaction is the phenomenon of "trapping," where the drug molecule becomes trapped within the channel pore when the activation gate closes.[4] This trapping means that even after the external solution is replaced with a drug-free solution, the block is only relieved upon subsequent depolarization, which reopens the channel and allows the drug to exit.[4][6]
Biophysical Consequences: The binding of 4-AP leads to several significant biophysical changes in channel function:
-
Reduced Potassium Efflux: The primary consequence is the reduction or complete blockage of potassium ion flow through the channel.
-
Prolonged Action Potentials: By inhibiting the repolarizing potassium currents, 4-AP broadens the duration of action potentials in excitable cells like neurons and myocytes.[2]
-
Enhanced Neurotransmitter Release: The prolonged depolarization at presynaptic terminals leads to an increased influx of calcium through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters.[2][12]
-
Modulation of Gating Currents: Studies have shown that 4-AP can affect the movement of the channel's voltage sensor (the S4 segment). It has been observed to accelerate the return of the "off-gating" charge upon repolarization, suggesting it may prevent late, slow conformational changes that are necessary for full channel opening.[4][5] Furthermore, 4-AP can prevent the slow inactivation of ionic currents in channels like Kv1.5.[13]
Quantitative Data on this compound Activity
The inhibitory potency of 4-AP and its analogs varies significantly across different potassium channel subtypes. The following tables summarize key quantitative data from the literature.
Table 1: Inhibitory Potency (IC50) of this compound on Various Kv Channels
| Channel Subtype | Expression System | IC50 (µM) | Reference(s) |
| Kv1.1 | CHO cells | 170 | [3] |
| Kv1.2 | CHO cells | 230 | [3] |
| Shaker K+ | Xenopus oocytes | ~200 - 350 | [14] |
| Delayed Rectifier K+ (B lymphocytes) | Murine B lymphocytes | 120 (peak current, subsequent pulses) | [6] |
| Kv4.2 | HEK293 cells | ~900 (tonic block at -80 mV) | [11] |
| A-type K+ (cerebellar granule cells) | Rat cerebellar granule cells | ~1000-5000 | [15] |
| A-type K+ (tuberomammillary neurons) | Mouse tuberomammillary neurons | ~1000 | [16] |
Table 2: Structure-Activity Relationship of this compound Analogs on Shaker K+ Channels
| Compound | Substituent(s) | IC50 at +40 mV (µM) | Potency Relative to 4-AP | Reference(s) |
| This compound (4-AP) | - | ~235 | Baseline | [17] |
| 3-Fluoro-4-aminopyridine | 3-Fluoro | ~160 - 304 | ~1.1x more potent | [14] |
| 3-Methyl-4-aminopyridine | 3-Methyl | 34 | ~7-fold more potent | [17][18][19][20] |
| 3-Methoxy-4-aminopyridine | 3-Methoxy | 820 | ~3- to 4-fold less potent | [17][18][19][20] |
| 3-Trifluoromethyl-4-aminopyridine | 3-Trifluoromethyl | ~820 | ~3- to 4-fold less potent | [18][19][20] |
| 2-Trifluoromethyl-4-aminopyridine | 2-Trifluoromethyl | - | ~60-fold less active | [18][20] |
Key Experimental Protocols
The elucidation of 4-AP's mechanism of action has relied on a variety of electrophysiological techniques. Below are detailed methodologies for key experiments.
Whole-Cell Voltage-Clamp Recordings
This technique is used to measure the macroscopic currents flowing through all the channels on a cell's surface.
-
Cell Preparation: Acutely dissociated cells (e.g., melanotrophs, cerebellar granule cells) or cultured cell lines (e.g., HEK293, CHO) expressing the potassium channel of interest are used.[11][15][21]
-
Recording Solutions:
-
Internal (Pipette) Solution (in mM): Typically contains 110 K+ gluconate, 30 KCl, 0.5 MgCl2, 5 HEPES, and 0.1 EGTA, with the pH adjusted to 7.3.[22]
-
External (Bath) Solution (in mM): Typically contains 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[22] Other channel blockers (e.g., tetrodotoxin (B1210768) for Na+ channels, nicardipine (B1678738) for Ca2+ channels) are often added to isolate the potassium currents.[21][22]
-
-
Electrophysiological Recording:
-
A glass micropipette with a resistance of 3-6 MΩ is filled with the internal solution and brought into contact with the cell membrane to form a high-resistance seal (a "giga-seal").
-
The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV or -70 mV).[21][22]
-
A series of depolarizing voltage steps are applied to activate the potassium channels, and the resulting currents are recorded before and after the application of 4-AP to the external solution.
-
-
Data Analysis: The peak current, current-voltage relationship, and kinetics of activation and inactivation are analyzed to determine the effects of 4-AP. The concentration-response data are fitted to the Hill equation to determine the IC50 value.[14]
Xenopus Oocyte Expression System and Two-Electrode Voltage Clamp
This system allows for the study of specific ion channel subtypes in a controlled environment.
-
Oocyte Preparation:
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired potassium channel subtype. The oocytes are then incubated for 2-4 days to allow for channel protein expression and insertion into the cell membrane.[14]
-
Two-Electrode Voltage Clamp:
-
The oocyte is placed in a recording chamber and superfused with a recording solution (e.g., Kulori solution: 90 mM NaCl, 4 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM HEPES, pH 7.4).[22]
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a desired level (e.g., holding potential of -80 mV).[22]
-
Voltage protocols, such as a series of depolarizing steps, are applied to elicit channel currents.
-
4-AP is applied via the superfusion solution, and its effects on the channel currents are recorded.
-
Visualizing the Mechanism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts of 4-AP's mechanism of action and experimental procedures.
Caption: Intracellular binding and trapping mechanism of this compound in a voltage-gated potassium channel.
Caption: Experimental workflow for whole-cell patch-clamp recording to study the effects of this compound.
Caption: Logical relationship between substitutions on the this compound ring and inhibitory potency.
Conclusion
This compound's interaction with voltage-gated potassium channels is a multifaceted process characterized by intracellular, state-dependent binding and pore occlusion. Its ability to prolong action potentials and enhance neurotransmitter release forms the basis of its therapeutic utility. The continued investigation into the structure-activity relationships of 4-AP analogs holds promise for the development of more potent and selective Kv channel modulators for a range of neurological disorders. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and established experimental protocols, to aid researchers in their exploration of ion channel pharmacology and drug discovery.
References
- 1. This compound for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. selleckchem.com [selleckchem.com]
- 4. rupress.org [rupress.org]
- 5. On the mechanism by which this compound occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A model for this compound action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gating-dependent mechanism of this compound block in two related potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reverse use dependence of Kv4.2 blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Model of the Block of Voltage-Gated Potassium Kv4.2 Ionic Currents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Slow gating charge immobilization in the human potassium channel Kv1.5 and its prevention by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. State-Dependent Enhancement of Subthreshold A-Type Potassium Current by this compound in Tuberomammillary Nucleus Neurons | Journal of Neuroscience [jneurosci.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Structure-activity relationship studies of four novel this compound K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound causes a voltage-dependent block of the transient outward K+ current in rat melanotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of 4-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyridine (4-AP), also known as dalfampridine, is a broad-spectrum blocker of voltage-gated potassium (Kv) channels. Its primary mechanism of action involves the inhibition of these channels, leading to a prolongation of action potentials. This extended depolarization enhances calcium influx at nerve terminals, subsequently increasing the release of various neurotransmitters. This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Primary Molecular Targets: Voltage-Gated Potassium (Kv) Channels
The principal molecular targets of this compound are the voltage-gated potassium (Kv) channels. 4-AP is a non-selective inhibitor, demonstrating activity against a wide array of Kv channel subtypes.[1] The blockade of these channels is the cornerstone of its therapeutic effects, particularly in conditions like multiple sclerosis where it improves nerve impulse conduction in demyelinated axons.[2][3][4]
The inhibition of Kv channels by 4-AP prolongs the repolarization phase of the action potential.[3] In demyelinated neurons, where potassium channels can become exposed along the axon, this effect can help to restore action potential propagation.[2][4] In presynaptic nerve terminals, the prolonged depolarization leads to an increased open time for voltage-gated calcium channels, resulting in enhanced calcium influx and, consequently, greater neurotransmitter release.[5]
Quantitative Pharmacological Data
The inhibitory potency of this compound varies across different Kv channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.
| Molecular Target | IC50 (μM) | Cell Line/System | Reference(s) |
| Kv1.1 (KCNA1) | 147 - 290 | CHO cells, HEK cells | [6][7][8] |
| Kv1.2 (KCNA2) | 230 - 399 | CHO cells, HEK cells | [6][8] |
| Kv1.3 (KCNA3) | 195 | Not specified | [6] |
| Kv1.4 (KCNA4) | 13 - 399 | HEK cells | [6][8] |
| Kv1.5 (KCNA5) | 125.1 | QPatch automated patch clamp | [9] |
| Kv3.1 (KCNC1) | 29 | Not specified | [6] |
| Kv3.2 (KCNC2) | 100 | Not specified | [6] |
| Kv4.2 (KCND2) | ~1000 (Kd) | HEK293 cells | [10][11] |
| Kv7.4 (KCNQ4) | Enhances current | Oocytes, HEK cells | [1] |
| Kv7.5 (KCNQ5) | No effect | Oocytes | [1] |
Note: IC50 values can vary depending on the experimental conditions, such as temperature, pH, and the specific expression system used.
The major metabolites of this compound, 3-hydroxy-4-aminopyridine and 3-hydroxy-4-aminopyridine sulfate, have significantly lower potency for Kv channels, with IC50 values reported to be one to two orders of magnitude higher than that of 4-AP itself.[2]
Downstream Effects: Enhanced Neurotransmitter Release
A critical consequence of Kv channel blockade by this compound is the potentiation of neurotransmitter release at synapses and the neuromuscular junction.[3][12] This effect is a direct result of the prolonged presynaptic action potential and subsequent increase in intracellular calcium concentration.[5]
4-AP has been shown to stimulate the release of several key neurotransmitters, including:
This enhanced neurotransmitter release is believed to contribute to the symptomatic improvements observed in patients with multiple sclerosis and other neurological disorders by augmenting synaptic transmission.[14]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms associated with this compound's interaction with its molecular targets.
Caption: Mechanism of this compound at the presynaptic terminal.
Caption: Workflow for determining the IC50 of 4-AP on Kv channels.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the molecular targets of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the effects of 4-AP on specific Kv channel subtypes expressed in heterologous systems (e.g., HEK293 or CHO cells).[7][9][15][16]
a) Cell Preparation:
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
For transient expression, cells are transfected with a plasmid containing the cDNA for the desired human Kv channel subunit using a suitable transfection reagent.
-
Transfected cells are plated onto glass coverslips 24-48 hours prior to recording.
b) Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[17]
-
Intracellular (Pipette) Solution (in mM): 110 KCl, 10 EGTA, 5.4 CaCl2, 1.75 MgCl2, 4 Na2-ATP, 10 HEPES. The pH is adjusted to 7.4 with KOH.[17]
c) Recording Procedure:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the extracellular solution.
-
Borosilicate glass micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution are used for recording.[16]
-
A Gigaohm (GΩ) seal is formed between the micropipette and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to establish the whole-cell configuration.
-
Cells are held at a holding potential of -80 mV.
-
Kv currents are elicited by applying depolarizing voltage steps (e.g., to +50 mV for 500 ms).
-
Baseline currents are recorded before the application of this compound.
-
This compound is applied to the bath at various concentrations.
-
The effect of 4-AP on the Kv current is recorded at each concentration to determine the extent of inhibition.
d) Data Analysis:
-
The peak current amplitude in the presence of 4-AP is compared to the baseline current to determine the percentage of inhibition.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the concentration of 4-AP.
-
The IC50 value is calculated by fitting the concentration-response curve with a Hill equation.
In Vitro Neurotransmitter Release Assay
This assay is used to assess the effect of 4-AP on the release of specific neurotransmitters from brain tissue preparations, such as synaptosomes or brain slices.[4][13]
a) Preparation of Brain Tissue:
-
Brain regions of interest (e.g., hippocampus, striatum) are dissected from rodents.
-
For synaptosome preparation, the tissue is homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
For brain slice preparation, the tissue is cut into thin slices (e.g., 300-400 µm) using a vibratome.
b) Radiolabeling of Neurotransmitters:
-
The tissue preparation is incubated with a radiolabeled precursor of the neurotransmitter of interest (e.g., [3H]choline for acetylcholine, [3H]noradrenaline for noradrenaline).
c) Superfusion and Sample Collection:
-
The radiolabeled tissue is placed in a superfusion chamber and continuously perfused with a physiological salt solution.
-
Fractions of the superfusate are collected at regular intervals.
-
After establishing a stable baseline of spontaneous release, this compound is added to the superfusion medium at the desired concentration.
-
Fractions are continuously collected to measure the effect of 4-AP on neurotransmitter release.
d) Data Analysis:
-
The radioactivity in each collected fraction is measured using liquid scintillation counting.
-
The amount of neurotransmitter released is expressed as a percentage of the total radioactivity in the tissue at the time of collection.
-
The release of neurotransmitter in the presence of 4-AP is compared to the baseline release to determine the stimulatory effect.
Conclusion
This compound's primary molecular targets are a broad range of voltage-gated potassium channels. Its inhibitory action on these channels leads to a prolongation of action potentials, which in turn enhances calcium-dependent neurotransmitter release. This multifaceted mechanism of action underlies its therapeutic utility in neurological disorders characterized by impaired nerve conduction. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to develop novel therapeutics targeting these pathways.
References
- 1. This compound: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Voltage gating and this compound inhibition in the Shaker Kv channel revealed by a closed-state model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. On the mechanism of this compound action on the cloned mouse brain potassium channel mKv1.1 [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sophion.com [sophion.com]
- 10. A Model of the Block of Voltage-Gated Potassium Kv4.2 Ionic Currents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. State-Dependent Enhancement of Subthreshold A-Type Potassium Current by this compound in Tuberomammillary Nucleus Neurons | Journal of Neuroscience [jneurosci.org]
- 12. Enhancement of synaptic transmission by this compound in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound differentially affects the spontaneous release of radiolabelled transmitters from rat brain slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. In Vitro electrophysiological activity of nerispirdine, a novel this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of 4-Aminopyridine on Neuronal Excitability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Aminopyridine (4-AP), a potent blocker of voltage-gated potassium (Kᵥ) channels, serves as a critical tool in neuroscience research and as a therapeutic agent for certain neurological disorders. By inhibiting the repolarizing influence of Kᵥ channels, 4-AP prolongs the action potential duration, thereby enhancing neuronal excitability and synaptic transmission. This guide provides a comprehensive technical overview of the core mechanisms of 4-AP action, presents quantitative data from key experimental findings, details relevant experimental protocols, and illustrates the underlying pathways and workflows. This document is intended to be a valuable resource for researchers and professionals in drug development investigating the multifaceted effects of 4-AP on the nervous system.
Core Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated potassium channels.[1] In demyelinated axons, the internodal membrane and its ion channels become more exposed to electrical transients during an action potential.[1] Under these conditions, the leakage of potassium ions through Kᵥ channels can lead to the failure of action potential conduction.[1] 4-AP, at low concentrations, can prolong the duration of nerve action potentials by blocking these exposed channels and inhibiting repolarization, which consequently improves the conduction of the action potential.[1] This blockade has further physiological consequences, including an enhanced influx of calcium ions at presynaptic terminals, leading to increased neurotransmitter release and potentiated neuro-neuronal or neuromuscular transmission.[1]
The blockade of Kᵥ channels by 4-AP is a complex process that is dependent on the dose, voltage, and use.[2] Studies on cloned mouse brain potassium channels (mKv1.1) have shown that 4-AP can block the channel from both the extracellular and intracellular sides.[2]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of 4-AP on various parameters of neuronal excitability as reported in the scientific literature.
Table 1: Effects of this compound on Action Potential Properties
| Parameter | Preparation | 4-AP Concentration | Effect | Reference |
| Action Potential Duration (APD₂₀) | Mouse Sinoatrial Node Cells | 0.1 - 5.0 mmol/L | Increased by up to 70% | [3] |
| Action Potential Half-Width | Layer 2/3 Fast-Spiking Basket Cells (Mouse) | 100 µM | Increased from 0.42 ± 0.03 ms (B15284909) to 0.9 ± 0.04 ms | [4] |
| Fast Afterhyperpolarization (fAHP) Amplitude | Layer 2/3 Fast-Spiking Basket Cells (Mouse) | 100 µM | Decreased from 14.8 ± 1.4 mV to 5.5 ± 0.1 mV | [4] |
| Action Potential Duration (APD₃₀, APD₅₀, APD₉₀) | Dog Purkinje Fibers | 500 µM | Significant increase at 1.0 Hz stimulation | [5] |
| Nerve Terminal Action Potential (NTAP) Duration | Frog Neuromuscular Junction | 5 x 10⁻⁴ M | Prolonged | [6] |
Table 2: Effects of this compound on Synaptic Transmission
| Parameter | Preparation | 4-AP Concentration | Effect | Reference |
| Field Excitatory Postsynaptic Potential (fEPSP) Initial Slope | Rat Hippocampal Slices (CA1) | EC₅₀: 46.7 ± 2.68 µM | Persistent enhancement | [7] |
| Total fEPSP Initial Slope | Rat Hippocampal Slices (CA1) | 200 µM | Increased to 225.6 ± 23.8% | [7] |
| NMDA-mediated fEPSP Component | Rat Hippocampal Slices (CA1) | 200 µM | Increased to 177.4 ± 20.1% | [7] |
| AMPA-mediated fEPSP Component | Rat Hippocampal Slices (CA1) | 200 µM | Increased to 142.3 ± 18.9% | [7] |
| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Rat Hippocampal Slices (CA1) | 200 µM | Increased to 324.2 ± 25.4% | [7] |
| Miniature Inhibitory Postsynaptic Current (mIPSC) Frequency | Rat Hippocampal Slices (CA1) | 200 µM | Increased to 287.3 ± 36.3% | [7] |
| Paired-Pulse Facilitation | Rat Hippocampal Slices (CA1) | 200 µM | Reduced | [8] |
| Quantal Content of End-Plate Potential | Frog Neuromuscular Junction | 5 x 10⁻⁶ M | Increased 2-fold | [6] |
Table 3: Inhibitory Concentrations (IC₅₀) of this compound on Voltage-Gated Potassium Channels
| Kᵥ Channel Subtype | Expression System | IC₅₀ | Reference |
| mKv1.1 | Chinese Hamster Ovary (CHO) Cells | Extracellular: 147 µM, Intracellular: 117 µM | [2] |
| Kv1.1 | Recombinant | ~320 µM | [9] |
| Kv1.2 | Recombinant | ~23,652 µM | [9] |
| Kv1.4 | Recombinant | ~1,191 µM | [9] |
| Shaker K⁺ Channel | Xenopus Oocytes | ~200 - 350 µM | [10] |
Experimental Protocols
Preparation of Acute Brain Slices
This protocol describes a generalized procedure for preparing acute brain slices for electrophysiological recordings.
Materials:
-
Ice-cold artificial cerebrospinal fluid (aCSF) for slicing, continuously bubbled with 95% O₂/5% CO₂.
-
Standard aCSF for recording, continuously bubbled with 95% O₂/5% CO₂.
-
Vibrating microtome (vibratome).
-
Dissection tools (scissors, forceps, spatula).
-
Petri dish on ice.
-
Recovery chamber.
Procedure:
-
Anesthetize and decapitate the animal in accordance with approved institutional animal care and use protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.[11]
-
Isolate the brain region of interest (e.g., hippocampus).
-
Mount the tissue on the vibratome stage using cyanoacrylate glue.
-
Submerge the tissue in the vibratome buffer tray filled with ice-cold, oxygenated slicing aCSF.
-
Cut slices to the desired thickness (typically 300-400 µm).[12]
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.[13]
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.
Whole-Cell Patch-Clamp Recording
This protocol outlines the general steps for performing whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of 4-AP.
Materials:
-
Patch-clamp rig (microscope with DIC optics, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries.
-
Pipette puller.
-
Recording chamber with perfusion system.
-
Intracellular solution (e.g., K-gluconate based).[14]
-
aCSF containing 4-AP at the desired concentration.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with intracellular solution.[14]
-
Fill the pipette with intracellular solution and mount it on the micromanipulator.
-
Under visual guidance, approach a target neuron in the slice.
-
Apply gentle positive pressure to the pipette as it approaches the cell to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).[15]
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potentials in current-clamp; postsynaptic currents in voltage-clamp).
-
Bath-apply aCSF containing 4-AP and record the changes in neuronal activity.
-
Wash out the 4-AP with standard aCSF to observe recovery.
Multi-Electrode Array (MEA) Recording
This protocol provides a general workflow for using MEAs to study the effects of 4-AP on neuronal network activity in brain slices.
Materials:
-
MEA system with amplifier and data acquisition software.
-
Perforated MEA chip (pMEA).[16]
-
Acute brain slice preparation (as described above).
-
aCSF containing 4-AP.
Procedure:
-
Place the acute brain slice onto the MEA, ensuring the region of interest covers the electrode grid.
-
If using a pMEA, apply gentle suction to secure the slice to the electrodes.[16]
-
Continuously perfuse the slice with oxygenated aCSF.
-
Record baseline spontaneous network activity.
-
Induce epileptiform activity by perfusing the slice with aCSF containing 4-AP (e.g., 100 µM).[16]
-
Record the induced network activity, such as synchronized bursting and seizure-like events.
-
Analyze the data to determine changes in spike rate, burst rate, and network synchrony.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on neuronal excitability.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
Caption: Experimental workflow for whole-cell patch-clamp studies of 4-AP.
Logical Relationship of 4-AP Effects
Caption: Logical cascade of this compound's effects on neuronal function.
References
- 1. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. On the mechanism of this compound action on the cloned mouse brain potassium channel mKv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on action potentials generation in mouse sinoauricular node strips - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on Action Potential Parameters in Isolated Dog Purkinje Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on nerve terminal action potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. THE this compound IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of 4-Aminopyridine in Neuroscience: From Avian Repellent to Neuromodulator
An In-depth Technical Guide on the Discovery, History, and Mechanisms of 4-Aminopyridine
Abstract
This compound (4-AP), a potent potassium channel blocker, has traversed a remarkable path from its initial synthesis and use as a bird repellent to its current status as a valuable therapeutic agent in neuroscience, particularly for the symptomatic treatment of multiple sclerosis (MS). This technical guide provides a comprehensive overview of the discovery and history of 4-AP, its mechanism of action, and the pivotal experiments that have elucidated its function. We delve into the preclinical and clinical data that have shaped its development, presenting quantitative information in structured tables for clarity. Detailed experimental protocols for key assays are provided, alongside visualizations of its signaling pathway, experimental workflows, and historical development to offer a thorough resource for researchers, scientists, and drug development professionals.
A Serendipitous Beginning: The History of this compound
The story of this compound begins not in the realm of medicine, but in agriculture. First synthesized in the early 20th century, it was initially developed in 1963 as an avian repellent.[1][2] Its potent neurological effects on birds, causing distress cries that frighten away the rest of the flock, hinted at its powerful interaction with the nervous system.
The first significant foray of 4-AP into the medical field occurred in the 1970s in Bulgaria. Anesthetists there discovered its efficacy as a reversal agent for non-depolarizing neuromuscular blocking agents used during surgery.[1][2] The Bulgarian pharmaceutical company Sopharma commercialized this compound under the trade name Pymadin for this purpose.[1][2] These early clinical applications demonstrated its ability to enhance neuromuscular transmission, a property that would become central to its later development in neuroscience.
It was the seminal work in the late 1970s and early 1980s that unveiled the specific mechanism of action of 4-AP and its potential for treating neurological disorders. Researchers demonstrated that 4-AP could restore conduction in demyelinated nerve fibers.[3] This discovery was a watershed moment, suggesting that 4-AP could counteract the conduction block that is a hallmark of demyelinating diseases like multiple sclerosis.
Mechanism of Action: Unlocking Neuronal Conduction
The primary mechanism of action of this compound is the blockade of voltage-gated potassium (K+) channels in neuronal membranes.[4][5][6] In healthy myelinated axons, these channels are typically concealed under the myelin sheath. However, in demyelinated axons, as occurs in multiple sclerosis, these channels become exposed.[5][7]
The efflux of potassium ions through these exposed channels during an action potential can lead to a failure of nerve impulse conduction. By blocking these channels, 4-AP prolongs the duration of the action potential, allowing the nerve impulse to propagate across the demyelinated segment and restore conduction.[1][5] This restoration of axonal conduction is the putative mechanism for the clinical improvements seen in patients with MS.[7][8]
Beyond restoring conduction in demyelinated axons, 4-AP also enhances neurotransmitter release at synapses.[1][9] By prolonging the depolarization of the presynaptic terminal, it increases the influx of calcium ions, which in turn promotes the release of neurotransmitters into the synaptic cleft.[1] This dual action of restoring axonal conduction and enhancing synaptic transmission makes 4-AP a powerful tool for modulating neuronal function.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound from various preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose | Route | Tmax (min) | t1/2 (min) | Vd (ml/kg) | CL (ml/kg/min) | Reference |
| Dog | 1.0 mg/kg | IV | - | 125 ± 23 | 2517 ± 363 | 21 ± 4 | [10] |
| Guinea Pig | 2 mg/kg | IM | 16-17 | 65-71 | - | - | [9] |
| Rat (Male) | - | IV | - | - | - | 14.9 | [11] |
| Rat (Female) | - | IV | - | - | - | 12.0 | [11] |
Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; Vd: Volume of distribution; CL: Clearance
Table 2: In Vitro Efficacy of this compound
| Channel/Preparation | Effect | IC50 / Effective Concentration | Reference |
| Kv1.1 | Inhibition | 242 µM | [12] |
| Kv1.2 | Inhibition | 399 µM | [12] |
| Kv1.4 | Inhibition | 399 µM | [12] |
| hERG Channels | Inhibition | - (Concentration-dependent from 0.3-30 mM) | [13] |
| Injured Spinal Cord Axons | Increased Compound Action Potential | 100 µM (maximal effect) | [14] |
| CYP2E1 | Inhibition | 125 µM (estimated) | [15] |
IC50: Half-maximal inhibitory concentration
Table 3: Key Clinical Trial Results for Dalfampridine (B372708) (Extended-Release 4-AP) in Multiple Sclerosis
| Trial | Dose | Primary Outcome | Result | Reference |
| Phase III (1) | 10 mg twice daily | Timed 25-Foot Walk (T25FW) | 35% of treated patients were responders vs. 8% on placebo (p < 0.0001) | [16] |
| Phase III (2) | 10 mg twice daily | T25FW | Significant improvement in walking speed in responders | [7][8] |
| Crossover Study | Max 0.5 mg/kg | Kurtzke Expanded Disability Status Scale (EDSS) | Significant decrease in EDSS score (p = 0.001); 16.4% of patients had a decrease of ≥1.0 point on 4-AP vs. 0% on placebo | [17] |
Experimental Protocols: A Closer Look at the Methodology
Understanding the effects of this compound at a cellular level has been crucial to its development. The whole-cell patch-clamp technique is a key experimental method used to study the effects of 4-AP on voltage-gated potassium channels.
Detailed Protocol: Whole-Cell Patch-Clamp Recording of K+ Currents
Objective: To measure the effect of this compound on voltage-gated potassium currents in a neuronal cell line (e.g., HEK293 cells transfected with a specific Kv channel subtype).
Materials:
-
HEK293 cells expressing the target Kv channel
-
External solution (in mM): 135 KCl, 1 MgCl2, 10 HEPES, 10 dextrose, pH 7.4 with KOH
-
Internal (pipette) solution (in mM): 110 KCl, 1.75 MgCl2, 10 EGTA, 5.4 CaCl2, 4 Na2-ATP, pH 7.4 with KOH
-
This compound stock solution (500 mM in distilled water, pH 7.4 with HCl)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Microscope with manipulators
Procedure:
-
Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Under visual control, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Baseline Recording: Clamp the cell membrane at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 500 ms) to elicit outward K+ currents. Record the baseline currents for a stable period.
-
4-AP Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., ranging from 1 µM to 5 mM).
-
Post-Drug Recording: After a few minutes of drug application to allow for equilibration, repeat the same voltage-step protocol to record the K+ currents in the presence of 4-AP.
-
Washout: Perfuse the chamber with the drug-free external solution to wash out the this compound and record the recovery of the K+ currents.
-
Data Analysis: Measure the peak outward current at each voltage step before, during, and after 4-AP application. Calculate the percentage of current inhibition at each concentration to generate a dose-response curve and determine the IC50 value.
The Development of Dalfampridine: A Targeted Approach
While the immediate-release formulation of 4-AP showed promise, it also had a narrow therapeutic window, with a risk of side effects, including seizures, at higher plasma concentrations.[18] This led to the development of an extended-release (ER) formulation of this compound, known as dalfampridine (Ampyra® in the U.S.) or fampridine.[7][8]
The goal of the ER formulation was to maintain plasma concentrations of the drug within a narrow therapeutic range, thereby optimizing efficacy while minimizing adverse effects.[7][8] Two pivotal Phase III clinical trials demonstrated that dalfampridine, at a dose of 10 mg taken twice daily, significantly improved walking speed in a subset of patients with multiple sclerosis.[7][8] This led to its approval by the U.S. Food and Drug Administration (FDA) in 2010 for the improvement of walking in patients with MS.[1]
Future Directions and Conclusion
The journey of this compound in neuroscience is a testament to the power of scientific inquiry and the potential for repurposing compounds for novel therapeutic applications. From its humble beginnings as a bird repellent, 4-AP has evolved into a valuable treatment for a debilitating symptom of multiple sclerosis.
Ongoing research continues to explore the full therapeutic potential of this compound and other potassium channel blockers. Studies are investigating its utility in other neurological conditions characterized by axonal dysfunction, such as spinal cord injury and stroke.[4] Furthermore, a deeper understanding of the diverse subtypes of potassium channels may lead to the development of more selective blockers with improved efficacy and safety profiles.
References
- 1. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinically relevant levels of this compound (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of dalfampridine, a novel pharmacologic approach for treating walking impairment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of this compound in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [archive.hshsl.umaryland.edu]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vet.purdue.edu [vet.purdue.edu]
- 15. In vitro evaluation of the effects of this compound on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prolonged-release fampridine in multiple sclerosis: clinical data and real-world experience. Report of an expert meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of this compound on clinical signs in multiple sclerosis: a randomized, placebo-controlled, double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
The Pharmacology of 4-Aminopyridine: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, properties, and applications of a pivotal potassium channel blocker.
Introduction
4-Aminopyridine (4-AP), also known as fampridine or dalfampridine (B372708) in its sustained-release formulation, is a potent, non-selective blocker of voltage-gated potassium (Kv) channels.[1] Initially investigated for its diverse neurological effects, 4-AP has emerged as a valuable therapeutic agent for improving walking ability in patients with multiple sclerosis (MS).[2] Its unique mechanism of action, which involves the prolongation of action potentials and enhancement of neurotransmitter release, has made it a subject of extensive research in neuroscience and drug development. This technical guide provides a comprehensive overview of the pharmacological properties of 4-AP, designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a pyridine (B92270) derivative with the chemical formula C₅H₆N₂ and a molecular weight of 94.11 g/mol . It is a white to off-white crystalline powder with good solubility in water. Its lipophilic nature allows it to readily cross the blood-brain barrier, a key characteristic for its central nervous system effects.[3]
| Property | Value |
| Molecular Formula | C₅H₆N₂ |
| Molecular Weight | 94.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| pKa | 9.17 |
| LogP | 0.3 |
Pharmacodynamics: Mechanism of Action
The primary pharmacological effect of 4-AP is the blockade of voltage-gated potassium channels.[1] In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions during the action potential, which can impair or block nerve impulse conduction. By blocking these channels, 4-AP prolongs the duration of the action potential, allowing for a greater influx of calcium ions into the presynaptic terminal. This, in turn, enhances the release of various neurotransmitters, including acetylcholine, glutamate (B1630785), and norepinephrine.[3][4][5]
Recent studies suggest that 4-AP binds to a hydrophobic cavity within the pore of Kv channels, formed by the S5 and S6 helices.[6][7] This binding is thought to stabilize the closed state of the channel, preventing its transition to the open conformation.[6][7] The interaction is state-dependent, with 4-AP showing a preference for the open state of the channel.[8]
Signaling Pathway of this compound
Caption: Mechanism of this compound at the synapse.
Quantitative Data: Potassium Channel Inhibition
The inhibitory effects of 4-AP on various Kv channels have been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values demonstrate its non-selective nature.
| Potassium Channel Subtype | IC50 (µM) | Reference |
| Kv1.1 (cloned mouse) | 147 (extracellular), 117 (intracellular) | [9] |
| Kv1.2 | 230 | [1] |
| Kv1.4 | Varies with conditions | [10] |
| Shaker K⁺ channels | Varies with conditions | [11] |
Pharmacokinetics
The pharmacokinetic profile of 4-AP is characterized by rapid absorption and renal excretion. The development of a sustained-release formulation (dalfampridine) has been crucial for its clinical use, as it provides more stable plasma concentrations and reduces the risk of adverse effects associated with peak concentrations of the immediate-release form.
Pharmacokinetic Parameters of this compound Formulations in Humans
| Parameter | Immediate-Release (20 mg IV) | Sustained-Release (10 mg oral) | Reference |
| Cmax (ng/mL) | - | ~29 | [12] |
| Tmax (h) | - | ~3.8 | [12] |
| Half-life (t½) (h) | 3.6 ± 0.9 | ~5.8 | [2] |
| Clearance (L/h/kg) | 0.61 ± 0.14 | - | [2] |
| Volume of Distribution (L/kg) | 2.6 ± 0.9 | - | [2] |
| Bioavailability (%) | - | 95-98 | [2] |
| Excretion | ~90% unchanged in urine | ~90% unchanged in urine | [2] |
Clinical Applications
The primary clinical application of 4-AP is for the symptomatic treatment of walking impairment in patients with multiple sclerosis. Clinical trials have demonstrated that dalfampridine can significantly improve walking speed in a subset of patients.
Clinical Trial Data: Dalfampridine in Multiple Sclerosis
| Study | N | Treatment | Primary Outcome | Result |
| Goodman et al., 2009 | 301 | Dalfampridine 10 mg BID vs. Placebo | Timed 25-Foot Walk (T25FW) | 34.8% of dalfampridine-treated patients were responders vs. 8.3% on placebo. |
| Goodman et al., 2010 | 239 | Dalfampridine 10 mg BID vs. Placebo | Timed 25-Foot Walk (T25FW) | 42.9% of dalfampridine-treated patients were responders vs. 9.3% on placebo. |
4-AP has also been investigated for other conditions characterized by impaired nerve conduction, such as Lambert-Eaton myasthenic syndrome and chronic spinal cord injury.
Toxicology and Safety Profile
The primary dose-limiting toxicity of 4-AP is central nervous system hyperexcitability, which can manifest as dizziness, paresthesia, and at higher doses, seizures. The risk of seizures is dose-dependent, and the sustained-release formulation was developed to mitigate this risk by avoiding high peak plasma concentrations.
| Adverse Effect | Incidence with Dalfampridine 10 mg BID (%) | Incidence with Placebo (%) |
| Urinary Tract Infection | 12.0 | 8.0 |
| Insomnia | 9.0 | 4.0 |
| Dizziness | 7.0 | 4.0 |
| Headache | 7.0 | 5.0 |
| Nausea | 7.0 | 5.0 |
| Asthenia | 7.0 | 5.0 |
| Back Pain | 5.0 | 4.0 |
| Balance Disorder | 5.0 | 1.0 |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording
This technique is used to measure the effect of 4-AP on voltage-gated potassium currents in isolated cells.
Methodology:
-
Cell Preparation: Cells expressing the target potassium channel (e.g., HEK293 cells transfected with Kv1.1) are cultured on coverslips.
-
Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 1 EGTA, adjusted to pH 7.3 with KOH.
-
Recording: The coverslip is placed in a recording chamber continuously perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage Protocol: The cell is held at a holding potential of -80 mV. Depolarizing voltage steps are applied to elicit potassium currents in the absence and presence of varying concentrations of 4-AP.
-
Data Analysis: The peak current amplitude at each voltage step is measured, and dose-response curves are generated to determine the IC50 of 4-AP.
High-Performance Liquid Chromatography (HPLC) for 4-AP Quantification in Plasma
This method is used to determine the concentration of 4-AP in biological samples for pharmacokinetic studies.
Methodology:
-
Sample Preparation: Plasma samples are thawed, and a known amount of an internal standard (e.g., 3,4-diaminopyridine) is added. The samples are then subjected to protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation.
-
Chromatographic Separation: The supernatant is injected onto a C18 reverse-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile), delivered at a constant flow rate.
-
Detection: 4-AP and the internal standard are detected using a UV detector at a specific wavelength (e.g., 262 nm).
-
Quantification: A calibration curve is constructed by analyzing standards of known 4-AP concentrations. The concentration of 4-AP in the plasma samples is determined by comparing the peak area ratio of 4-AP to the internal standard against the calibration curve.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
EAE is a widely used animal model of multiple sclerosis to study the effects of drugs like 4-AP.
Methodology (MOG35-55-induced EAE in C57BL/6 mice):
-
Antigen Emulsion Preparation: Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55) is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, female C57BL/6 mice (8-12 weeks old) are subcutaneously immunized with the MOG35-55/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: Immediately after immunization and again 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of inflammatory cells into the central nervous system.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Drug Administration: 4-AP or vehicle is administered to the mice, either prophylactically (starting at the time of immunization) or therapeutically (after the onset of clinical signs), to assess its effect on disease severity and progression.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Workflow for evaluating the neuroprotective properties of 4-AP.
Conclusion
This compound is a pharmacologically significant molecule with a well-defined mechanism of action as a potassium channel blocker. Its ability to enhance neuronal conduction and neurotransmitter release has led to its successful clinical application in multiple sclerosis. Ongoing research continues to explore its potential in other neurological disorders and to further elucidate its complex interactions with the nervous system. This technical guide provides a foundational understanding of the key pharmacological properties of 4-AP to support further research and development in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential stimulation of glutamate release by this compound in rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on release of noradrenaline from the perfused cat spleen by nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage gating and this compound inhibition in the Shaker Kv channel revealed by a closed-state model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mechanism of this compound action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the mechanism of this compound action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of K+ channel blockade: this compound interaction with a cloned cardiac transient K+ (Kv1.4) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound binding and slow inactivation are mutually exclusive in rat Kv1.1 and Shaker potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of metabolites of dalfampridine (this compound) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Aminopyridine in Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyridine (4-AP), a potent blocker of voltage-gated potassium (K+) channels, serves as a critical tool in neuroscience research and has therapeutic applications in conditions characterized by compromised neuronal conduction. By prolonging the action potential duration, 4-AP enhances calcium influx into presynaptic terminals, thereby augmenting the release of a wide array of neurotransmitters. This guide provides an in-depth technical overview of the core mechanisms of 4-AP-mediated neurotransmitter release, detailed experimental protocols for its study, and quantitative data to support further research and drug development.
Core Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated potassium channels in the presynaptic nerve terminal.[1] This inhibition of K+ efflux prolongs the repolarization phase of the action potential. The extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer duration, leading to an increased influx of Ca2+ into the presynaptic terminal.[2][3] This elevation in intracellular Ca2+ concentration is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.[3] This enhanced neurotransmitter release can potentiate synaptic transmission at both central and peripheral synapses.[4]
References
- 1. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of synaptic transmission by this compound in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Investigating the Effects of 4-Aminopyridine on Demyelinated Axons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Demyelination, the loss of the protective myelin sheath surrounding axons, severely impairs nerve impulse conduction, leading to significant neurological deficits in diseases like multiple sclerosis (MS). 4-Aminopyridine (4-AP), a potassium (K+) channel blocker, has emerged as a key therapeutic agent for symptom management in some demyelinating conditions. This document provides an in-depth technical overview of the mechanism of action of 4-AP, summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols used in its investigation, and presents visual diagrams of its core mechanisms and experimental workflows.
Mechanism of Action of this compound
In healthy myelinated axons, voltage-gated sodium (Na+) channels are concentrated at the nodes of Ranvier, enabling rapid, saltatory conduction of action potentials. Voltage-gated potassium (K+) channels, particularly Kv1.1 and Kv1.2, are typically located in the juxtaparanodal region, underneath the myelin sheath.[1][2]
Demyelination disrupts this organization, exposing the juxtaparanodal K+ channels.[1][3] This exposure leads to an aberrant leakage of potassium ions during nerve impulse transmission, which short-circuits the axonal current and prevents the action potential from reaching the threshold required to propagate to the next node of Ranvier, resulting in conduction block.[3][4]
This compound functions by blocking these exposed voltage-gated potassium channels.[1][3][4] By inhibiting the repolarizing potassium current, 4-AP prolongs the duration of the action potential.[4][5][6] This prolongation allows the depolarizing current to spread more effectively along the demyelinated segment, increasing the likelihood that it will reach and activate the Na+ channels at the subsequent node of Ranvier, thereby restoring conduction.[4][7][8] While the primary effect is attributed to restoring conduction, some studies suggest that 4-AP may also enhance synaptic transmission and increase muscle twitch tension, which could contribute to its clinical benefits.[9][10]
Quantitative Data Presentation
The effects of this compound have been quantified in both preclinical animal models and human clinical trials. The following tables summarize key findings.
Table 1: Preclinical Electrophysiological Data
| Animal Model & Demyelination Method | 4-AP Concentration/Dose | Key Finding | Reference |
| Rat Sciatic Nerve (Lysophosphatidylcholine) | 1 mM (in vitro) | Increased area and duration of the compound action potential; restored conduction in some blocked axons. | [5][7] |
| Rat Spinal Roots (Diphtheria Toxin) | 1 mM (in vitro) | Increased temperature at which conduction block occurred in single demyelinated fibers. | [11][12] |
| Guinea Pig Spinal Cord (Compression Injury) | 0.5-1 µM (in vitro) | Threshold for increasing compound action potential amplitude. Maximal effect between 10-100 µM. | [9] |
| Rat Tibial Nerve (Potassium Tellurite) | 2 mg/kg (i.p.) | Modest increase in recovery of compound muscle action potential (CMAP) ratio from day 4 to 7 post-injury. | [13] |
| EAE Mouse Spinal Cord (ex vivo) | 0.01-0.1 µM (4-AP-3-MeOH) | Significantly enhanced axonal conduction. | [14] |
Table 2: Clinical Trial Data (Dalfampridine - Extended Release 4-AP)
| Study Population | Dalfampridine (B372708) Dose | Primary Outcome | Result | Reference |
| Multiple Sclerosis (MS) Patients | 10 mg twice daily | Improvement in walking speed (Timed 25-Foot Walk) | Average improvement of 24.7% from baseline in "Timed Walk Responders". | [15] |
| Multiple Sclerosis (MS) Patients | 10 mg twice daily | Percentage of Timed Walk Responders (TWRs) | 42.9% in the dalfampridine group vs. 9.3% in the placebo group. | [15] |
| Multiple Sclerosis (MS) Patients (Systematic Review) | 10 mg twice daily | Mean increase in gait speed | Overall mean increase of 0.07 m/s. Among responders (38% of participants), the mean increase was 0.16 m/s. | [16] |
| Multiple Sclerosis (MS) Patients (Exploratory Study) | 10 mg twice daily | Gait, balance, and walking distance | Significant improvements in gait composite scores, walking speed (0.36 ft/sec), and 2-Minute Walk Test (25.4 ft) after reinitiation. | [17] |
Experimental Protocols
The investigation of 4-AP's effects relies on specific animal models of demyelination and electrophysiological recording techniques.
Toxin-Induced Demyelination Models
A common strategy to study demyelination in a controlled manner is the focal injection of toxins that damage myelin-producing cells or the myelin sheath itself.[18][19]
-
Lysolecithin (LPC) Model:
-
Animal: Typically adult rats or mice.
-
Anesthesia: The animal is anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Surgical Procedure: A laminectomy is performed to expose the spinal cord (commonly the dorsal columns) or other target white matter tracts.[20]
-
Injection: A glass micropipette is used to inject a small volume (e.g., 1 µL) of 1% lysophosphatidylcholine (B164491) (lysolecithin) in saline into the white matter.[5][20]
-
Mechanism: Lysolecithin is a detergent that directly solubilizes the myelin membrane, leading to rapid demyelination within the injection site.[20][21]
-
Post-Operative Care: The incision is closed, and the animal is monitored during recovery, receiving appropriate analgesics.
-
Timeline: Demyelination is typically established within a few days, followed by a period of spontaneous remyelination over several weeks.[20][21]
-
-
Ethidium Bromide (EBr) Model:
-
Procedure: Similar surgical approach to the LPC model.
-
Mechanism: EBr is a DNA-intercalating agent that is toxic to myelin-producing cells (oligodendrocytes and Schwann cells) and astrocytes, causing cell death and subsequent demyelination.[10][19] The resulting lesion is often larger than that produced by LPC.[19]
-
Electrophysiological Recording of Compound Action Potentials (CAPs)
This ex vivo technique is used to assess the functional integrity of a nerve tract and the effect of pharmacological agents like 4-AP.
-
Tissue Dissection: Following euthanasia, the spinal cord or peripheral nerve of interest is carefully dissected from the animal (either a control or a demyelinated model animal).
-
Recording Chamber: The excised tissue is placed in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF) or Krebs solution maintained at a physiological temperature (e.g., 37°C). The chamber often has separate compartments allowing for the focal application of drugs to the lesion site.
-
Stimulation & Recording: Suction electrodes are used for stimulation and recording. One electrode provides a supramaximal electrical stimulus to one end of the nerve tract, while another electrode at the opposite end records the resulting compound action potential (CAP) – the summed electrical response of all conducting axons.
-
Data Acquisition: The CAP waveform is amplified, digitized, and analyzed. Key parameters include amplitude (reflecting the number of conducting axons) and latency (reflecting conduction velocity).
-
4-AP Application: A baseline CAP is recorded. Then, a solution containing 4-AP is perfused into the chamber (or specifically onto the demyelinated region), and CAPs are recorded over time to measure any changes in amplitude or latency, which would indicate restoration of conduction.[7][9]
Conclusion and Future Directions
This compound is a well-established potassium channel blocker that can restore action potential conduction in some demyelinated axons.[8] Its efficacy, demonstrated in both preclinical models and clinical trials for MS, underscores the importance of targeting ion channel dysfunction as a symptomatic therapy.[15][22] However, the response to 4-AP is not universal, and its effects can be heterogeneous.[5] Some research also points to alternative or complementary mechanisms, such as effects on synaptic transmission and muscle tension, that may contribute to its clinical benefits, particularly at lower clinical doses.[6][9][10]
Future research should focus on developing more selective potassium channel blockers to minimize side effects and improve the therapeutic window.[14] Additionally, combining 4-AP with regenerative strategies aimed at promoting remyelination could offer a powerful two-pronged approach: 4-AP for immediate symptomatic relief and a remyelinating agent for long-term structural repair and functional recovery. Further investigation into the precise molecular characteristics of axons that respond favorably to 4-AP could enable better patient stratification and personalized therapeutic strategies.
References
- 1. neurology.org [neurology.org]
- 2. The role of voltage-dependent potassium channels in myelinated axons - Research Projects - Shrager Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 3. Potassium channel blockers as an effective treatment to restore impulse conduction in injured axons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4‐Aminopyridine promotes functional recovery and remyelination in acute peripheral nerve injury | EMBO Molecular Medicine [link.springer.com]
- 5. Action potential characteristics of demyelinated rat sciatic nerve following application of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinically relevant levels of this compound (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound leads to restoration of conduction in demyelinated rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of this compound (fampridine) in demyelinating disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of this compound on demyelinated axons, synapses and muscle tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound and tetraethylammonium ions on normal and demyelinated mammalian nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of this compound and tetraethylammonium ions on normal and demyelinated mammalian nerve fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of this compound on focal nerve conduction block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potassium channel blocker, this compound-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 3 trial of extended release oral dalfampridine in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Critical Appraisal of Evidence for Improving Gait Speed in People with Multiple Sclerosis: Dalfampridine Versus Gait Training - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijmsc.org [ijmsc.org]
- 18. Experimental models of demyelination and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Remyelination in animal models of multiple sclerosis: finding the elusive grail of regeneration [frontiersin.org]
- 20. Experimental Demyelination and Remyelination of Murine Spinal Cord by Focal Injection of Lysolecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
The Neuroprotective Potential of 4-Aminopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Aminopyridine (4-AP), a licensed symptomatic treatment for walking disability in multiple sclerosis (MS), is gaining significant attention for its potential neuroprotective properties.[1][2] Beyond its established role in enhancing nerve conduction by blocking voltage-gated potassium (Kv) channels, a growing body of preclinical evidence suggests that 4-AP may directly mitigate neuroaxonal loss and offer therapeutic benefits in a range of neurological disorders, including traumatic brain injury (TBI), spinal cord injury (SCI), and neurodegenerative diseases.[1][3][4][5] This technical guide synthesizes early-stage research, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to provide a comprehensive resource for researchers and drug development professionals exploring the neuroprotective applications of 4-AP.
Core Neuroprotective Mechanisms
The primary mechanism of 4-AP involves the blockade of voltage-gated potassium channels, which are often exposed on demyelinated axons.[6] This action enhances action potential conduction.[6][7] However, emerging research points to a multi-faceted neuroprotective profile that includes:
-
Myelin and Oligodendrocyte Stabilization: Studies in experimental optic neuritis and optic nerve crush models indicate that 4-AP protects against neurodegeneration by stabilizing myelin and oligodendrocyte precursor cells.[1][8] This effect is potentially mediated through the nuclear factor of activated T-cells (NFAT) pathway.[1][3]
-
Anti-inflammatory Effects: In models of Alzheimer's disease, 4-AP has been shown to suppress microglial activation and reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][9] This is attributed to the blockade of a non-inactivating outwardly rectifying K+ current in activated microglia.[3][9] However, some studies in experimental autoimmune encephalomyelitis (EAE) models suggest 4-AP does not have a primary anti-inflammatory effect.[8][10]
-
Anti-Apoptotic Activity: Research in a mouse model of Parkinson's disease demonstrated that 4-AP can protect dopaminergic neurons by decreasing oxidative stress and apoptosis.[11] This was evidenced by the reversal of MPTP-induced changes in Bcl-2 and Caspase-3 expression.[11] In a burn injury model, 4-AP was also found to attenuate apoptosis by decreasing pro-apoptotic markers (BAX, caspase-9, caspase-3) and increasing anti-apoptotic markers (BCL2, BCL-XL).[12]
-
Modulation of Intracellular Signaling: 4-AP has been shown to inhibit the Aβ1–42-induced upregulation of p38 mitogen-activated protein kinase (MAPK) and nuclear factor κB (NF-κB) activation in human microglia.[9]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from various preclinical studies investigating the neuroprotective effects of 4-AP.
Table 1: In Vivo Efficacy of this compound in Neurotrauma and Neurodegenerative Models
| Model | Species | 4-AP Dosage | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) - Optic Neuritis | Mouse (C57BL/6) | Not specified | Attenuated clinical score and degeneration of inner retinal layers. | [8] |
| Optic Nerve Crush | Mouse | Not specified | Protected from retinal ganglion cell loss. | [8] |
| Amyloid-beta Injected Hippocampus (Alzheimer's Model) | Rat (Sprague Dawley) | 1 mg/kg daily | Suppressed microglial activation and provided neuroprotection. | [3][9] |
| MPTP-induced Parkinson's Disease | Mouse | Not specified | Inhibited dopaminergic neuronal loss and dopamine (B1211576) depletion. Attenuated motor deficits. | [11] |
| Traumatic Brain Injury (TBI) | Mouse (Thy1-YFP & C57BL/6) | Clinically relevant dosage (not specified) | Reduced axon damage, mitochondrial swelling, cytoskeletal disruption, and demyelination at 7 days post-injury. | [4][13] |
Table 2: In Vitro Effects of this compound on Cellular and Molecular Targets
| Cell Type/System | Stimulus | 4-AP Concentration | Key Findings | Reference |
| Human Microglia | Amyloid β1–42 (5 μM) | IC50 = 5 mM for IK | Blocked Aβ1–42-induced non-inactivating outwardly rectifying K+ current (IK). | [9] |
| Human Microglia | Amyloid β1–42 | 2 mM | Inhibited Aβ1–42-induced increase in intracellular calcium by 95 ± 0.5%. | [9] |
| Human Microglia | Amyloid β1–42 | Not specified | Reduced expression of p38 MAPK and NF-κB. Reduced production of IL-1β, IL-6, TNF-α, and IL-8. | [9] |
| Glioma Cells (U87-MG) | - | Not specified | Increased activity of caspase-3 and caspase-9, inducing apoptosis. | [14] |
| Human iPSC-derived Cerebral Spheroids | - | Not specified | Decreased proliferation (Ki67-positive cells) by approximately two-fold after 24 hours. | [15] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the early-stage research of 4-AP for neuroprotection.
MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE) for Optic Neuritis
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of EAE: Mice are immunized with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of encephalitogenic T cells into the central nervous system.
-
4-AP Administration: 4-AP treatment can be initiated either prophylactically (before disease onset) or therapeutically (after disease onset). The specific dosage and route of administration (e.g., intraperitoneal) should be clearly defined.
-
Outcome Measures:
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Optical Coherence Tomography (OCT): In vivo imaging of the retinal layers to quantify neurodegeneration.
-
Visual Function Tests: Optokinetic response can be used to assess visual acuity.
-
Histology: Post-mortem analysis of the optic nerve and retina to assess demyelination, inflammation, and neuronal loss.
-
Optic Nerve Crush Model
-
Animal Model: Mice are commonly used.
-
Surgical Procedure: Under anesthesia, the optic nerve is exposed intraorbitally without damaging the ophthalmic artery. The nerve is then crushed for a defined period (e.g., 3-5 seconds) using fine forceps at a specific distance from the optic disc.
-
4-AP Administration: Treatment with 4-AP or a vehicle control is typically initiated immediately after the crush injury.
-
Outcome Measures:
-
Retinal Ganglion Cell (RGC) Quantification: RGCs are retrogradely labeled with a fluorescent tracer (e.g., Fluoro-Gold) applied to the superior colliculus prior to the crush. The number of surviving RGCs is counted in retinal flat mounts at a defined time point post-injury.
-
Histology: Analysis of optic nerve sections for axonal damage and demyelination.
-
In Vitro Microglia Activation Assay
-
Cell Culture: Primary human microglia or a suitable microglial cell line are cultured under standard conditions.
-
Stimulation: Cells are treated with amyloid β1–42 peptide (e.g., 5 μM) to induce an inflammatory response.
-
4-AP Treatment: 4-AP is co-administered with Aβ1–42 at various concentrations to assess its inhibitory effects.
-
Outcome Measures:
-
Electrophysiology (Patch-Clamp): Whole-cell patch-clamp recordings are used to measure the activity of potassium currents (e.g., IK).
-
Calcium Imaging: Intracellular calcium levels are measured using fluorescent calcium indicators (e.g., Fura-2 AM).
-
Western Blotting: Protein expression levels of signaling molecules like p38 MAPK and NF-κB are quantified.
-
ELISA/Multiplex Assay: The concentration of secreted pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-8) in the culture supernatant is measured.
-
Neuronal Co-culture: Supernatant from treated microglia is transferred to cultured neurons (e.g., rat hippocampal neurons) to assess neurotoxicity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the research.
Caption: 4-AP's role in mitigating Aβ-induced microglial activation.
Caption: Workflow for assessing 4-AP's neuroprotective effects.
Caption: 4-AP's modulation of the apoptotic cascade.
Future Directions and Conclusion
The early-stage research on this compound reveals a promising therapeutic agent with a multifaceted neuroprotective profile. While the symptomatic benefits in MS are well-established, its potential to modify disease progression in a broader range of neurological conditions warrants further investigation.[2][7]
Future research should focus on:
-
Dose-Response Studies: Establishing optimal therapeutic windows for neuroprotection in different disease models.
-
Chronic Treatment Models: Evaluating the long-term efficacy and safety of 4-AP in chronic neurodegenerative and neurotrauma models.
-
Combination Therapies: Exploring the synergistic effects of 4-AP with other neuroprotective or immunomodulatory agents, as suggested by studies combining it with fingolimod.[7][8]
-
Clinical Trials: Designing and conducting well-controlled clinical trials to translate these promising preclinical findings into tangible benefits for patients with conditions like TBI, SCI, and neurodegenerative diseases.[16][17]
References
- 1. Protective effects of this compound in experimental optic neuritis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute axon damage and demyelination are mitigated by this compound (4-AP) therapy after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and spinal cord injury: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human equivalent dose of oral this compound differentiates nerve crush injury from transection injury and improves post-injury function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Broad-Spectrum Effects of this compound to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. This compound Protects Nigral Dopaminergic Neurons in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Voltage-gated potassium channel blocker this compound induces glioma cell apoptosis by reducing expression of microRNA-10b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 4-Aminopyridine in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyridine (4-AP), also known as dalfampridine, is a versatile pharmacological tool widely employed in neuroscience and pharmacology research. It is a non-selective blocker of voltage-gated potassium (Kv) channels.[1] This property makes it invaluable for modulating neuronal excitability, studying synaptic transmission, and investigating the roles of specific potassium channels in various physiological and pathological processes.[2][3][4] These application notes provide a comprehensive guide for utilizing 4-AP in patch-clamp electrophysiology experiments, covering its mechanism of action, experimental protocols, and data presentation.
Mechanism of Action
This compound primarily exerts its effects by physically occluding the pore of voltage-gated potassium channels.[5] This blockade is not uniform across all Kv channels, with varying affinities for different subtypes.[1] The binding of 4-AP is often voltage- and use-dependent, meaning its blocking efficacy can be influenced by the conformational state of the channel.[6][7]
By blocking Kv channels, which are crucial for the repolarization phase of the action potential, 4-AP leads to a prolongation of the action potential duration.[2] This extended depolarization has significant downstream consequences, including increased calcium influx through voltage-gated calcium channels. The elevated intracellular calcium concentration, in turn, enhances the release of neurotransmitters from presynaptic terminals, potentiating both excitatory and inhibitory synaptic transmission.[3][8][9]
Applications in Patch-Clamp Electrophysiology
The unique properties of 4-AP make it a valuable tool for a range of patch-clamp studies:
-
Enhancement of Synaptic Transmission: By increasing neurotransmitter release, 4-AP can be used to amplify synaptic responses that are otherwise difficult to measure, such as those from weak synaptic connections.[3][10][11]
-
Study of Action Potential Waveform: Researchers can use 4-AP to investigate the contribution of Kv channels to the shape and duration of action potentials in different neuronal populations.[2]
-
Investigation of Presynaptic Mechanisms: 4-AP's potentiation of transmitter release makes it a useful tool for studying the molecular machinery of the presynaptic terminal.[3][8]
-
Induction of Network Activity: In slice preparations, application of 4-AP can induce epileptiform activity, providing a model for studying the mechanisms of epilepsy.
-
Characterization of Potassium Channels: The differential sensitivity of Kv channel subtypes to 4-AP can be exploited to pharmacologically dissect the contribution of specific channels to a measured potassium current.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data regarding the use of 4-AP in patch-clamp experiments, compiled from various studies.
| Parameter | Value | Channel/Preparation | Reference(s) |
| IC₅₀ | 170 µM | Kᵥ1.1 | [1] |
| 230 µM | Kᵥ1.2 | [1] | |
| 0.2 mM | Transient Outward K⁺ Current (Ito) | [7] | |
| 120 µM | Delayed Rectifier K⁺ Channels (B lymphocytes) | [5] | |
| EC₅₀ (fEPSP enhancement) | 46.7 ± 2.68 µM | Rat Hippocampal Slices (CA1) | [11] |
| Preparation | Concentration Range | Observed Effect | Reference(s) |
| Cat Spinal Motoneurons | Not specified | Prolongation of the falling phase of the action potential. | [2] |
| Rat Hippocampal Slices | Micromolar | Enhancement of excitatory and inhibitory postsynaptic potentials (EPSPs and IPSPs). | [3][11] |
| Rat Neostriatal Neurons | Not specified | Depolarization of the cell membrane and increased input resistance. | [10] |
| Injured Spinal Cord Axons | 0.5 - 1 µM (threshold) | Increased amplitude of the compound action potential. | [12] |
| Rat Ventricular Myocytes | > 1 mM | Slowed activation and inactivation of the transient outward K⁺ current. | [7] |
Experimental Protocols
This section provides detailed methodologies for the preparation and application of 4-AP in patch-clamp experiments.
Preparation of this compound Stock Solution
This compound has a molecular weight of 94.12 g/mol . It is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1]
Materials:
-
This compound powder (≥98% purity)
-
Sterile deionized water or DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
For a 100 mM aqueous stock solution:
-
Weigh out 9.412 mg of this compound powder.
-
Dissolve it in 1 mL of sterile deionized water.
-
Vortex thoroughly to ensure complete dissolution.
-
-
For a 100 mM DMSO stock solution:
-
Weigh out 9.412 mg of this compound powder.
-
Dissolve it in 1 mL of high-quality, anhydrous DMSO.[1]
-
Vortex thoroughly.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use. Aqueous solutions should be used fresh or stored for a shorter duration.
-
Patch-Clamp Recording Solutions
The composition of the external and internal solutions will depend on the specific currents and cell types being studied. The following are general-purpose solutions that can be adapted.
a) Artificial Cerebrospinal Fluid (aCSF) for Brain Slice Recordings (in mM):
-
124 NaCl
-
2.5 KCl
-
1.25 NaH₂PO₄
-
2 MgSO₄
-
2 CaCl₂
-
26 NaHCO₃
-
10 D-glucose
-
Continuously bubble with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
b) Standard External Solution for Cultured Cells (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 D-glucose
-
Adjust pH to 7.4 with NaOH.
c) Potassium-Based Internal Solution for Whole-Cell Recording (in mM):
-
130 K-gluconate
-
10 KCl
-
10 HEPES
-
1 EGTA
-
2 Mg-ATP
-
0.3 Na-GTP
-
Adjust pH to 7.3 with KOH.
Application of this compound
Protocol:
-
Prepare the final working concentration of 4-AP by diluting the stock solution in the external recording solution (aCSF or standard external solution) immediately before use.
-
Establish a stable baseline recording in the whole-cell patch-clamp configuration.
-
Perfuse the recording chamber with the 4-AP-containing external solution. The application can be done via a gravity-fed perfusion system or a peristaltic pump.
-
Monitor the electrophysiological parameters of interest (e.g., action potential duration, postsynaptic current amplitude) until a steady-state effect of 4-AP is observed.
-
To wash out the drug, switch the perfusion back to the control external solution. The washout kinetics of 4-AP can be slow, so allow sufficient time for recovery.[5]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in patch-clamp experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of this compound on the action potential and the after-hyperpolarization of cat spinal motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of synaptic transmission by this compound in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinically relevant levels of this compound (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. On the mechanism of this compound action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound block of the transient outward K+ current in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on synaptic transmission in the cat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound (4-AP) on rat neostriatal neurons in an in vitro slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of low and high concentrations of this compound on axonal conduction in normal and injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Aminopyridine Application to Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyridine (4-AP) is a potent pharmacological agent widely utilized in neuroscience research to investigate neuronal excitability, synaptic transmission, and to model disease states such as epilepsy. As a non-selective blocker of voltage-gated potassium channels, 4-AP prolongs action potentials and enhances neurotransmitter release.[1][2] In acute brain slice preparations, bath application of 4-AP is a common method to induce epileptiform activity, providing a valuable in vitro model for studying the mechanisms of seizure generation and for screening potential anti-epileptic compounds.[3][4][5][6]
These application notes provide a detailed protocol for the preparation of acute brain slices and the subsequent application of 4-AP to induce and record neuronal activity. The described methodologies are based on established practices in electrophysiological recordings.
Mechanism of Action
This compound primarily exerts its effects by blocking voltage-gated potassium channels (Kv).[1][7] In neurons, these channels are crucial for repolarizing the membrane potential following an action potential. By inhibiting these channels, 4-AP broadens the action potential waveform. This prolonged depolarization leads to an increased influx of calcium ions through voltage-gated calcium channels at the presynaptic terminal, which in turn enhances the release of neurotransmitters.[8] This heightened synaptic transmission can lead to network hyperexcitability and the generation of spontaneous, synchronized neuronal firing characteristic of epileptiform activity.[3]
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of 4-AP on neuronal activity in acute brain slice preparations as reported in the literature.
| 4-AP Concentration | Brain Region | Observed Effect | Reference |
| 5 - 10 µM | Rat Hippocampus (CA3) | Induction of epileptiform activity, enhancement of excitatory and inhibitory synaptic transmission. | [3] |
| 10 µM | Rat Neocortex | Induction of prolonged, all-or-none depolarizing events. | [9] |
| 25 - 50 µM | Mouse Hippocampus | Generation of epileptiform bursts characterized by low frequencies (<5 Hz). | [4][10] |
| 75 - 100 µM | Mouse Hippocampus | Increase in higher frequency components (7-15 Hz) of epileptiform bursts. | [4][10] |
| 100 µM | Rat Hippocampal-Entorhinal Cortex | Induction of seizure-like events (SLEs). | [5][6] |
| 125 - 200 µM | Mouse Hippocampus | Prominent high-frequency activity in epileptiform bursts. | [4][10] |
Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.[11][12][13][14]
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, Avertin)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dish
-
Filter paper
-
Agarose
-
Cyanoacrylate glue
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice
-
Recovery chamber
-
Recording chamber
Solutions:
-
Slicing Solution (e.g., NMDG-based or Sucrose-based, ice-cold and carbogenated):
-
NMDG-HEPES aCSF (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·2H₂O, and 10 MgSO₄·7H₂O. Titrate pH to 7.3–7.4.[13]
-
Sucrose-based aCSF (in mM): 87 NaCl, 2.5 KCl, 26 NaHCO₃, 1.25 NaH₂PO₄, 10 D-glucose, 50 sucrose, 0.5 CaCl₂, 3 MgCl₂.[15]
-
-
Artificial Cerebrospinal Fluid (aCSF for recovery and recording, carbogenated):
Procedure:
-
Anesthesia and Dissection:
-
Deeply anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution to clear blood from the brain vasculature.[14]
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.
-
-
Slicing:
-
Trim the brain to obtain the desired region of interest (e.g., hippocampus, cortex).
-
Glue the trimmed brain block onto the vibratome specimen holder.
-
Submerge the specimen holder in the vibratome buffer tray filled with ice-cold, carbogenated slicing solution.
-
Cut slices to the desired thickness (typically 300-400 µm).[5][6]
-
-
Recovery:
II. Application of this compound and Electrophysiological Recording
Materials:
-
Prepared acute brain slices
-
Recording setup (e.g., patch-clamp amplifier, data acquisition system, microscope with IR-DIC optics)
-
Perfusion system
-
Recording electrodes (patch pipettes or field potential electrodes)
-
This compound (stock solution and working solution)
Procedure:
-
Slice Transfer and Baseline Recording:
-
Transfer a single brain slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a constant temperature (e.g., 32-35°C).[5][6]
-
Position the recording electrode in the desired brain region (e.g., CA1 or CA3 of the hippocampus).
-
Obtain a stable baseline recording of neuronal activity (e.g., spontaneous firing, evoked postsynaptic potentials) for a minimum of 20-30 minutes.[4]
-
-
4-AP Application:
-
Prepare a stock solution of 4-AP in water or DMSO.
-
Dilute the stock solution into the recording aCSF to the desired final concentration (e.g., 25-200 µM).
-
Switch the perfusion from the control aCSF to the 4-AP-containing aCSF.
-
-
Data Acquisition:
-
Continuously record neuronal activity during the application of 4-AP. Epileptiform activity, characterized by spontaneous, recurrent discharges, typically develops within 15-30 minutes of 4-AP perfusion.[5][6]
-
Record for a sufficient duration to characterize the frequency, amplitude, and duration of the induced activity.
-
-
Washout (Optional):
-
To assess the reversibility of the 4-AP effects, switch the perfusion back to the control aCSF and record for an additional 30-60 minutes.
-
Experimental Workflow and Logical Relationships
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Clinically relevant levels of this compound (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound produces epileptiform activity in hippocampus and enhances synaptic excitation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing Concentration-Dependent Neural Dynamics of this compound-Induced Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 6. The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound (4-AP) on rat neostriatal neurons in an in vitro slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. biorxiv.org [biorxiv.org]
- 11. precisionary.com [precisionary.com]
- 12. Obtaining Acute Brain Slices [en.bio-protocol.org]
- 13. digitalcommons.providence.org [digitalcommons.providence.org]
- 14. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-c... [protocols.io]
Application Notes and Protocols for 4-Aminopyridine in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Aminopyridine (4-AP) in various in vitro research applications. Detailed protocols and quantitative data are presented to facilitate experimental design and execution.
Overview and Mechanism of Action
This compound is a potent blocker of voltage-gated potassium (K+) channels.[1] By inhibiting these channels, 4-AP prolongs the duration of action potentials, leading to an increase in neurotransmitter release at synapses and enhanced neuronal excitability. This mechanism underlies its use in studying synaptic transmission, neuroprotection, and demyelinating diseases in vitro. Beyond its primary target, 4-AP has also been shown to modulate other signaling pathways, including those involved in inflammation and cell differentiation.
Quantitative Data Summary
The effective concentration of this compound in in vitro studies is highly dependent on the specific application and cell type. The following table summarizes typical concentration ranges and observed effects from various studies.
| Application Area | Cell/Tissue Type | Concentration Range | Key Observed Effects |
| Electrophysiology | Rat Hippocampal Slices | 5 µM - 100 µM | Induction of epileptiform discharges, enhancement of synaptic transmission.[2][3] |
| Canine Atrial Myocytes | 50 µM | ~50% reduction of the ultra-rapid component of the delayed rectifier K+ current (IKur). | |
| H9c2 Cardiomyocytes | 1.5 mM | ~54% inhibition of the voltage-gated potassium channel current (IKv).[4] | |
| Neuroprotection | Primary Rat Cortical Neurons | 2.5 mM (with 50 µM bicuculline) | Preconditioning against oxygen-glucose deprivation-induced cell death.[5] |
| Human Microglia | 100 µM | Attenuation of Amyloid β1-42-induced pro-inflammatory responses.[1] | |
| Retinal Ganglion Cell Cultures | Not specified | Stabilization of myelin and oligodendrocyte precursor cells.[6] | |
| Wound Healing | Human Keratinocytes | 1 mM | Accelerated scratch wound closure and cell migration. |
| Oligodendrocyte Differentiation | Primary Mouse Oligodendroglial Cells | Not specified | Implicated in promoting differentiation through NFAT/calcineurin signaling. |
Experimental Protocols
Induction of Epileptiform Activity in Hippocampal Slices
This protocol describes the induction of seizure-like events in rodent hippocampal slices, a common in vitro model of epilepsy.
Materials:
-
Artificial Cerebrospinal Fluid (ACSF) containing (in mM): 129 NaCl, 3.0 KCl, 1.8 MgSO₂, 1.6 CaCl₂, 1.25 NaH₂PO₄, 21.0 NaHCO₃, and 10.0 glucose.[2]
-
Carbogen gas (95% O₂ / 5% CO₂)
-
This compound (4-AP) stock solution (e.g., 10 mM in water)
-
Vibratome
-
Haas-type interface chamber[2]
-
Electrophysiology recording setup
Procedure:
-
Prepare horizontal brain slices (400 µm) from an adult rat using a vibratome in ice-cold, carbogenated ACSF.[2]
-
Transfer the slices to a Haas-type interface chamber and continuously perfuse with prewarmed (35°C) and carbogenated ACSF at a rate of 1.5–2.0 ml/min.[2]
-
Allow slices to recover for at least 1 hour before starting the experiment.
-
To induce epileptiform activity, switch the perfusion to ACSF containing the desired final concentration of 4-AP (typically 50-100 µM).[3]
-
Record extracellular field potentials or intracellular activity from the CA1 or CA3 region of the hippocampus.
-
Seizure-like events are typically identified by a decrease in the field potential of at least 0.5 mV, a duration of at least 10 seconds, and superimposed ripple-like discharges.[3]
Workflow for Inducing Epileptiform Activity
A flowchart of the experimental workflow for inducing epileptiform activity in hippocampal slices using this compound.
Neuroprotection Assay in Primary Neuronal Culture
This protocol outlines a method to assess the neuroprotective effects of 4-AP against an excitotoxic or ischemic insult in vitro.
Materials:
-
Primary cortical neuron culture
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (4-AP)
-
Oxygen-Glucose Deprivation (OGD) chamber or chemical OGD solution
-
Cell viability assay (e.g., Propidium Iodide staining, LDH assay)
Procedure:
-
Plate primary cortical neurons at an appropriate density and culture for at least 7 days in vitro.
-
For preconditioning, treat the neuronal cultures with 2.5 mM 4-AP and 50 µM bicuculline for 48 hours.[5]
-
After the preconditioning period, wash the cells and replace the medium with fresh culture medium for a 24-hour recovery period.[5]
-
Induce neuronal injury, for example, by exposing the cultures to 65-80 minutes of Oxygen-Glucose Deprivation (OGD).
-
Following the insult, return the cells to normal culture conditions.
-
Assess cell viability 24 hours after the insult using a suitable assay, such as Propidium Iodide uptake to measure cell death.[5]
Keratinocyte Scratch Wound Healing Assay
This protocol details an in vitro assay to evaluate the effect of 4-AP on keratinocyte migration and proliferation, mimicking the process of wound healing.
Materials:
-
Human keratinocytes
-
Appropriate keratinocyte growth medium
-
96-well ImageLock microplates
-
Collagen-I coating solution
-
This compound (4-AP)
-
Automated wound scratch system (e.g., IncuCyte) or a sterile pipette tip
-
Microscope with live-cell imaging capabilities
Procedure:
-
Seed keratinocytes (e.g., 7 x 10⁴ cells/well) onto collagen-I coated 96-well ImageLock microplates.[7]
-
Allow the cells to reach confluence (typically 18-24 hours).
-
Pre-treat the cells with 1 mM 4-AP for 18 hours before creating the scratch.[7][8]
-
Create a uniform scratch in the confluent cell monolayer using an automated system or a sterile pipette tip.
-
Wash the wells to remove detached cells and replace the medium with fresh medium containing 1 mM 4-AP.
-
Image the scratch wound at regular intervals (e.g., every hour) for up to 24-32 hours using a live-cell imaging system.
-
Quantify the rate of wound closure by measuring the area of the cell-free gap over time.
Signaling Pathways
4-AP-Mediated Neuroprotection via Attenuation of Microglial Inflammation
In the context of neurodegenerative diseases like Alzheimer's, 4-AP has been shown to exert neuroprotective effects by modulating microglial activation. It attenuates the pro-inflammatory cascade induced by factors such as Amyloid β (Aβ).
Signaling Pathway in Microglia
4-AP's role in mitigating Aβ-induced neuroinflammation in microglia.
4-AP and Oligodendrocyte Precursor Cell (OPC) Stabilization
This compound has been implicated in the stabilization of oligodendrocyte precursor cells, a crucial step in remyelination. This effect is associated with the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.
Signaling Pathway in OPCs
Proposed signaling pathway for 4-AP-mediated OPC stabilization via NFAT activation.
References
- 1. Broad-Spectrum Effects of this compound to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 3. The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-Dependent Potassium Current Recording on H9c2 Cardiomyocytes via the Whole-Cell Patch-Clamp Technique [jove.com]
- 5. Elevated Synaptic Activity Preconditions Neurons against an in Vitro Model of Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. This compound Induces Nerve Growth Factor to Improve Skin Wound Healing and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes: Using 4-Aminopyridine to Induce Epileptiform Activity In Vitro
Introduction
4-Aminopyridine (4-AP) is a potent blocker of voltage-gated potassium (K+) channels.[1][2] In neuroscience research, it is widely used as a pro-convulsant agent to induce epileptiform activity in various in vitro preparations, including acute brain slices and primary neuronal cultures.[3][4][5] The 4-AP model is valued for its ability to generate stable and spontaneous seizure-like events (SLEs) that share electrographic characteristics with seizures observed in human partial epilepsy.[3][6] This model is particularly advantageous because it preserves GABAergic inhibition, allowing for the study of network dynamics where both excitatory and inhibitory neurons are hyperexcitable.[6][7][8] These application notes provide a detailed overview of the mechanism, protocols, and expected outcomes for using 4-AP to model epilepsy in vitro.
Mechanism of Action
This compound induces neuronal hyperexcitability primarily by blocking A-type and delayed-rectifier voltage-gated potassium channels (Kv channels).[2][9][10] This blockade has several downstream consequences:
-
Delayed Repolarization: By inhibiting the outward K+ current, 4-AP slows the repolarization phase of the action potential.[2]
-
Prolonged Action Potential: The delayed repolarization leads to a broadening of the action potential duration.[2][7]
-
Enhanced Neurotransmitter Release: The prolonged depolarization of the presynaptic terminal increases calcium (Ca2+) influx through voltage-gated calcium channels.[11] This elevated intracellular Ca2+ enhances the release of neurotransmitters, particularly glutamate, from presynaptic terminals.[12]
-
Network Hyperexcitability: The widespread increase in neuronal excitability and synaptic transmission leads to the generation of synchronized, epileptiform discharges within the neuronal network.[8][12]
Interestingly, 4-AP increases the excitability of both excitatory and inhibitory neurons.[8] The hyperactivity of interneurons is considered a pivotal factor in the initiation of seizure-like activity in this model.[7][13]
Figure 1. Mechanism of this compound (4-AP) induced epileptiform activity.
Data Presentation
Concentration-Dependent Effects of 4-AP
The concentration of 4-AP used in in vitro studies can range from 3 µM to 40 mM, with different concentrations producing distinct patterns of epileptiform activity.[14] Lower concentrations tend to produce interictal-like activity, while higher concentrations are required for robust seizure-like events.
| Concentration Range | Model System | Observed Electrophysiological Effects | Reference |
| 25 - 50 µM | Acute Mouse Hippocampal Slices | Generation of epileptiform bursts characterized mainly by low frequencies (<5 Hz).[14] | [14] |
| 75 - 100 µM | Acute Mouse Hippocampal Slices | Increased presence of higher frequencies (7-15 Hz) in epileptiform bursts.[14] 100 µM is a common concentration to reliably induce stable seizure-like events (SLEs).[3][13][15] | [3][14][15] |
| 125 - 200 µM | Acute Mouse Hippocampal Slices | Higher frequencies become more prominent in epileptiform activity.[14] | [14] |
| 100 µM | Primary Mouse Hippocampal Cultures | Increased spike and burst rates; synchronized burst activity.[4] | [4] |
| 4 mM | Larval Zebrafish (in vivo) | High-frequency, short-duration spikes in LFP and frequent, low-amplitude calcium transients, indicative of a hyperexcitable but non-seizure state.[16] | [16][17] |
Standard Reagents for Acute Slice Preparations
Successful induction of epileptiform activity is critically dependent on the viability of the in vitro preparation. Below are typical compositions for artificial cerebrospinal fluid (ACSF) used for slice cutting and recording.
| Reagent | Cutting ACSF (mM) | Recording ACSF (mM) | Purpose |
| NaCl | 129.0 | 129.0 | Osmolarity, Na+ source |
| KCl | 3.0 | 3.0 | K+ source, resting potential |
| MgSO₄ | 1.8 | 1.8 | Divalent cation, channel blocker |
| CaCl₂ | 1.6 | 1.6 | Divalent cation, synaptic transmission |
| NaH₂PO₄ | 1.25 | 1.25 | pH buffer |
| NaHCO₃ | 21.0 | 21.0 | pH buffer (with carbogen) |
| D-Glucose | 10.0 | 10.0 | Energy source |
| Carbogen (B8564812) (95% O₂, 5% CO₂) | Required | Required | Oxygenation and pH maintenance (pH 7.4) |
Note: Compositions are based on a representative protocol and may require optimization.[3]
Experimental Protocols
Protocol 1: Induction of Epileptiform Activity in Acute Brain Slices
This protocol describes the induction and recording of 4-AP-induced epileptiform activity from acute rodent brain slices using extracellular field potential recordings.
Objective: To induce and record stable seizure-like events (SLEs) in acute hippocampal-entorhinal cortex slices.
Materials:
-
Vibratome (e.g., Leica VT1000S)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dishes, beakers
-
Interface or submerged recording chamber (e.g., Haas-type chamber)
-
Carbogen gas tank (95% O₂ / 5% CO₂)
-
Perfusion system (peristaltic pump)
-
Water bath
-
Electrophysiology rig (amplifier, digitizer, recording electrodes)
-
Data acquisition software
-
This compound (Stock solution: 100 mM in dH₂O)
-
Reagents for ACSF (see table above)
Methodology:
-
ACSF Preparation: Prepare cutting and recording ACSF. Chill the cutting ACSF to ~4°C and continuously bubble both solutions with carbogen for at least 30 minutes prior to use.[3]
-
Animal Anesthesia and Brain Extraction: Anesthetize an adult Wistar rat (7-11 weeks old) with isoflurane (B1672236) and decapitate.[3] Rapidly dissect the brain and place it in ice-cold, carbogenated cutting ACSF.[3]
-
Slicing: Mount the brain onto the vibratome stage. Cut horizontal or coronal slices (typically 300-400 µm thick) containing the hippocampus and entorhinal cortex.[3][18]
-
Slice Recovery: Transfer the cut slices to a recovery chamber containing carbogenated ACSF heated to 35-37°C for at least 30 minutes.[19] After this initial recovery, maintain slices at room temperature for at least 1 hour before recording.
-
Recording Setup: Place a healthy slice into the recording chamber, continuously perfused with carbogenated recording ACSF (1.5-2.0 ml/min) at 35°C.[3] Position a recording electrode in the deep layers of the entorhinal cortex or the CA3 region of the hippocampus.[3][20]
-
Baseline Recording: Record baseline activity for 15-20 minutes to ensure slice stability and the absence of spontaneous activity.
-
Induction of Epileptiform Activity: Switch the perfusion to ACSF containing 100 µM 4-AP.[3][15] Epileptiform activity typically begins within 20-40 minutes of 4-AP application.
-
Data Acquisition: Record the field potentials. Seizure-like events (SLEs) are typically identified by the following criteria: a sudden negative shift in the DC potential of at least 0.5 mV, a duration of at least 10 seconds, and superimposed high-frequency, ripple-like discharges.[3][15] Interictal-like events are shorter (<1 s) discharges that occur between SLEs.[20]
Figure 2. Experimental workflow for inducing epileptiform activity in acute brain slices.
Protocol 2: High-Throughput Assay Using Neuronal Cultures and Calcium Imaging
This protocol adapts the 4-AP model for a higher-throughput format using primary neuronal cultures and fluorescence-based measurement of synchronized calcium oscillations.
Objective: To measure 4-AP induced synchronized calcium oscillations in primary cortical cultures for phenotypic screening.
Materials:
-
96-well black-walled, clear-bottom plates
-
Primary rat cortical neurons
-
Cell culture medium and supplements
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Fluorescence imaging microscope or plate reader with kinetic read capability
-
This compound (4-AP)
-
Recording buffer (e.g., HBSS)
Methodology:
-
Cell Culture: Plate primary cortical neurons in 96-well plates and culture for 10-14 days in vitro to allow for mature network formation.
-
Calcium Dye Loading:
-
Prepare a loading solution containing a calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in recording buffer.
-
Remove the culture medium from the wells and wash once with recording buffer.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with recording buffer to remove excess dye.
-
-
Compound Addition: Add test compounds (e.g., novel anti-epileptic drugs) to the appropriate wells and incubate for a desired period. Include vehicle control wells.
-
Induction and Imaging:
-
Place the 96-well plate into the fluorescence imaging system.
-
Begin kinetic recording to establish a baseline of spontaneous calcium activity for 2-4 minutes.
-
Add 4-AP to all wells (final concentration typically 50-100 µM) using an automated dispenser or multichannel pipette.
-
Continue recording fluorescence intensity for at least 10 minutes. 4-AP induces a transient increase in basal intracellular calcium, followed by a sustained increase in the frequency of synchronized calcium oscillations.[5]
-
-
Data Analysis: Analyze the recordings to quantify parameters such as oscillation frequency, amplitude, and synchronicity across the neuronal population in each well. Compare the effects of test compounds to the 4-AP-only control wells.
References
- 1. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 4. 4-AP in vitro Epilepsy Model [neuroproof.com]
- 5. New In Vitro Phenotypic Assay for Epilepsy: Fluorescent Measurement of Synchronized Neuronal Calcium Oscillations | PLOS One [journals.plos.org]
- 6. THE this compound IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temporal lobe epileptiform activity following systemic administration of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Mechanism of this compound action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of this compound action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Characterizing Concentration-Dependent Neural Dynamics of this compound-Induced Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Network Properties Revealed during Multi-Scale Calcium Imaging of Seizure Activity in Zebrafish | eNeuro [eneuro.org]
- 17. eneuro.org [eneuro.org]
- 18. An organotypic brain slice preparation from adult patients with temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. precisionary.com [precisionary.com]
- 20. researchgate.net [researchgate.net]
Application Notes: Electrophysiological Recording Techniques with 4-Aminopyridine
Introduction
4-Aminopyridine (4-AP) is a potent pharmacological agent widely utilized in electrophysiological research. As a broad-spectrum blocker of voltage-gated potassium (Kv) channels, 4-AP serves as an invaluable tool for modulating neuronal excitability, studying synaptic transmission, and modeling pathological states such as epilepsy and demyelinating diseases.[1][2] Its primary mechanism of action involves the inhibition of Kv channels, which are crucial for the repolarization phase of the action potential.[1][2] By blocking these channels, 4-AP prolongs the duration of action potentials, leading to an increase in neurotransmitter release at the presynaptic terminal and overall heightened neuronal excitability.[2][3][4]
These application notes provide an overview of the use of 4-AP in key electrophysiological techniques, including field potential recording and whole-cell patch-clamp, with a focus on its application in inducing epileptiform activity and studying synaptic plasticity.
Mechanism of Action
4-AP primarily targets voltage-gated potassium channels, including subtypes like Kv1, Kv3, and Kv4, which contribute to the transient outward current (Ito) and delayed rectifier currents.[5][6] In demyelinated axons, where Kv channels can become exposed, 4-AP's blockade can restore action potential conduction.[1][2][7] In synaptic terminals, the prolonged depolarization caused by 4-AP enhances calcium influx through voltage-gated calcium channels, thereby increasing the probability and amount of neurotransmitter release.[3] This enhancement of both excitatory and inhibitory synaptic transmission makes 4-AP a powerful tool for studying neural circuits.[3][8]
Quantitative Data on 4-AP Effects
The effects of 4-AP are highly dependent on its concentration and the specific preparation being studied. The following tables summarize key quantitative data from various electrophysiological studies.
Table 1: Concentration-Dependent Effects of 4-AP
| Preparation / Model | 4-AP Concentration | Observed Effect | Reference |
| Guinea-pig Injured Spinal Cord | 0.5 - 1.0 µM | Threshold for increasing compound action potential amplitude. | [9] |
| Guinea-pig Injured Spinal Cord | 10 - 100 µM | Peak increase in compound action potential amplitude. | [9] |
| Rat Hippocampal Slices | 3 - 10 µM | Induction of spontaneous seizure-like discharges. | [7] |
| Rat Hippocampal Slices | 5 µM | Increased amplitude of excitatory synaptic conductance. | [3] |
| Mouse Hippocampal Slices | 100 µM | Induction of stable seizure-like events (SLEs) for in vitro epilepsy models. | [6][10][11] |
| Mouse Sinoatrial Node | 0.1 - 5.0 mmol/L | Dose-dependent increase in Action Potential Duration at 20% repolarization (APD20). | [5] |
| Guinea-pig Spinal Cord | 1 - 10 mM | Suppression of action potential conduction. | [9] |
Table 2: Effects of 4-AP on Specific Ion Channels
| Channel Type | Cell Type | 4-AP Concentration | Effect | Reference |
| hERG | HEK293 Cells | 0.3 mM | 8.2 ± 0.9% current inhibition | [12] |
| hERG | HEK293 Cells | 1 mM | 31.8 ± 3.8% current inhibition | [12] |
| hERG | HEK293 Cells | 10 mM | 67.6 ± 3.6% current inhibition | [12] |
| hERG | HEK293 Cells | IC50 = 3.83 mM | Concentration for 50% inhibition. | [12] |
| Kv7.4 | HEK293 Cells | 0.1 - 0.3 mM | Enhanced current. | [13] |
| Kv7.4 | HEK293 Cells | 5 mM | Inhibited current. | [13] |
| Kv1.1 (mKv1.1) | CHO Cells | IC50 = 147 µM (extracellular) | Concentration for 50% inhibition. | [14] |
| Ito (atrial) | Canine Atrial Myocytes | IC50 = 471 ± 97 µmol/L | Concentration for 50% inhibition. | [15] |
| Ito (ventricular) | Canine Ventricular Myocytes | IC50 = 1486 ± 261 µmol/L | Concentration for 50% inhibition. | [15] |
Experimental Protocols
Protocol 1: Induction of Seizure-Like Events (SLEs) in Brain Slices using Field Potential Recording
This protocol describes the use of 4-AP to induce epileptiform activity in acute brain slices, a common in vitro model for studying epilepsy.[8][10][16]
1. Materials and Solutions
-
Slicing Solution (ice-cold): (in mM) 86 NaCl, 3 KCl, 4 MgCl₂, 1 NaH₂PO₄, 75 sucrose, 25 glucose, 1 CaCl₂, and 25 NaHCO₃. Continuously bubbled with 95% O₂ / 5% CO₂.[8]
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 4.5 KCl, 1 MgCl₂, 10 glucose, 2 CaCl₂, and 26 NaHCO₃. Continuously bubbled with 95% O₂ / 5% CO₂. The pH should be 7.4.[8]
-
4-AP Stock Solution: Prepare a 100 mM stock solution of 4-AP in deionized water. Store in aliquots at -20°C.
-
Recording aCSF: aCSF containing 100 µM 4-AP. Prepared fresh by diluting the stock solution.
2. Brain Slice Preparation
-
Anesthetize and decapitate a juvenile mouse or rat according to approved animal welfare protocols.
-
Rapidly remove the brain and place it in the ice-cold slicing solution.[8]
-
Prepare 300-400 µm thick coronal or horizontal slices containing the hippocampus and/or cortex using a vibratome.[8]
-
Transfer slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.[8][17]
-
Allow slices to equilibrate at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording
-
Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 31-34°C.[17]
-
Place a glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance) in the desired brain region (e.g., CA3 or entorhinal cortex).
-
Place a stimulating electrode in an afferent pathway if evoked potentials are to be studied.
-
Record a stable baseline of field potential activity for 15-20 minutes.[18]
-
Switch the perfusion to the recording aCSF containing 100 µM 4-AP.[10][11]
-
Allow 20-45 minutes for the establishment of spontaneous seizure-like events (SLEs).[10][11] SLEs are typically identified by a sudden, large-amplitude negative shift in the field potential lasting at least 10 seconds, with superimposed high-frequency discharges.[10]
4. Data Analysis
-
Analyze the frequency, duration, and amplitude of the induced SLEs.
-
Compare these parameters before and after the application of test compounds (e.g., anti-epileptic drugs) to assess their efficacy.[10][19]
Protocol 2: Whole-Cell Patch-Clamp Recording to Study 4-AP Effects
This protocol details how to use whole-cell patch-clamp to investigate the effects of 4-AP on the intrinsic properties of single neurons or on synaptic currents.[20][21]
1. Materials and Solutions
-
Slicing Solution and aCSF: As described in Protocol 1.
-
4-AP Recording Solution: aCSF containing the desired concentration of 4-AP (e.g., 5-10 µM for studying synaptic transmission, or higher for blocking specific currents).[3][7]
-
Intracellular (Pipette) Solution (K-Gluconate based): (in mM) 130 Potassium gluconate, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na₂-GTP. Adjust pH to 7.2 with KOH. Osmolarity ~290 mOsm. (Note: composition can vary based on experimental goals).[22]
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with intracellular solution.
2. Recording Procedure
-
Prepare and maintain brain slices as described in Protocol 1.
-
Transfer a slice to the recording chamber on a microscope equipped with DIC optics and an infrared camera.
-
Identify a healthy-looking neuron in the target region.
-
Approach the cell with the glass pipette containing intracellular solution, applying slight positive pressure.
-
Form a high-resistance seal (>1 GΩ, a "gigaseal") between the pipette tip and the cell membrane.[20]
-
Apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Switch to current-clamp or voltage-clamp mode. Allow the cell to stabilize for 5-10 minutes.
-
Baseline Recording:
-
In Current-Clamp: Record resting membrane potential, input resistance, and firing patterns in response to current injections.
-
In Voltage-Clamp: Record spontaneous or evoked excitatory/inhibitory postsynaptic currents (EPSCs/IPSCs).[21]
-
-
4-AP Application: Switch the perfusion to the aCSF containing 4-AP.
-
Post-4-AP Recording: After a few minutes of perfusion, repeat the baseline measurements to determine the effects of 4-AP on intrinsic properties or synaptic currents. 4-AP typically increases the amplitude and duration of postsynaptic potentials.[4]
3. Data Analysis
-
Current-Clamp: Measure changes in action potential width, firing frequency, and membrane potential.
-
Voltage-Clamp: Measure changes in the amplitude, frequency, and decay kinetics of postsynaptic currents.
References
- 1. youtube.com [youtube.com]
- 2. neurology.org [neurology.org]
- 3. This compound produces epileptiform activity in hippocampus and enhances synaptic excitation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound (4-AP) on rat neostriatal neurons in an in vitro slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on action potentials generation in mouse sinoauricular node strips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interneuron-Driven Ictogenesis in the this compound Model: Depolarization Block and Potassium Accumulation Initiate Seizure-like Activity [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. THE this compound IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of low and high concentrations of this compound on axonal conduction in normal and injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippocampal neuron firing and local field potentials in the in vitro this compound epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the mechanism of this compound action on the cloned mouse brain potassium channel mKv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Frontiers | The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 17. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Patch-sequencing - Wikipedia [en.wikipedia.org]
- 21. scientifica.uk.com [scientifica.uk.com]
- 22. meetings.cshl.edu [meetings.cshl.edu]
Application Notes and Protocols: 4-Aminopyridine for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Aminopyridine (4-AP) as a tool to investigate synaptic plasticity. 4-AP, a potassium channel blocker, is widely utilized to modulate neuronal excitability and synaptic transmission, making it a valuable pharmacological agent for studying the cellular and molecular mechanisms underlying learning and memory.
Introduction
This compound (4-AP) is a well-characterized antagonist of voltage-gated potassium (Kv) channels.[1][2] By blocking these channels, 4-AP broadens the action potential waveform, leading to an increased influx of calcium ions at the presynaptic terminal.[3] This enhanced calcium entry subsequently increases the probability of neurotransmitter release, thereby potentiating synaptic transmission.[3][4][5][6] These properties make 4-AP a potent tool for inducing and studying various forms of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[7][8]
Mechanism of Action
The primary mechanism of action of 4-AP is the blockade of voltage-gated potassium channels, particularly those of the Kv1 and Kv3 families. In the context of synaptic plasticity, this action has several key consequences:
-
Prolongation of the Presynaptic Action Potential: By inhibiting the repolarizing potassium currents, 4-AP widens the action potential invading the presynaptic terminal.
-
Enhanced Calcium Influx: The prolonged depolarization of the presynaptic membrane allows for a greater and more sustained influx of Ca²⁺ through voltage-gated calcium channels.[3]
-
Increased Neurotransmitter Release: The elevated presynaptic Ca²⁺ concentration significantly enhances the probability of synaptic vesicle fusion and neurotransmitter release into the synaptic cleft.[3][4][6] This leads to larger postsynaptic responses, such as excitatory postsynaptic potentials (EPSPs).[5][9]
This cascade of events ultimately leads to a potentiation of synaptic strength, which can be transient or, under specific stimulation paradigms, can lead to long-lasting changes characteristic of LTP.
Applications in Synaptic Plasticity Research
4-AP is employed in a variety of experimental paradigms to investigate synaptic function and plasticity:
-
Induction of Long-Term Potentiation (LTP): 4-AP can be used to induce a form of LTP, often referred to as chemical LTP, in the absence of high-frequency electrical stimulation.[10][11] This is particularly useful for studying the molecular mechanisms of LTP induction and maintenance.
-
Modeling Epilepsy and Neuronal Hyperexcitability: Due to its ability to broadly increase neuronal excitability, 4-AP is a widely used proconvulsant to induce epileptiform activity in in vitro preparations, such as brain slices.[12][13][14][15][16] This model allows for the study of seizure mechanisms and the screening of potential anti-epileptic drugs.
-
Enhancing Synaptic Transmission: 4-AP can be used at lower concentrations to generally enhance synaptic transmission, which can be useful for studying synaptic pathways with low basal transmission probabilities.[4][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data on the effects of 4-AP in in vitro synaptic plasticity experiments.
Table 1: Effective Concentrations of this compound and Observed Effects
| Concentration Range | Preparation | Key Observed Effect(s) | Reference(s) |
| 5 - 100 µM | Rat Hippocampal Slices (CA1) | Increased amplitude of EPSPs and IPSPs. | [9] |
| 10 µM | Rat Hippocampal Slices (CA1) | Enhanced transmitter release at excitatory and inhibitory synapses. | [4] |
| 20 - 200 µM | Rat Neuromuscular Junction | Enhanced evoked transmitter release and amplitude of end-plate potentials. | [6] |
| 50 µM | Rat Hippocampal Slices | Induction of spontaneous epileptiform discharges. | [14] |
| 100 µM | Rat Hippocampal Slices | Unchanged or increased probability of eliciting LTP. | [17] |
| 100 µM | Mouse Hippocampal Slices | Induction of epileptiform activity (spike and burst rates). | [16] |
| 500 µM | Rat Demyelinated Axons | Effective in reversing conduction block. | [4] |
Table 2: Electrophysiological Changes Induced by this compound
| Parameter | Preparation | 4-AP Concentration | Magnitude of Change | Reference(s) |
| EPSP Amplitude | Rat Hippocampal Slices (CA1) | 50 µM | Augmented | [9] |
| IPSP Amplitude | Rat Hippocampal Slices (CA1) | 50 µM | Augmented | [9] |
| IPSP Duration | Rat Hippocampal Slices (CA1) | Not specified | Prolonged | [5] |
| Quantal Content of EPP | Rat Neuromuscular Junction | 100 µM | ~97% increase | [6] |
| Membrane Potential (Pyramidal Cells) | Rat Hippocampal Slices (CA1) | Micromolar concentrations | Depolarization up to 10 mV | [5] |
Experimental Protocols
Protocol 1: Induction of Chemical Long-Term Potentiation (LTP) in Hippocampal Slices using this compound
This protocol describes the induction of LTP in the CA1 region of the hippocampus by bath application of 4-AP.
Materials:
-
Male Sprague-Dawley rats (200-300 g)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.0 KCl, 1.25 KH₂PO₄, 2.0 MgSO₄, 2.0 CaCl₂, 26.0 NaHCO₃, and 10 glucose.[14] The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
This compound (4-AP) stock solution (e.g., 10 mM in water)
-
Dissection tools
-
Vibratome or tissue chopper
-
Recording chamber for brain slices (interface or submerged type)
-
Electrophysiology recording setup (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes (for recording and stimulation)
Procedure:
-
Preparation of Hippocampal Slices:
-
Anesthetize the rat and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare transverse slices (400-450 µm thick) using a vibratome or tissue chopper.[14]
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 34-35°C.[14]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be adjusted to elicit a response that is approximately 50% of the maximal fEPSP amplitude.
-
-
Induction of Chemical LTP:
-
Prepare aCSF containing the desired final concentration of 4-AP (e.g., 50-100 µM).
-
Switch the perfusion from standard aCSF to the 4-AP containing aCSF.
-
Continue to record fEPSPs at the same low frequency.
-
Observe the potentiation of the fEPSP slope and amplitude. The potentiation should develop over 10-20 minutes and stabilize at a new, higher level.
-
After a stable potentiation is observed for at least 30-40 minutes, you can wash out the 4-AP by perfusing with standard aCSF to assess the persistence of the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
-
Protocol 2: Induction of Epileptiform Activity in Hippocampal Slices using this compound
This protocol outlines the procedure for inducing seizure-like events in vitro.
Materials:
-
Same as Protocol 1.
Procedure:
-
Slice Preparation and Recording Setup:
-
Follow steps 1 and 2 of Protocol 1 to prepare hippocampal slices and set up the recording. A recording electrode can be placed in the pyramidal cell layer of CA1 or CA3 to record population spikes and field potentials.
-
-
Induction of Epileptiform Activity:
-
Establish a stable baseline recording in standard aCSF.
-
Bath apply 4-AP at a concentration known to induce epileptiform activity (typically 50-100 µM).[14][16]
-
Within minutes of 4-AP application, spontaneous field potentials should begin to appear. These can manifest as interictal-like spikes and progress to ictal-like, seizure-like events.[13]
-
Record the spontaneous activity for a desired period to characterize the frequency, duration, and amplitude of the epileptiform events.
-
-
Pharmacological Manipulation (Optional):
-
Once stable epileptiform activity is established, other pharmacological agents (e.g., anti-epileptic drugs) can be co-applied to assess their effects on the 4-AP-induced hyperexcitability.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify the frequency and duration of interictal and ictal-like events.
-
Changes in these parameters in the presence of test compounds can be used to assess their pro- or anti-convulsant effects.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. m.youtube.com [m.youtube.com]
- 2. neurology.org [neurology.org]
- 3. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Enhancement of synaptic transmission by this compound in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 9. Effects of low concentrations of this compound on CA1 pyramidal cells of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-mediated increase in long-term potentiation in CA1 of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a platform to investigate long-term potentiation in human iPSC-derived neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 14. jneurosci.org [jneurosci.org]
- 15. THE this compound IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-AP in vitro Epilepsy Model [neuroproof.com]
- 17. Long-term potentiation and this compound - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of 4-Aminopyridine in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyridine (4-AP), a potassium (K+) channel blocker, has emerged as a significant therapeutic agent for neurological disorders characterized by demyelination and axonal dysfunction. By blocking voltage-gated potassium channels, 4-AP prolongs the action potential duration, enhances neurotransmitter release, and restores conduction in demyelinated axons.[1][2] In rodent models, 4-AP has been extensively investigated for its potential to improve function in conditions such as spinal cord injury (SCI), multiple sclerosis (MS), and cognitive impairment.[3][4][5] These preclinical studies have been instrumental in understanding its mechanism of action and establishing a foundation for its clinical use.[3][6]
This document provides detailed application notes and protocols for the in vivo use of 4-AP in rodent models, targeted at researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.
Data Presentation: Quantitative Effects of this compound in Rodent Models
The following tables summarize the quantitative data from various studies on the effects of 4-AP in different rodent models.
Table 1: Effects of this compound on Motor and Electrophysiological Outcomes in Spinal Cord Injury (SCI) Rodent Models
| Species | Injury Model | 4-AP Dose & Route | Outcome Measure | Result | Reference |
| Rat | Pyramidal Tract Lesion | 0.32 mg/kg (bolus) | Spinal Excitability (AUC) | 309.1 ± 116.2 (%-hr) increase from baseline | [3] |
| Rat | Pyramidal Tract Lesion | 0.32 mg/kg (bolus) | Cortical Excitability (AUC) | 484.1 ± 114.7 (%-hr) increase from baseline (injured side) | [3] |
| Rat | Weight-induced compression | 1.0, 0.5, 0.3 mg/kg (IV) | Somatosensory Evoked Potentials (SSEPs) | No beneficial effect on SSEP recovery in the acute stage | [7] |
| Rat | Mechanical SCI | 1 mg/kg (IP) | Motor Function | Alleviated neuropathic pain-like behavior | [8] |
| Rat | Hypomyelination Model (taiep) | 1 mg/kg (IP) | Ambulation Bouts | Significant increase in horizontal ambulation | [9] |
| Rat | Hypomyelination Model (taiep) | 1 mg/kg (IP) | Somatosensory Evoked Potentials (N2 latency) | Significant reduction in latency | [9] |
Table 2: Effects of this compound in Rodent Models of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
| Species | Model | 4-AP Dose & Route | Outcome Measure | Result | Reference |
| Mouse | MOG₃₅₋₅₅ induced EAE | Not specified | Mobility (Rotarod analysis) | Significant improvement in mobility | [10] |
| Mouse | MOG peptide induced EAE | Not specified | Retinal Neurodegeneration | Reduction in retinal neurodegeneration | [4] |
| Mouse | EAE | Not specified | Axonal Conduction (ex vivo) | Significantly increased axonal conduction | [11] |
Table 3: Effects of this compound on Cognitive Function and Seizure Activity in Rodent Models
| Species | Model | 4-AP Dose & Route | Outcome Measure | Result | Reference |
| Mouse | HIV-1 Encephalitis | Not specified | Spatial Memory (Radial Arm Water Maze) | Improved performance | [5] |
| Mouse | Medial Prefrontal Cortex Ischemia | 250, 500, 1000 µg/kg (for 14 days) | Anxiety and Cognitive Function | Highest dose significantly mitigated behavioral deficits | [12] |
| Mouse | Chemically-induced Seizures | 10 mg/kg (IP) | Seizure Activity (EEG) | Induces explicit and repeatable seizure activity | [13][14] |
| Rat | Chemically-induced Seizures | 5 mg/kg (IP) | Seizure Behavior | Triggered generalized convulsions in all rats | [15] |
Experimental Protocols
Protocol 1: Assessment of Motor Evoked Potentials (MEPs) in a Rat Model of Pyramidal Tract Injury Following 4-AP Administration
This protocol is adapted from studies investigating the electrophysiological effects of 4-AP in rats with spinal cord injury.[3][16]
1. Animal Model:
-
Adult Sprague-Dawley rats.
-
Induce a unilateral pyramidal tract lesion at the level of the medulla.
2. Surgical Preparation for Electrophysiology:
-
Anesthetize the rat (e.g., with a combination of ketamine and xylazine).
-
Place the animal in a stereotaxic frame.
-
Expose the skull and place stimulating electrodes over the motor cortex.
-
Expose the cervical spinal cord and place stimulating electrodes on the dorsal surface.
-
Insert electromyogram (EMG) recording electrodes into the biceps brachii muscle of the forelimb contralateral to the cortical stimulation and ipsilateral to the spinal stimulation.
3. This compound Administration:
-
Prepare a stock solution of 4-AP in sterile saline.
-
Administer a bolus intravenous (IV) or intraperitoneal (IP) injection of 4-AP. A dose of 0.32 mg/kg has been shown to be effective.[3][16]
-
For control animals, administer an equivalent volume of sterile saline.
4. Electrophysiological Recording:
-
Record baseline MEPs in response to cortical and spinal stimulation before 4-AP administration.
-
After 4-AP administration, record MEPs at regular intervals (e.g., every 30 minutes) for up to 5 hours.
-
Maintain the animal's body temperature throughout the experiment.
5. Data Analysis:
-
Measure the amplitude and area under the curve (AUC) of the recorded MEPs.
-
Compare the post-drug responses to the baseline recordings and to the saline-treated control group.
-
Statistical analysis can be performed using appropriate tests such as ANOVA.
Protocol 2: Evaluation of Locomotor Function in a Mouse Model of EAE Treated with 4-AP
This protocol is based on studies assessing the symptomatic relief provided by 4-AP in an animal model of multiple sclerosis.[10]
1. Animal Model:
-
C57Bl/6 mice.
-
Induce EAE by immunization with MOG₃₅₋₅₅ peptide and pertussis toxin.
-
Monitor animals for clinical signs of EAE (e.g., tail limpness, limb paralysis).
2. This compound Administration:
-
Once clinical signs of EAE are apparent, begin treatment with 4-AP.
-
4-AP can be administered via intraperitoneal (IP) injection or oral gavage. Dosages in mice can range from 1 to 10 mg/kg.[8][13] Daily administration is common.
-
A control group should receive the vehicle (e.g., saline or water).
3. Behavioral Assessment (Rotarod Test):
-
Acclimate the mice to the rotarod apparatus for several days before starting the experiment.
-
The rotarod test measures motor coordination and balance.
-
Place the mouse on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod.
-
Perform the test at baseline (before treatment) and at regular intervals during the treatment period.
4. Data Analysis:
-
Compare the latency to fall between the 4-AP treated group and the vehicle-treated control group.
-
Analyze the data using statistical methods such as a two-way ANOVA to assess the effect of treatment over time.
Protocol 3: Induction of Seizures in Mice for Epilepsy Model Studies
This protocol is for inducing seizure activity using 4-AP, often employed in studies of epilepsy mechanisms and anticonvulsant drug screening.[13][14]
1. Animal Preparation:
-
Adult male B6 mice.[13]
-
For EEG recordings, surgically implant electrodes over the skull. Allow for a recovery period after surgery.
2. This compound Administration:
-
Administer a single intraperitoneal (IP) injection of 4-AP. A dose of 10 mg/kg has been shown to reliably induce seizure activity in mice.[13][14]
3. Seizure Monitoring:
-
Immediately after injection, place the mouse in an observation chamber.
-
Simultaneously record EEG, movement, and video for detailed analysis of seizure activity.
-
Observe the animal for behavioral signs of seizures, such as trembling, wild running, and convulsions.
4. Data Analysis:
-
Analyze the EEG recordings for epileptiform discharges (e.g., spiking activity).
-
Score the behavioral seizures using a standardized scale (e.g., the Racine scale, though seizure behavior in mice can differ from rats).[13]
-
Correlate the EEG findings with the observed behaviors.
Visualizations
Signaling Pathways and Mechanisms of Action
References
- 1. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. Neuroprotective Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinically relevant levels of this compound (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound in experimental optic neuritis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound improves spatial memory in a murine model of HIV-1 encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical trial of this compound in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound in acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Possible new treatment for spinal cord injuries identified in animal studies - Purdue University News [purdue.edu]
- 9. This compound improves evoked potentials and ambulation in the taiep rat: A model of hypomyelination with atrophy of basal ganglia and cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium channel blocker, this compound-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exerts anxiolytic and pro-cognitive effects in mice model of medial prefrontal cortex ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological and behavioral properties of this compound-induced epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Seizures Triggered by Systemic Administration of this compound in Rats Lead to Acute Brain Glucose Hypometabolism, as Assessed by [18F]FDG PET Neuroimaging | MDPI [mdpi.com]
- 16. Clinically Relevant Levels of this compound Strengthen Physiological Responses in Intact Motor Circuits in Rats, Especially After Pyramidal Tract Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining 4-Aminopyridine with other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyridine (4-AP), a potassium channel blocker, is a well-established therapeutic agent for improving walking in patients with multiple sclerosis (MS).[1][2] Its mechanism of action, which involves the enhancement of action potential conduction in demyelinated axons, has prompted investigation into its potential synergistic or additive effects when combined with other pharmacological agents for various neurological disorders.[1][2] These application notes provide a summary of key findings, experimental protocols, and mechanistic insights from preclinical and clinical studies on the combination of 4-AP with other drugs.
I. Combination Therapies and Quantitative Data
The following tables summarize the quantitative data from studies investigating the combination of this compound with other pharmacological agents.
Table 1: this compound and Baclofen (B1667701)
| Organism/Model | Agents & Doses | Key Findings | Reference |
| Guinea-pig hippocampal slices | (-)-Baclofen; this compound (5 x 10⁻⁶ M) | 4-AP antagonized the baclofen-induced hyperpolarization, suggesting an interaction at the level of potassium conductance.[3] | --INVALID-LINK-- |
| Rat hippocampal slices | This compound (100 µM); Baclofen (2 µM) | Baclofen did not block 4-AP-induced long epileptic bursts and was potentially proconvulsant.[4] | --INVALID-LINK-- |
| Multiple Sclerosis Patients | This compound; Baclofen | Co-administration is common in MS patients; however, a study found no significant difference in the risk of seizures in patients taking both drugs compared to those not on this combination.[5] | --INVALID-LINK-- |
Table 2: this compound and Methylprednisolone (B1676475)
| Organism/Model | Agents & Doses | Key Findings | Reference |
| Rat (chronic spinal cord injury) | 4-AP (2 or 4 mg/kg/day for 4 weeks); Methylprednisolone (30 mg/kg, single dose) | Neither 4-AP nor methylprednisolone, alone or in combination, showed a significant effect on functional motor outcome.[6] | --INVALID-LINK-- |
| Rat (compressive spinal cord injury) | This compound (1 mg/kg for 3 days); Methylprednisolone (30 mg/kg, single dose) | Methylprednisolone showed significant functional improvement compared to control, while 4-AP at this dose did not. The combination was not explicitly evaluated for synergistic effects.[7] | --INVALID-LINK-- |
Table 3: this compound and Fingolimod
| Organism/Model | Agents & Doses | Key Findings | Reference |
| Mouse (EAE model of MS) | This compound; Fingolimod | Combination treatment showed an additive beneficial effect in reducing clinical scores of EAE. | --INVALID-LINK-- |
II. Experimental Protocols
Protocol 1: In Vitro Electrophysiology of 4-AP and Baclofen Interaction
This protocol is based on the methodology described by Inoue et al. (1985).[3]
Objective: To investigate the interaction between this compound and Baclofen on neuronal membrane potential and potassium conductance.
Model: Guinea-pig hippocampal brain slices.
Procedure:
-
Prepare transverse hippocampal slices (300-400 µm thick) from adult guinea pigs.
-
Maintain slices in an incubation chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂ at room temperature.
-
Transfer a single slice to a recording chamber continuously perfused with aCSF at 37°C.
-
Perform intracellular recordings from CA3 pyramidal neurons using glass microelectrodes filled with 3 M KCl.
-
Establish a stable baseline recording of the resting membrane potential and input resistance.
-
Bath-apply (-)-baclofen at a desired concentration and record the resulting hyperpolarization and change in input resistance.
-
After washout and return to baseline, co-apply this compound (e.g., 5 µM) with (-)-baclofen.
-
Record the changes in membrane potential and input resistance in the presence of both drugs.
-
Analyze the data to determine if 4-AP antagonizes the effects of baclofen.
DOT Script for Experimental Workflow:
Caption: Workflow for in vitro electrophysiology.
Protocol 2: In Vivo Assessment of 4-AP and Methylprednisolone in a Rat Model of Chronic Spinal Cord Injury
This protocol is based on the methodology described by Kaka et al. (2006).[6]
Objective: To evaluate the effect of this compound and methylprednisolone on functional motor recovery after chronic spinal cord injury (SCI).
Model: Adult female Sprague-Dawley rats.
Procedure:
-
SCI Induction:
-
Anesthetize the rats.
-
Perform a laminectomy at the T10 vertebral level.
-
Induce a compression injury of the spinal cord using a weight-drop device (e.g., 50g for a specific duration).
-
-
Post-operative Care:
-
Provide manual bladder expression twice daily until reflexive bladder control is regained.
-
Administer antibiotics to prevent infection.
-
-
Treatment (initiated 3 weeks post-injury):
-
Randomly assign animals to treatment groups:
-
Vehicle control (e.g., saline).
-
4-AP (e.g., 2 mg/kg or 4 mg/kg, daily intraperitoneal injection for 4 weeks).
-
Methylprednisolone (e.g., 30 mg/kg, single intraperitoneal injection).
-
Combination of 4-AP and Methylprednisolone.
-
-
-
Behavioral Assessment:
-
Perform behavioral testing (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale) at regular intervals (e.g., weekly) for the duration of the treatment period.
-
Blind the assessors to the treatment groups.
-
-
Data Analysis:
-
Compare the BBB scores between the different treatment groups using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).
-
DOT Script for Experimental Workflow:
References
- 1. neurology.org [neurology.org]
- 2. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. Baclofen activates voltage-dependent and this compound sensitive K+ conductance in guinea-pig hippocampal pyramidal cells maintained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of carbamazepine and baclofen on this compound-induced epileptic activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound and single-dose methylprednisolone on functional recovery after a chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of taxol, methylprednisolone, and this compound in compressive spinal cord injury: a qualitative experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Best Practices for Preparing 4-Aminopyridine Stock Solutions
Introduction
4-Aminopyridine (4-AP), also known as Fampridine or Dalfampridine, is a non-selective blocker of voltage-gated potassium (Kv) channels.[1][2][3][4] It is widely used in research to study neural conductivity and as a therapeutic agent to improve walking in patients with multiple sclerosis.[3][5] By blocking Kv channels, 4-AP prolongs the action potential duration, which can restore conduction in demyelinated axons and enhance neurotransmitter release at synapses.[5][6][7] Accurate and consistent preparation of 4-AP stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols and best practices for the preparation, storage, and handling of this compound solutions for research applications.
Mechanism of Action: Restoring Axonal Conduction
In healthy myelinated axons, the internodal potassium channels are shielded by the myelin sheath. However, in demyelinating diseases like multiple sclerosis, the loss of myelin exposes these channels.[5][6] The resulting potassium ion (K+) efflux during an action potential can lead to hyperpolarization and conduction failure. This compound physically blocks these exposed Kv channels from the intracellular side, preventing K+ efflux, thereby prolonging depolarization and helping to restore the propagation of the action potential across the demyelinated segment.[5][7][8]
Figure 1: Mechanism of this compound in Demyelinated Axons.
Quantitative Data
For accurate preparation of solutions, it is essential to know the physicochemical properties and solubility of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 4-AP, Fampridine, Dalfampridine | [1][3][9] |
| Molecular Formula | C₅H₆N₂ | [1] |
| Molecular Weight | 94.11 g/mol | [1] |
| Appearance | White crystalline solid | [1][9] |
| Purity | Typically ≥95% to >99% | [1] |
| Melting Point | 155-161 °C | [9][10] |
| Boiling Point | 273 °C | [9][10] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes | Reference(s) |
| Water | ~50-83 g/L (~530-880 mM) | Soluble up to 100 mM. Heating may be required for higher concentrations.[11] | [11][12] |
| Dimethyl Sulfoxide (DMSO) | ~18-30 mg/mL (~191-319 mM) | Soluble up to 100 mM. Use fresh, anhydrous DMSO for best results.[13] | [13] |
| Ethanol | ~30 mg/mL (~319 mM) | Very soluble.[9][12] Purge with inert gas recommended. | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL (~319 mM) | Purge with inert gas recommended.[1] | [1] |
| Phosphate-Buffered Saline (PBS) | ~30 mg/mL (~319 mM) at pH 7.2 | Suitable for direct use in many biological assays. | [1] |
Experimental Protocols
Safety Precautions: this compound is acutely toxic and should be handled with care.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the solid powder in a chemical fume hood to avoid inhalation.[12]
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol is suitable for experiments where an organic solvent is not desired.
Materials:
-
This compound powder (MW: 94.11 g/mol )
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Sterile conical tube (15 mL or 50 mL)
-
Calibrated balance
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculate Mass: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of 4-AP:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.010 L × 94.11 g/mol = 0.09411 g = 94.11 mg
-
-
Weighing: Carefully weigh out 94.11 mg of 4-AP powder and transfer it to a 15 mL conical tube.
-
Dissolution: Add approximately 8 mL of high-purity water to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes. 4-AP should dissolve to form a clear, colorless to very faint yellow solution.[11]
-
Heating (if necessary): If the solid does not fully dissolve, warm the solution in a water bath at 37°C for 5-10 minutes, vortexing intermittently.[11]
-
Final Volume: Once fully dissolved, add water to bring the final volume to 10 mL.
-
Sterilization (Optional): If required for cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.
Protocol 2: Preparation of a 100 mM DMSO Stock Solution
This protocol is ideal for creating a concentrated stock for long-term storage.
Materials:
-
This compound powder (MW: 94.11 g/mol )
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge or cryovial tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weighing: Weigh out 94.11 mg of 4-AP powder and transfer it to an appropriate tube.
-
Dissolution: Add 10 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex until the solid is completely dissolved. Warming is typically not necessary with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture.
Figure 2: General Workflow for Preparing this compound Solutions.
Storage and Stability
Proper storage is crucial to maintain the potency and integrity of this compound.
Table 3: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Notes | Reference(s) |
| Solid Powder | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light.[12] Can also be stored at room temperature.[12][14] | [1] |
| Aqueous Stock Solution | 2-8°C | ≤ 1 day | Aqueous solutions are not recommended for long-term storage; prepare fresh if possible.[1] | [2] |
| Aqueous Stock Solution | -20°C | Up to 1 month | For longer-term storage, freeze in single-use aliquots. Avoid repeated freeze-thaw cycles. Ensure the solution is precipitate-free before use.[2] | [2] |
| DMSO Stock Solution | -20°C | ≥ 6 months | DMSO solutions are generally more stable. Store in small, single-use aliquots to prevent contamination and degradation from moisture absorption by DMSO.[13] | [14][15] |
Best Practice: For all stored solutions, it is recommended to equilibrate the aliquot to room temperature before opening to prevent condensation from introducing water into the stock. Before use, visually inspect the solution to ensure no precipitation has occurred. If precipitates are visible, gently warm and vortex the solution to redissolve the compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound (4-AP) | Kv channel Blocker | Hello Bio [hellobio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound = 99 504-24-5 [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. selleckchem.com [selleckchem.com]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. sefh.es [sefh.es]
Troubleshooting & Optimization
Problems with 4-Aminopyridine solubility and stability
Welcome to the technical support center for 4-Aminopyridine (4-AP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the solubility and stability of 4-AP in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a variety of solvents. For aqueous experiments, water and phosphate-buffered saline (PBS) are commonly used. For stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are suitable. It is crucial to purge organic solvents with an inert gas.[1][2] When preparing aqueous solutions from an organic stock, ensure the final concentration of the organic solvent is minimal to avoid any physiological effects in your experiments.[2]
Q2: I'm observing precipitation when I dilute my 4-AP stock solution in an aqueous buffer. What could be the cause and how can I fix it?
A2: Precipitation upon dilution of a 4-AP stock solution into an aqueous buffer can be due to several factors, including the concentration of the stock solution, the pH of the buffer, and the temperature. 4-AP is a weak base, and its solubility in aqueous solutions is pH-dependent.[3] If the pH of your buffer is close to the pKa of 4-AP (around 9.17), it can lead to precipitation.[4] Consider adjusting the pH of your buffer to be more acidic to increase solubility.[5] Alternatively, preparing a less concentrated stock solution or gentle warming and sonication might help.
Q3: What are the optimal storage conditions for this compound powder and its solutions?
A3: Solid this compound powder is stable for years when stored at -20°C.[1] Studies on encapsulated 4-AP have shown it to be stable for at least 6 months at room temperature or under refrigeration.[6] Aqueous solutions of 4-AP are less stable and it is recommended to prepare them fresh on the day of use.[1][2] If storage of aqueous solutions is necessary, they should be stored at -20°C for no longer than one month.[7] Stock solutions in anhydrous DMSO can be stored at -80°C for up to a year.[7] To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions.[7]
Q4: How stable is this compound in an aqueous solution at room temperature?
Troubleshooting Guides
Issue: Poor Solubility of this compound
This guide provides a systematic approach to troubleshoot and resolve solubility issues with 4-AP.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Reference |
| Water | 112 g/L | 20°C | [8][9] |
| Water | 50 mg/mL (with heat) | Not Specified | |
| Water | 100 mM (9.41 mg/mL) | Not Specified | |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | Not Specified | [1][2] |
| DMSO | 100 mM (9.41 mg/mL) | Not Specified | |
| DMSO | 18 mg/mL (191.26 mM) | Not Specified | [7] |
| Ethanol | Very Soluble | Not Specified | [8] |
| Ethanol | ~30 mg/mL | Not Specified | [1][2] |
| N,N-dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~30 mg/mL | Not Specified | [1][2] |
| Methanol | Soluble | Not Specified | [8] |
| Acetone | Soluble | Not Specified | [8] |
| Tetrahydrofuran (THF) | Soluble | Not Specified | [8] |
| Isopropanol | Soluble | Not Specified | [8] |
| Acetonitrile | Soluble | Not Specified | [8] |
| Benzene | Soluble | Not Specified | [8] |
| Ethyl ether | Soluble | Not Specified | [8] |
| Ligroin | Slightly Soluble | Not Specified | [8] |
Table 2: Stability of this compound Formulations
| Formulation | Storage Conditions | Duration | Remaining Compound (%) | Reference |
| 5 mg oral capsules | 4°C, protected from light | 6 months | >95% | [6] |
| 5 mg oral capsules | 23°C, protected from light | 6 months | >95% | [6] |
| 5 mg oral capsules | 37°C, protected from light | 1 month | >95% | [6] |
| 10 mg oral capsules | Room Temperature, protected from light | 365 days | >94% | [10] |
| Solid (crystalline) | -20°C | ≥ 4 years | Not specified | [1] |
| Aqueous Solution | Not Recommended for Storage | > 1 day | Not specified | [1][2] |
| DMSO Stock Solution | -80°C | 1 year | Not specified | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 94.12 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 9.41 mg of this compound powder using a calibrated analytical balance and place it into a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
For long-term storage, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to one year.[7]
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 4-AP under various stress conditions. A stability-indicating HPLC method is required for analysis.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase for HPLC
-
pH meter
Procedure:
-
Preparation of 4-AP Stock Solution: Prepare a stock solution of 4-AP in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix equal volumes of the 4-AP stock solution and 0.1 M HCl.
-
Incubate the mixture at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Degradation:
-
Mix equal volumes of the 4-AP stock solution and 0.1 M NaOH.
-
Follow the incubation and sampling procedure as described for acidic degradation.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the 4-AP stock solution and 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Incubate the 4-AP stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose the 4-AP stock solution to light according to ICH Q1B guidelines.
-
Keep a control sample protected from light under the same conditions.
-
Withdraw samples at various time points.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact 4-AP from all degradation products.
-
Signaling Pathway and Workflow Visualizations
Mechanism of Action of this compound
This compound is a non-selective blocker of voltage-gated potassium (Kv) channels.[7] In conditions such as multiple sclerosis, demyelination of axons leads to the exposure of these potassium channels. The subsequent leakage of potassium ions impairs the propagation of action potentials. 4-AP blocks these exposed channels, which prolongs the action potential and enhances neurotransmitter release, thereby improving nerve impulse conduction.[4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of this compound action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. benchchem.com [benchchem.com]
- 6. Stability of this compound and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. This compound | 504-24-5 [chemicalbook.com]
- 10. cjhp-online.ca [cjhp-online.ca]
Technical Support Center: Optimizing 4-Aminopyridine (4-AP) Dosage for Cultured Neurons
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 4-Aminopyridine (4-AP) in cultured neuron experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (4-AP) on cultured neurons?
A1: this compound is a broad-spectrum blocker of voltage-gated potassium (K+) channels. By inhibiting these channels, 4-AP prolongs the duration of action potentials in neurons. This extended depolarization leads to an increased influx of calcium (Ca2+) through voltage-gated calcium channels at the presynaptic terminal, which in turn enhances the release of neurotransmitters from both excitatory and inhibitory synapses.
Q2: What is a typical starting concentration range for 4-AP in cultured neuron experiments?
A2: The effective concentration of 4-AP can vary significantly depending on the specific research question, neuron type, and culture maturity. A common starting point for inducing neuronal hyperactivity or epileptiform activity is 100 µM. However, effects on synaptic transmission can be observed at concentrations as low as 3-10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model and endpoint.
Q3: Can 4-AP be neurotoxic to cultured neurons?
A3: Yes, at high concentrations, 4-AP can be neurotoxic. Studies have reported cell death in primary hippocampal neurons at concentrations of 1 mM and higher after 24 hours of exposure. High concentrations can also lead to excessive neuronal depolarization and excitotoxicity. It is recommended to assess cell viability using assays like the MTT assay when using concentrations above 200 µM or for long-duration experiments.
Q4: How does the maturational state of the neuronal culture affect the response to 4-AP?
A4: The developmental stage of cultured neurons is a critical factor. Mature cultures with established synaptic connections and spontaneous network activity are more likely to exhibit a robust and synchronized response to 4-AP, such as the induction of network bursts. Immature cultures lacking this synchronous activity may not respond to 4-AP in the same manner.
Q5: What are some common solvents for preparing 4-AP stock solutions?
A5: this compound is soluble in water. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in sterile, deionized water or a suitable buffer like Artificial Cerebrospinal Fluid (aCSF). The stock solution should be sterilized by filtration through a 0.22 µm filter and can be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: No observable effect of 4-AP on neuronal activity.
| Possible Cause | Troubleshooting Step |
| 4-AP concentration is too low. | Increase the concentration of 4-AP in a stepwise manner (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to determine the effective dose for your specific neuronal culture. |
| Neuronal culture is immature. | Ensure your cultures are sufficiently mature with established synaptic networks. This can be verified by immunostaining for synaptic markers or by observing spontaneous network activity. |
| Degraded 4-AP stock solution. | Prepare a fresh stock solution of 4-AP. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots. |
| Issues with the recording system. | Verify the functionality of your recording equipment (e.g., MEA, patch-clamp rig, calcium imaging setup) with a known positive control. |
Issue 2: Excessive neuronal death observed after 4-AP application.
| Possible Cause | Troubleshooting Step |
| 4-AP concentration is too high. | Perform a dose-response curve and an initial toxicity screen (e.g., MTT assay) to identify the highest non-toxic concentration. |
| Prolonged exposure to 4-AP. | Reduce the incubation time with 4-AP. For some applications, a short-term application may be sufficient to elicit the desired effect. |
| Excitotoxicity. | Consider co-application of an NMDA receptor antagonist (e.g., AP5) if you suspect excitotoxicity is the primary cause of cell death, although this will also alter the neuronal response. |
| Culture health issues. | Ensure the overall health of your neuronal culture before starting the experiment. Unhealthy cultures are more susceptible to chemical insults. |
Issue 3: High variability in the response to 4-AP across experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent culture age or density. | Standardize the age (days in vitro) and plating density of your neuronal cultures for all experiments. |
| Variability in 4-AP preparation. | Prepare a large batch of 4-AP stock solution and use aliquots from the same batch for a series of experiments to ensure consistency. |
| Inconsistent experimental conditions. | Maintain consistent temperature, pH, and CO2 levels during the experiment. Ensure the perfusion rate is stable if using a perfusion system. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various parameters of neuronal function as reported in the literature.
Table 1: Effect of 4-AP on Synaptic Transmission in Rat Hippocampal Slices
| 4-AP Concentration | Effect on Field Excitatory Postsynaptic Potentials (fEPSPs) | Effect on Miniature Excitatory Postsynaptic Currents (mEPSCs) Frequency | Effect on Miniature Inhibitory Postsynaptic Currents (mIPSCs) Frequency | Effect on Paired-Pulse Facilitation |
| 46.7 µM | Half-maximal enhancement (EC50) of the initial slope.[1] | - | - | - |
| 200 µM | 225.6 ± 23.8% increase in the initial slope.[1] | 324.2 ± 25.4% increase.[1] | 287.3 ± 36.3% increase.[1] | Reduced.[1] |
Table 2: Concentration-Dependent Effects of 4-AP on Neuronal Activity
| 4-AP Concentration | Observed Effect | Neuron/Tissue Type |
| 3-10 µM | Induction of spontaneous seizure-like discharges.[2] | Brain slice preparations.[2] |
| 10 µM | Enhancement of transmitter release at excitatory and inhibitory synapses.[2] | CA1 neurons in perfused hippocampal slices.[2] |
| 25 µM | Above the threshold to affect synaptic transmission.[2] | In vitro studies.[2] |
| 100 µM | Commonly used to induce epileptiform activity. | Various in vitro models. |
| 500 µM | Can restore conduction in demyelinated axons.[2] | In vitro demyelination models.[2] |
| 1 mM - 10 mM | Suppression of action potential conduction and potential neurotoxicity. | In vitro studies. |
Experimental Protocols
Protocol 1: Assessment of 4-AP Neurotoxicity using MTT Assay
This protocol provides a method to assess the viability of cultured neurons following exposure to different concentrations of 4-AP.
Materials:
-
Cultured neurons in a 96-well plate
-
This compound (4-AP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Culture neurons to the desired density in a 96-well plate.
-
Prepare serial dilutions of 4-AP in culture medium to achieve the final desired concentrations.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of 4-AP. Include control wells with medium only (no cells) and wells with cells in medium without 4-AP.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of the MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control cells.
Protocol 2: Calcium Imaging of 4-AP-Induced Neuronal Activity
This protocol describes how to visualize changes in intracellular calcium in response to 4-AP application, which serves as an indicator of neuronal activity.
Materials:
-
Cultured neurons on glass coverslips
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or a suitable imaging buffer
-
This compound (4-AP) stock solution
-
Fluorescence microscope with a suitable camera and acquisition software
Procedure:
-
Prepare a loading solution of the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cultured neurons on coverslips twice with pre-warmed HBSS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with pre-warmed HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 15-30 minutes.
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Acquire a baseline recording of spontaneous calcium transients for a few minutes.
-
Apply 4-AP at the desired final concentration to the imaging chamber using a perfusion system or by careful manual addition.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence intensity indicates an increase in intracellular calcium and thus neuronal activity.
-
Analyze the data to quantify parameters such as the frequency and amplitude of calcium transients before and after 4-AP application.
Protocol 3: Whole-Cell Patch-Clamp Recording of 4-AP Effects
This protocol outlines the procedure for recording the electrophysiological response of individual neurons to 4-AP using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
External recording solution (Artificial Cerebrospinal Fluid - aCSF)
-
Internal pipette solution (e.g., K-gluconate based)
-
This compound (4-AP) stock solution
-
Perfusion system
Procedure:
-
Prepare the patch-clamp setup and perfuse the recording chamber with aCSF.
-
Place a coverslip with cultured neurons in the recording chamber.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with the internal solution.[5]
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity in either voltage-clamp (to measure synaptic currents) or current-clamp (to measure membrane potential and action potentials) mode.
-
Apply 4-AP to the recording chamber via the perfusion system at the desired concentration.
-
Record the changes in neuronal electrical properties, such as membrane potential, firing frequency, and synaptic currents.
-
Analyze the recorded data to quantify the effects of 4-AP on the neuron's excitability and synaptic input.
Visualizations
References
- 1. Effect of this compound on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) [ijstemcell.com]
- 5. axolbio.com [axolbio.com]
How to prevent off-target effects of 4-Aminopyridine
Welcome to the Technical Support Center for 4-Aminopyridine (4-AP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of 4-AP and to help mitigate its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound?
This compound (4-AP) is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[1][2][3] Its therapeutic effects, particularly in improving motor function in conditions like multiple sclerosis, are primarily attributed to the blockade of Kv1 family channels (e.g., Kv1.1, Kv1.2, Kv1.4) exposed on demyelinated axons.[1][2][4] However, 4-AP is non-selective and can affect a range of other ion channels and cellular processes, leading to off-target effects.[3]
Known off-targets include other Kv channel subtypes (e.g., Kv3, Kv4, Kv7), and at higher concentrations, voltage-gated sodium (Nav) channels.[5][6][7][8] These off-target interactions are responsible for many of the adverse effects observed, such as seizures, dizziness, and paresthesia.[9]
Q2: What are the common off-target effects observed in in vitro and in vivo experiments?
In in vitro models, a primary off-target effect is the induction of epileptiform activity in neuronal cultures or brain slices, which is a direct consequence of its potassium channel blocking activity leading to neuronal hyperexcitability.[7][10][11][12] Cytotoxicity can also be observed at higher concentrations.
In in vivo studies, the most significant off-target effect is the risk of seizures.[9] Other observed adverse effects in animal models and clinical trials include tremors, dizziness, nausea, and paresthesia.[8]
Q3: How can I minimize the off-target effects of 4-AP in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and translatable data. Key strategies include:
-
Dose-Response Optimization: Carefully titrate the concentration of 4-AP to the lowest effective dose for the desired on-target effect. This minimizes engagement with lower-affinity off-target channels.
-
Use of Slow-Release Formulations: In in vivo studies, slow-release formulations can help maintain stable, lower plasma concentrations, reducing the peak concentrations that are often associated with adverse effects.[8]
-
Selective Analogs: Consider using structural analogs of 4-AP that have been designed for greater selectivity for the target of interest.
-
Counter-Screening: Implement a panel of secondary assays to proactively identify and quantify potential off-target activities.
Q4: Are there more selective alternatives to this compound?
Yes, research has focused on developing derivatives of 4-AP with improved selectivity. For example, substitutions at the 3-position of the pyridine (B92270) ring have been shown to alter the potency and selectivity for different Kv channels.[13][14][15] 3-methyl-4-aminopyridine (3Me4AP), for instance, has been found to be more potent than 4-AP on certain Kv channels.[13][15] Researchers should consult the literature for the most current and specific analogs relevant to their target of interest.
II. Troubleshooting Guides
Issue 1: High incidence of seizure-like activity in in vitro neuronal preparations.
-
Problem: Observing spontaneous, synchronized bursting and hyperexcitability in neuronal cultures or brain slices treated with 4-AP, confounding the primary experimental endpoint.
-
Possible Cause: The concentration of 4-AP is too high, leading to excessive blockade of potassium channels that regulate neuronal firing.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest concentration of 4-AP that elicits the desired on-target effect without inducing widespread hyperexcitability.
-
Refine Recording Parameters: In electrophysiology experiments, adjust stimulation protocols and recording times to capture the intended effects before the onset of seizure-like events.
-
Use of Co-application: In some experimental paradigms, co-application of a low dose of a GABAA receptor agonist or a specific glutamate (B1630785) receptor antagonist may help to dampen generalized hyperexcitability without masking the specific effect under investigation. This should be done with caution and appropriate controls.
-
Consider a More Selective Analog: If available, switch to a 4-AP analog with a better selectivity profile for your target channel.
-
Issue 2: Inconsistent or variable results between experimental batches.
-
Problem: High variability in the measured effects of 4-AP across different experiments or cell passages.
-
Possible Causes:
-
Inconsistent 4-AP solution preparation and storage.
-
Variations in cell culture conditions (e.g., passage number, cell density, health).
-
pH shifts in the experimental buffer, which can affect 4-AP potency.[16]
-
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare fresh stock solutions of 4-AP in a suitable solvent (e.g., water or DMSO) and store them in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
-
Control for Cell Culture Variability: Use cells within a consistent and narrow range of passage numbers. Ensure cell viability is high (>95%) before starting experiments. Plate cells at a consistent density.
-
Buffer pH Control: Ensure that the pH of all experimental solutions is stable and consistent, as the charge state and therefore the activity of 4-AP can be pH-dependent.[16]
-
III. Experimental Protocols & Data
A. Selectivity Profiling using Electrophysiology
This protocol provides a general framework for assessing the selectivity of 4-AP and its analogs against a panel of voltage-gated potassium channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing the inhibitory activity of 4-AP analogs on specific Kv channels.
Detailed Methodology:
-
Cell/Oocyte Preparation:
-
Xenopus oocytes are harvested and defolliculated. cRNA encoding the specific Kv channel subunit of interest is microinjected into the oocytes.[17] Oocytes are then incubated for 2-4 days to allow for channel expression.[17]
-
Alternatively, a mammalian cell line like HEK293 is transfected with a plasmid DNA encoding the Kv channel.
-
-
Electrophysiological Recording:
-
For oocytes, two-electrode voltage clamp is the standard technique. For mammalian cells, whole-cell patch-clamp is used.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Potassium currents are elicited by a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).
-
-
Drug Application:
-
After recording stable baseline currents, 4-AP or its analog is applied to the bath solution in cumulatively increasing concentrations.
-
Allow sufficient time for the drug effect to reach steady-state at each concentration before recording.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated at each concentration relative to the baseline current.
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the drug concentration.
-
The IC50 value (the concentration that causes 50% inhibition) is determined by fitting the dose-response curve with the Hill equation.[17]
-
Quantitative Data: IC50 Values of 4-AP and Derivatives on Kv Channels
| Compound | Target Channel | IC50 (µM) | Relative Potency to 4-AP | Reference |
| This compound (4-AP) | Kv1.1 | 242 | 1.0 | [4][17] |
| Kv1.2 | 399 | ~0.6x | [4][17] | |
| Kv1.4 | 399 | ~0.6x | [4][17] | |
| 3-Methyl-4-aminopyridine (3Me4AP) | Shaker K+ channel | 34 | ~7x more potent | [18] |
| 3-Fluoro-4-aminopyridine (3F4AP) | Shaker K+ channel | 240 | Similar | [18] |
| 3-Methoxy-4-aminopyridine (3MeO4AP) | Shaker K+ channel | 820 | ~3-4x less potent | [18] |
| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | Shaker K+ channel | ~705-940 | ~3-4x less potent | [14] |
| 2-Trifluoromethyl-4-aminopyridine (2CF34AP) | Shaker K+ channel | ~14100 | ~60x less potent | [13][15] |
B. Counter-Screening Assays for Off-Target Effects
1. In Vitro Seizure Liability Assay using Microelectrode Arrays (MEAs)
This assay assesses the pro-convulsant potential of 4-AP and its analogs by monitoring the electrical activity of cultured neuronal networks.
Experimental Workflow for MEA Seizure Liability Assay
Caption: Workflow for assessing the seizure liability of 4-AP analogs using MEAs.
Detailed Methodology:
-
Cell Culture:
-
Primary rodent cortical neurons or human iPSC-derived neurons are cultured on MEA plates. The culture is maintained for several weeks to allow for the formation of mature, synaptically connected networks.[11]
-
-
Recording:
-
The MEA plate is placed in the recording system, and the spontaneous baseline electrical activity of the neuronal network is recorded.
-
-
Compound Application:
-
4-AP or its analog is added to the culture medium at various concentrations.
-
The activity is then recorded for a defined period post-application.
-
-
Data Analysis:
-
The raw data is processed to detect spikes and bursts of activity.
-
Parameters such as mean firing rate, burst frequency, burst duration, and network synchrony are quantified.
-
A significant increase in synchronized bursting is indicative of a pro-convulsant effect.[11]
-
2. Cytotoxicity Assays
These assays are used to determine the concentration at which 4-AP becomes toxic to cells.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Detailed Methodology (MTT Assay):
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of 4-AP or its analog and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cytotoxicity.
C. Signaling Pathways and Molecular Interactions
Off-Target Signaling of this compound
While the primary action of 4-AP is on ion channels, off-target effects can also be mediated through intracellular signaling pathways. For instance, in some contexts, 4-AP has been shown to influence the Nuclear Factor of Activated T-cells (NFAT) pathway.[2]
Caption: A potential off-target signaling pathway involving 4-AP and NFAT activation.
Interaction with KChIP1
Kv Channel Interacting Proteins (KChIPs) are auxiliary subunits that can modulate the expression and gating of Kv channels. The interaction of 4-AP with the Kv channel complex can be influenced by the presence of KChIPs, which could contribute to cell-type specific effects of the drug.
References
- 1. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. Neuroprotective Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T Cell Activation Bioassay (NFAT/IL-2) [promega.com]
- 10. Frontiers | The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 11. Novel test strategies for in vitro seizure liability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THE this compound IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationship studies of four novel this compound K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On the mechanism of this compound action on the cloned mouse brain potassium channel mKv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Minimizing 4-Aminopyridine-induced seizure activity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 4-aminopyridine (4-AP) animal model of induced seizures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (4-AP) in inducing seizures?
A1: this compound is a non-selective blocker of voltage-gated potassium (K+) channels, particularly those of the Kv1 family (Kv1.1, Kv1.2, Kv1.4) located in the terminals of neurons.[1] By blocking these channels, 4-AP prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions and enhanced neurotransmitter release.[1] This results in a surge of excitatory neurotransmitters, primarily glutamate (B1630785) in the hippocampus, which over-activates postsynaptic receptors (AMPA and NMDA) and leads to neuronal hyperexcitability and synchronous neuronal discharge, culminating in seizures.[1]
Q2: What are the typical behavioral stages of a 4-AP induced seizure?
A2: The behavioral manifestations of 4-AP induced seizures can be graded using a modified Racine scale. The progression typically involves an initial stage of hyperexcitation, followed by clonic and tonic-clonic seizures.[1] In mice, observed behaviors include facial jerking, neck jerks, clonic seizures while sitting, progressing to tonic-clonic seizures while lying on the side, wild jumping, and ultimately tonic extension which may lead to death.[2]
Q3: How does the 4-AP seizure model compare to other chemical convulsant models like kainic acid or pilocarpine (B147212)?
A3: The 4-AP model is known for inducing acute, generalized seizures with a rapid onset.[1][3] Compared to the kainic acid model, which stimulates glutamate receptors directly to induce status epilepticus and subsequent temporal lobe epilepsy, the 4-AP model's primary mechanism is through the blockade of potassium channels leading to enhanced neurotransmitter release.[1][4] The pilocarpine model, a muscarinic cholinergic agonist, also induces status epilepticus and is often used to study temporal lobe epilepsy. A key advantage of the 4-AP model is the stable and spontaneous occurrence of seizure-like events in in-vitro preparations.[5][6]
Q4: What are the common routes of administration for 4-AP?
A4: 4-AP can be administered systemically via intraperitoneal (i.p.) injection or directly into the brain through intracerebroventricular (i.c.v.) or intrahippocampal infusion.[1][7] The choice of administration route depends on the experimental goals. Systemic administration is common for inducing generalized seizures to screen anticonvulsant drugs, while intracerebral administration allows for the study of focal seizure generation and propagation.[7][8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Mortality Rate | 4-AP dose is too high for the specific animal strain, age, or sex. | Perform a dose-response study to determine the optimal, non-lethal convulsive dose. Doses in mice can range from 4-10 mg/kg i.p.[3] Higher doses are associated with increased mortality.[9] |
| Severe, uncontrolled seizures leading to respiratory distress. | Administer an anticonvulsant, such as diazepam (5-10 mg/kg, i.p.), to terminate prolonged seizures and prevent mortality.[10][11] Ensure continuous monitoring of the animal's respiratory status. | |
| Brainstem seizure activity. | High doses of 4-AP can lead to the spread of seizure activity to the brainstem, causing respiratory depression.[8] Consider using a lower dose or a different administration route to localize the seizure focus. | |
| High Variability in Seizure Severity and Latency | Inconsistent 4-AP solution preparation or administration technique. | Ensure 4-AP is fully dissolved and the solution is homogenous. Use a consistent and precise injection technique (e.g., fixed needle depth for i.p. injections). |
| Animal-to-animal differences in metabolism and sensitivity. | Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight. Acclimatize animals to the experimental environment before 4-AP administration. | |
| Environmental stressors. | Minimize noise, light, and handling stress before and during the experiment, as these can influence seizure thresholds. | |
| No or Weak Seizure Activity Observed | 4-AP dose is too low. | Increase the dose of 4-AP incrementally. A typical effective dose in mice is around 10 mg/kg i.p. to induce clear seizure activity.[3] |
| Improper 4-AP administration. | Verify the injection site and technique. For i.p. injections, ensure the solution is delivered into the peritoneal cavity and not into subcutaneous tissue or an organ. | |
| Degraded 4-AP solution. | Prepare fresh 4-AP solutions for each experiment. Store the stock solution appropriately as recommended by the manufacturer. | |
| Difficulty in Behavioral Seizure Scoring | Subjectivity in interpreting behavioral manifestations. | Have two independent, blinded observers score the seizures. Use a well-defined scoring scale, such as the modified Racine scale, and ensure all observers are trained on the specific behavioral criteria for each stage.[12][13] |
| Subtle seizure activity is missed. | Use video recording in conjunction with direct observation to allow for later review and more accurate scoring.[3] | |
| Inconsistent EEG Recordings | Poor electrode placement or connection. | Ensure proper surgical implantation of electrodes and secure connection to the recording apparatus.[14] Allow for a sufficient recovery period after surgery. |
| Electrical noise and artifacts. | Use a Faraday cage to shield the recording setup from external electrical interference. Ensure proper grounding of the equipment. |
Experimental Protocols
Protocol 1: Induction of Seizures with this compound (i.p. in Mice)
-
Animal Preparation:
-
Use adult male C57BL/6 mice (8-12 weeks old).
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
On the day of the experiment, allow animals to acclimate to the observation arena for at least 30 minutes.
-
-
4-AP Solution Preparation:
-
Prepare a stock solution of this compound in sterile 0.9% saline.
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse). Ensure the solution is at room temperature.
-
-
Administration:
-
Weigh the mouse to calculate the precise volume of 4-AP solution to inject.
-
Administer the 4-AP solution via intraperitoneal (i.p.) injection.
-
-
Observation and Seizure Scoring:
-
Immediately after injection, place the mouse in a clean observation chamber.
-
Record the animal's behavior for at least 60 minutes using a video camera.
-
Score the seizure severity using a modified Racine scale (see table below). Two independent, blinded observers should perform the scoring.
-
Protocol 2: Behavioral Seizure Scoring (Modified Racine Scale for Mice)
| Stage | Behavioral Manifestations |
| 0 | No abnormal behavior. |
| 1 | Mouth and facial movements (e.g., chewing, whisker twitching).[12] |
| 2 | Head nodding.[12] |
| 3 | Forelimb clonus.[12] |
| 4 | Rearing with forelimb clonus.[12] |
| 5 | Rearing and falling (loss of postural control).[12] |
| 6 | Tonic-clonic seizures with wild running or jumping.[2] |
| 7 | Tonic hindlimb extension, potentially leading to death.[2] |
Protocol 3: Electroencephalography (EEG) Monitoring
-
Electrode Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant recording electrodes over the cortex (e.g., frontal or parietal) and a reference electrode over a region with minimal electrical activity (e.g., cerebellum).
-
Secure the electrodes with dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
EEG Recording:
-
Connect the implanted electrodes to a preamplifier and a data acquisition system.
-
Record a baseline EEG for at least 30 minutes before 4-AP administration.
-
Administer 4-AP (as per Protocol 1) and continue recording the EEG for at least 60 minutes.
-
Synchronize the EEG recording with video monitoring for precise correlation of electrographic and behavioral seizure activity.[14]
-
Quantitative Data Summary
Table 1: Effective Doses of Anticonvulsants Against 4-AP Induced Seizures in Mice
| Anticonvulsant | Route of Administration | Effective Dose (ED50, mg/kg) | Effect |
| Phenytoin | i.p. | 34.4 | Protection against lethality |
| Carbamazepine | i.p. | 18.6 | Protection against lethality |
| Felbamate | i.p. | 26.9 | Protection against lethality |
| Zonisamide | i.p. | 41.5 | Protection against lethality |
| Phenobarbital | i.p. | 30.6 | Protection against lethality |
| Valproate | i.p. | 301 | Protection against lethality |
| Diazepam | i.p. | ~5-10 | Termination of seizures |
Data compiled from multiple sources.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound in vitro epilepsy model analyzed with a perforated multi-electrode array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological and behavioral properties of this compound-induced epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Mortality with brainstem seizures from focal this compound-induced recurrent hippocampal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalofscience.org [journalofscience.org]
- 12. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
- 13. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining 4-Aminopyridine Delivery Methods for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-Aminopyridine (4-AP) in in vivo experiments. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful and safe administration of 4-AP in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-AP) and what is its primary mechanism of action?
A1: this compound (4-AP), also known as fampridine or dalfampridine, is a non-selective blocker of voltage-gated potassium (Kv) channels.[1][2] Its primary mechanism of action involves the inhibition of these channels, which leads to a prolongation of the action potential duration. This, in turn, enhances the release of neurotransmitters at synapses and improves nerve impulse conduction in demyelinated axons.[3][4]
Q2: What are the common in vivo applications of 4-AP?
A2: 4-AP is widely used in preclinical research to model and treat various neurological conditions. It is frequently employed in studies of multiple sclerosis, spinal cord injury, and other demyelinating diseases to assess improvements in motor function.[3][4][5] Additionally, it is used as a convulsant agent in some animal models to study seizure mechanisms.[2]
Q3: What are the most common routes of administration for 4-AP in animal studies?
A3: The most common routes for 4-AP administration in in vivo experiments are intraperitoneal (IP) injection, oral gavage, and intravenous (IV) injection.[3][6] The choice of administration route depends on the specific experimental goals, the desired pharmacokinetic profile, and the animal model being used.
Q4: What is a suitable vehicle for dissolving 4-AP for in vivo administration?
A4: Saline (0.9% sodium chloride) is the most commonly used and recommended vehicle for dissolving 4-AP for parenteral administration (IP and IV).[7][8][9] For oral gavage, 4-AP can be dissolved in water.[6] It is also soluble in organic solvents like ethanol (B145695) and DMSO, but for in vivo use, aqueous solutions are preferred to avoid solvent-related physiological effects.[10]
Q5: How should 4-AP solutions be prepared and stored?
A5: 4-AP is supplied as a crystalline solid.[10] For in vivo experiments, it is recommended to prepare fresh aqueous solutions on the day of use.[10] If storage is necessary, solutions can be stored at -20°C for up to one month, but should be equilibrated to room temperature and checked for precipitates before use.[1] For parenteral routes, the solution should be sterile-filtered through a 0.22 µm filter.[11][12]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Weighing: Accurately weigh the desired amount of 4-AP powder in a sterile container.
-
Dissolving: Add the appropriate volume of sterile saline to achieve the target concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of 4-AP in 10 mL of sterile saline.
-
Mixing: Vortex the solution briefly to ensure the 4-AP is completely dissolved.[11]
-
Sterilization: For IP and IV injections, filter the solution through a 0.22 µm syringe filter to ensure sterility.[11][12]
-
Storage: Use the solution immediately. If short-term storage is required, it can be kept at -20°C for up to one month.[1] Before use, thaw the solution and ensure there is no precipitation.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.[13]
-
Injection Site: Identify the lower right or left abdominal quadrant. This location minimizes the risk of puncturing the bladder, cecum, or other vital organs.[13][14]
-
Injection Angle and Depth: Insert a 25-27 gauge needle at a 30-45 degree angle into the identified quadrant.[13][15] The needle should penetrate the skin and abdominal wall but not be inserted too deeply to avoid organ damage.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site.[15]
-
Injection: Slowly and steadily inject the 4-AP solution. The maximum recommended injection volume for mice is 10 mL/kg.[16][17]
-
Withdrawal: After injection, withdraw the needle smoothly.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Oral Gavage in Mice
-
Animal Restraint: Restrain the mouse firmly by the scruff of the neck to prevent movement.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[18]
-
Needle Insertion: Gently insert the bulb-tipped gavage needle into the mouth, allowing the mouse to swallow it. The needle should pass easily down the esophagus. If resistance is met, do not force it.[18]
-
Administration: Once the needle is in place, administer the 4-AP solution slowly. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[18][19]
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Place the mouse back in its cage and observe for any signs of distress, such as difficulty breathing.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models and Routes of Administration
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference(s) |
| Rat | Intravenous (IV) | 1 mg/kg | - | - | 2.1 | 100 | [3] |
| Rat | Oral | 1 mg/kg | 135 | 0.5 | 2.5 | 95 | [3] |
| Dog | Intravenous (IV) | 1.0 mg/kg | >1000 (initial) | - | 2.1 | 100 | [20][21] |
| Dog | Oral | 0.5-1 mg/kg | ~50 | 2-3 | - | - | [13] |
| Cattle | Intravenous (IV) | 0.3 mg/kg | - | - | 2.15 | 100 | [22] |
| Guinea Pig | Intramuscular (IM) | 2 mg/kg | - | 0.27-0.28 | 1.08-1.18 | - | [23] |
| Mouse | Intraperitoneal (IP) | 10 µg | ~40-50 | 0.25 | ~1.0 | - | [6] |
| Mouse | Oral Gavage | 20 µg | ~60-70 | 0.5 | ~1.5 | - | [6] |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax). Dashes indicate data not available in the cited sources.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Seizures or Hyperexcitability | - Dose is too high.[24] - Rapid intravenous infusion. - Individual animal sensitivity. | - Reduce the dose of 4-AP. - For IV administration, use a slower infusion rate. - Monitor animals closely after administration. - Have a plan for managing seizures if they occur (e.g., administration of diazepam).[25] |
| No Observable Effect | - Dose is too low. - Ineffective delivery (e.g., subcutaneous instead of intraperitoneal injection). - The specific endpoint being measured is not sensitive to 4-AP. | - Increase the dose in a stepwise manner, carefully monitoring for adverse effects. - Ensure proper injection technique for the chosen route of administration. - Consider alternative or more sensitive behavioral or electrophysiological outcome measures. |
| High Variability in Response | - Inconsistent dosing or administration technique. - Differences in animal age, weight, or strain. - Degradation of 4-AP solution. | - Standardize the administration protocol and ensure all personnel are properly trained. - Use animals of a consistent age, weight, and genetic background. - Prepare fresh 4-AP solutions for each experiment.[10] |
| Gastrointestinal Issues (e.g., salivation, diarrhea) | - Common side effect of 4-AP due to its cholinergic effects.[25] | - These effects are often dose-dependent. Consider reducing the dose if they are severe. - Ensure animals have free access to water to prevent dehydration. |
| Precipitation in 4-AP Solution | - Solution was stored improperly (e.g., at room temperature for an extended period). - The concentration of 4-AP exceeds its solubility in the chosen vehicle. | - Prepare fresh solutions daily.[10] - If storing frozen, ensure the solution is fully thawed and vortexed before use to redissolve any precipitate. - Check the solubility of 4-AP in your vehicle at the desired concentration. The solubility in PBS (pH 7.2) is approximately 30 mg/mL.[10] |
| Injection Site Complications (e.g., swelling, inflammation) | - Irritation from the 4-AP solution. - Infection due to non-sterile technique. - Improper injection technique causing tissue damage. | - Ensure the 4-AP solution is at a physiological pH. - Use sterile solutions and aseptic technique for all parenteral injections.[12] - Ensure proper restraint and injection technique to minimize tissue trauma. |
Visualizations
Caption: Mechanism of 4-AP on neuronal signaling and demyelinated axons.
Caption: General experimental workflow for in vivo 4-AP studies.
Caption: Logical workflow for troubleshooting common 4-AP experimental issues.
References
- 1. This compound (4-AP) | Kv channel Blocker | Hello Bio [hellobio.com]
- 2. Seizures Triggered by Systemic Administration of this compound in Rats Lead to Acute Brain Glucose Hypometabolism, as Assessed by [18F]FDG PET Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. neurology.org [neurology.org]
- 5. This compound ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human equivalent dose of oral this compound differentiates nerve crush injury from transection injury and improves post-injury function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Single-Dose Diagnostic Agent to Differentiate Axonal Continuity in Nerve Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Administration of Systemic 4-AP [protocols.io]
- 9. Broad-Spectrum Effects of this compound to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. Plasma and cerebrospinal fluid concentrations of this compound following intravenous injection and metered intrathecal delivery in canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and pharmacodynamics of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and pharmacodynamics of this compound in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Review of 29 Incidents Involving this compound in Non-target Species Reported to the ASPCA Animal Poison Control Center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Aminopyridine in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopyridine (4-AP) in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments involving 4-AP.
Issue 1: Unexpected Cell Death or Poor Viability
Symptoms:
-
Noticeable decrease in cell density after 4-AP treatment.
-
Increased number of floating, detached cells.
-
Morphological changes such as cell shrinkage, membrane blebbing, or pyknotic nuclei.
-
Poor results in cell viability assays (e.g., MTT, MTS, Calcein-AM).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| 4-AP concentration is too high. | 4-AP can induce cell death at high concentrations.[1] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. Start with a wide range of concentrations (e.g., 1 µM to 2 mM).[1] |
| Incorrect solvent or high solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is minimal and non-toxic to your cells.[2] A final DMSO concentration below 1% is generally recommended for primary neurons. It is also possible to dissolve 4-AP directly in aqueous buffers like PBS.[2] |
| Contaminated 4-AP stock solution. | Prepare fresh 4-AP stock solutions. Do not store aqueous solutions for more than one day.[2] Filter-sterilize the stock solution before adding it to the culture medium. |
| Cell type is highly sensitive to potassium channel blockade. | Certain cell types may be more susceptible to the effects of 4-AP. Consider using a lower concentration range or a shorter exposure time. |
| Interaction with other compounds in the media. | Review all components of your culture medium for potential interactions with 4-AP. |
Troubleshooting Workflow for Unexpected Cell Death
Caption: Troubleshooting workflow for addressing unexpected cell death.
Issue 2: Inconsistent or No Effect of 4-AP
Symptoms:
-
Lack of expected physiological response (e.g., no change in neuronal firing rate, no effect on cell proliferation).
-
High variability in results between replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| 4-AP concentration is too low. | Increase the concentration of 4-AP. Consult the literature for effective concentrations in similar cell types and assays. For neuronal activity modulation, concentrations around 100 µM are often used.[3][4] |
| Degraded 4-AP. | 4-AP solutions, especially in aqueous buffers, should be made fresh.[2] For longer-term storage, aliquoting and storing at -20°C is recommended for the solid compound.[2] |
| Incorrect pH of the solution. | The activity of 4-AP can be pH-dependent. Ensure the pH of your final culture medium is within the optimal physiological range after adding the 4-AP solution. |
| Cell culture has not reached the appropriate maturational stage. | In some models, like iPSC-derived neuronal networks, the expression of target ion channels may be dependent on the culture's maturity. Immature cultures may not respond to 4-AP if the target potassium channels are not yet expressed or functional.[5] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a non-selective blocker of voltage-gated potassium (Kv) channels.[6][7] By blocking these channels, 4-AP prolongs the duration of action potentials, which in turn increases calcium influx at nerve terminals and enhances the release of neurotransmitters.[4][8] In demyelinated axons, exposed Kv channels can impair the transmission of action potentials; 4-AP can help restore conduction by blocking these channels.[9]
Signaling Pathway of 4-AP Action
Caption: Mechanism of 4-AP leading to enhanced neurotransmitter release.
2. What are typical working concentrations for 4-AP in cell culture?
The effective concentration of 4-AP varies significantly depending on the cell type and the biological question being investigated.
| Application | Cell Type | Typical Concentration Range | Reference |
| Modulation of Neuronal Activity | Primary Rat Cortical Neurons | 100 µM | [3] |
| Induction of Homeostatic Plasticity | Human iPSC-derived Neurons | 100 µM | [5] |
| Cytotoxicity Studies | Primary Hippocampal Neurons | 0.25 µM - 2 mM | [1] |
| Inhibition of Kv Channels | CHO cells expressing Kv1.1/Kv1.2 | IC50: 170-230 µM | [7] |
| Combination Therapy Studies | Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | G1 arrest observed | [10] |
3. How should I prepare and store 4-AP solutions?
-
Powder: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[2]
-
Stock Solutions: Stock solutions can be made by dissolving 4-AP in organic solvents like DMSO or ethanol, where its solubility is approximately 30 mg/mL.[2]
-
Aqueous Solutions: For experiments sensitive to organic solvents, 4-AP can be dissolved directly in aqueous buffers such as PBS (pH 7.2), with a solubility of about 30 mg/mL.[2] It is strongly recommended that aqueous solutions are prepared fresh for each experiment and not stored for more than one day.[2]
-
Handling: 4-AP is a hazardous chemical with acute toxicity. Always use personal protective equipment, including a face mask, gloves, and lab coat, when handling the compound.[7]
4. What are the visual signs of 4-AP toxicity in cell culture?
Signs of 4-AP toxicity at the cellular level can include:
-
Hyperexcitability: In neuronal cultures, this can manifest as uncontrolled, synchronized bursting activity that can lead to excitotoxicity.
-
Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture plate.
-
Reduced Cell Density: A clear sign of widespread cell death.
-
Vesiculation/Blebbing: Formation of small vesicles on the cell membrane.
5. Can 4-AP have protective effects?
Yes, under certain conditions, 4-AP has been shown to have neuroprotective properties. For example, it has been reported to protect primary neuronal cultures from oxygen-glucose deprivation and certain types of excitotoxicity.[6] It has also been shown to mitigate axon damage and demyelination in experimental models of traumatic brain injury and optic neuritis.[11][12][13]
Experimental Protocols
Protocol 1: Assessment of 4-AP Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effects of 4-AP on adherent cells in a 96-well format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (4-AP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of 4-AP in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the 4-AP dilutions. Include wells with vehicle control (medium with the same concentration of solvent used for 4-AP) and a negative control (medium only).[14]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.[14]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells. Plot the viability against the log of the 4-AP concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
References
- 1. Neuroprotective or neurotoxic effects of this compound mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Presynaptic mechanism of action of this compound: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of this compound-induced network plasticity in human iPSC-derived neuronal cultures [frontiersin.org]
- 6. Neuroprotective Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 11. Acute axon damage and demyelination are mitigated by this compound (4-AP) therapy after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effects of this compound in experimental optic neuritis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 4-Aminopyridine (4-AP) Washout Procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of 4-Aminopyridine (4-AP) from experimental preparations.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for washing out this compound from a preparation?
The primary method for removing 4-AP involves dilution and replacement of the 4-AP-containing solution with a fresh, 4-AP-free medium or buffer. For adherent cell cultures, this typically involves aspirating the medium, washing the cells with a sterile buffer like Phosphate-Buffered Saline (PBS), and then adding fresh culture medium.[1] For tissue preparations or cell suspensions, this involves centrifugation to pellet the biological material, removal of the supernatant, and resuspension in a fresh solution.[1] Multiple wash cycles are often recommended to ensure effective removal.
Q2: How does the solubility of 4-AP affect the washout process?
This compound is highly soluble in water and various organic solvents, which facilitates its removal using aqueous buffers and culture media.[2][3][4][5] The choice of wash solution should be compatible with the experimental preparation (e.g., isotonic saline or specific cell culture medium). Its high solubility means it readily diffuses out of the preparation into the fresh solution during washing steps.
Q3: Why do the effects of 4-AP sometimes persist even after extensive washing?
Persistent effects of 4-AP after washout are a known phenomenon, particularly in electrophysiology experiments.[6] This is often attributed to the drug becoming "trapped" within the inner pore of closed voltage-gated potassium (Kv) channels.[7][8] 4-AP typically enters and blocks the channel from the intracellular side when it is in the open state.[7] When the channel closes, the drug can be physically trapped, preventing its diffusion and removal from the preparation until the channel reopens.[8]
Q4: Can the pH of the wash solution be adjusted to improve 4-AP removal?
Yes, adjusting the pH can influence the ionization state and solubility of 4-AP, potentially aiding its removal.[9] However, any pH adjustment must be compatible with the health and stability of the biological preparation. For most cell and tissue-based assays, it is critical to use a wash buffer that maintains physiological pH (typically 7.2-7.4) to ensure cell viability.
Troubleshooting Guide
Issue 1: I observe persistent 4-AP-like effects (e.g., hyperexcitability, spontaneous firing) after performing a standard washout protocol.
-
Cause: This is likely due to the trapping of 4-AP molecules within closed Kv channels, as described in FAQ 3.[7][8] The washout procedure may have removed the free, unbound 4-AP from the extracellular space, but the trapped molecules continue to exert their blocking effect.
-
Solution:
-
Increase Wash Duration and Volume: Perform additional washes with larger volumes of fresh, pre-warmed (if applicable) buffer or medium to maximize the concentration gradient and encourage diffusion of any remaining free drug.
-
Incorporate Depolarization Steps: Since 4-AP unbinding is promoted by the transition of the channel to the open state, incorporating repetitive membrane depolarization steps during the washout phase can facilitate the release of trapped 4-AP.[10] This is particularly relevant for electrophysiology experiments.
-
Verify Washout: If the problem persists, consider using an analytical method like High-Performance Liquid Chromatography (HPLC) on the final wash solution to confirm the absence of detectable 4-AP.[11][12]
-
Issue 2: How can I be certain that 4-AP has been effectively removed from my preparation?
-
Cause: Visual confirmation of solution exchange is not sufficient to guarantee complete removal at the molecular level.
-
Solution:
-
Functional Assays: The most common method is to use a functional assay. After washout, the measured parameter (e.g., potassium current, action potential duration, neuronal firing rate) should return to the baseline level observed before 4-AP application. A lack of complete reversal suggests residual drug effects.
-
Analytical Chemistry: For applications requiring absolute confirmation of removal, analytical techniques are necessary. HPLC is a sensitive method for quantifying 4-AP concentrations in biological fluids and solutions.[11][12] This allows for the direct measurement of any residual 4-AP in the preparation or final wash buffer.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | 83 g/L; 50 mg/mL (with heat) | [3][4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~30 mg/mL | [2] |
| Ethanol | Very Soluble | [3][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [2][5] |
| Dimethylformamide (DMF) | Soluble | [2][5] |
Experimental Protocols
Protocol 1: General Washout Procedure for Adherent Cell Cultures
This protocol describes a standard method for washing 4-AP from a monolayer of adherent cells (e.g., in a 6-well plate).
-
Preparation: Ensure you have a sufficient volume of sterile, pre-warmed (37°C) wash buffer (e.g., PBS) and fresh, 4-AP-free cell culture medium.
-
Aspiration: Carefully aspirate the 4-AP-containing medium from the cell culture well using a sterile pipette tip or aspirator, taking care not to disturb the cell monolayer.
-
First Wash: Gently add 2 mL of the pre-warmed wash buffer to the well by pipetting it against the side wall to avoid dislodging the cells. Gently rock the plate to ensure the entire surface is washed. Aspirate the wash buffer completely.
-
Second Wash: Repeat step 3 for a second wash to further dilute and remove residual 4-AP.
-
Medium Replacement: Add 2 mL of fresh, pre-warmed, 4-AP-free cell culture medium to the well.
-
Equilibration: Return the plate to the incubator for a defined equilibration period (e.g., 15-30 minutes) before proceeding with downstream assays to allow the cells to recover and to ensure the removal of any remaining trapped 4-AP.
Mandatory Visualization
Caption: Workflow for a standard this compound washout procedure in cell culture.
Caption: Mechanism of 4-AP trapping within a closed voltage-gated K+ channel.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-アミノピリジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Persistent ictal-like activity in rat entorhinal/perirhinal cortex following washout of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the Mechanism by which this compound Occludes Quinidine Block of the Cardiac K+ Channel, hKv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of inhibition of delayed rectifier K+ current by this compound in rabbit coronary myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid-chromatographic determination of this compound in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
Technical Support Center: Optimizing 4-Aminopyridine Specificity in Research
Welcome to the technical support center for 4-Aminopyridine (4-AP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity of 4-AP in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the challenges associated with the non-selective nature of this potent potassium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (4-AP)?
This compound is a non-selective blocker of voltage-gated potassium (Kv) channels.[1][2][3] By physically occluding the pore of these channels, it inhibits the outward flow of potassium ions, which leads to a prolongation of the action potential duration.[4][5] This enhanced neuronal excitability can restore conduction in demyelinated axons and increase neurotransmitter release at synapses.[4][6]
Q2: Why is the lack of specificity of 4-AP a concern in experiments?
The non-selective nature of 4-AP means it blocks a wide variety of Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.3, Kv3.1, Kv4.2), each with distinct physiological roles.[1][7][8][9][10] This broad activity can lead to off-target effects, making it difficult to attribute an observed physiological response to the blockade of a specific Kv channel subtype. For instance, while blockade of Kv1.1 and Kv1.2 may be desired for restoring axonal conduction, concurrent blockade of other channels can lead to side effects like seizures.[1]
Q3: What are the main strategies to improve the specificity of 4-AP's effects?
There are two primary strategies to enhance the specificity of 4-AP's action in your experiments:
-
Use of 4-AP Derivatives: A number of 4-AP analogs have been synthesized with modifications to the pyridine (B92270) ring. These modifications can alter the compound's affinity for different Kv channel subtypes, leading to a more selective blockade.
-
Specific Experimental Systems: Employing cell lines that are genetically engineered to express a single subtype of Kv channel allows for the study of 4-AP's effect on that specific channel in isolation.
Q4: How does pH affect the activity of 4-AP?
4-AP is a weak base with a pKa of approximately 9.0.[11][12] This means its charge state is dependent on the pH of the solution. It is thought that 4-AP crosses the cell membrane in its neutral, un-ionized form and then acts on the intracellular side of the Kv channel in its positively charged, ionized form.[11][12] Therefore, changes in either intracellular or extracellular pH can alter the effective concentration of 4-AP at its binding site and influence the degree of channel block.
Q5: Are there alternatives to 4-AP for blocking specific Kv channels?
Yes, a variety of more selective Kv channel blockers are available. These include peptide toxins (e.g., Charybdotoxin, Margatoxin) and other small molecules that have been developed to target specific Kv channel subtypes with higher affinity and specificity than 4-AP.[10] The choice of an alternative will depend on the specific Kv channel subtype you are targeting.
Troubleshooting Guides
This section addresses common issues encountered during experiments with 4-AP and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or variable block of potassium currents. | 1. pH fluctuations: Small changes in the pH of your recording solutions can alter the ionization state and effectiveness of 4-AP. 2. Voltage-dependent block: The degree of channel block by 4-AP can be dependent on the membrane potential and the state (open, closed, inactivated) of the channel.[7][11] 3. Solution instability: 4-AP solutions may degrade over time, especially if not stored properly. | 1. Maintain stable pH: Prepare fresh solutions daily and verify the pH before each experiment. Use buffered solutions to minimize pH drift. 2. Standardize voltage protocols: Use consistent voltage protocols across all experiments to ensure the channel is in a comparable state when 4-AP is applied. Be aware that the IC50 can change with voltage. 3. Prepare fresh 4-AP solutions: Prepare 4-AP stock solutions in a suitable solvent (e.g., water or DMSO) and store them in aliquots at -20°C. Dilute to the final working concentration immediately before use. |
| Observed effects are not consistent with the expected target Kv channel. | 1. Off-target effects: 4-AP is non-selective and may be affecting other Kv channels or even other ion channels at the concentration used.[1][13] 2. Cellular context: The complement of ion channels expressed by your specific cell type will influence the overall response to 4-AP. | 1. Lower 4-AP concentration: Use the lowest effective concentration of 4-AP to minimize off-target effects.[14] 2. Use a more selective derivative: Refer to the data table below to select a 4-AP analog with higher selectivity for your target channel. 3. Use a specific expression system: If possible, use a cell line expressing only the Kv channel of interest to confirm the on-target effect. 4. Pharmacological controls: Use other, more specific blockers for the suspected off-target channels to see if they replicate or occlude the effect of 4-AP. |
| Difficulty in washing out the effects of 4-AP. | 1. Channel trapping: 4-AP can become trapped within the channel pore, especially in the closed state, leading to a very slow wash-out.[11][12] | 1. Prolonged washout: Increase the duration of the washout period. 2. Repetitive depolarization: Applying depolarizing pulses during washout can help to open the channels and facilitate the unbinding of 4-AP.[11] |
| Signs of cytotoxicity or cell death. | 1. High concentrations of 4-AP: At high concentrations (in the millimolar range), 4-AP can induce apoptosis and other forms of cell death.[13][15][16][17] 2. Solvent toxicity: If using a high concentration of a stock solution, the solvent (e.g., DMSO) may be contributing to cytotoxicity. | 1. Perform a dose-response curve: Determine the lowest concentration of 4-AP that produces the desired effect and use this concentration for subsequent experiments. 2. Control for solvent effects: Ensure the final concentration of the solvent in your experimental medium is below the toxic threshold for your cells and include a vehicle control in your experiments. |
Data Presentation
Comparative Potency of this compound and its Derivatives on Select Kv Channels
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 4-AP and several of its derivatives against different voltage-gated potassium channel subtypes. This data can guide the selection of a more specific compound for your experimental needs.
| Compound | Kv1.1 (IC50, µM) | Kv1.2 (IC50, µM) | Kv1.3 (IC50, µM) | Kv1.5 (IC50, µM) | Kv3.1 (IC50, µM) | Kv4.2 (IC50, µM) |
| This compound (4-AP) | 170[2][3] | 230[2][3] | ~2,000 | ~330 | 0.1[8] | High µM to mM[7] |
| 3,4-Diaminopyridine | More potent than 4-AP | More potent than 4-AP | - | - | - | - |
| 4-AP-3-Methanol | - | - | - | - | - | - |
| Linopirdine | - | - | - | - | - | Potent blocker |
Experimental Protocols
Protocol 1: Determining the IC50 of a Kv Channel Blocker using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps to determine the potency of a 4-AP derivative on a specific Kv channel subtype expressed in a heterologous system (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably expressing the Kv channel of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
Stock solution of the 4-AP derivative in a suitable solvent.
Methodology:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and then rupture the membrane patch to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv channel currents.
-
Compound Application: Perfuse the cell with the external solution containing a known concentration of the 4-AP derivative. Allow the effect to reach a steady state (typically 2-5 minutes).
-
Data Acquisition: Record the currents in the presence of the compound using the same voltage protocol.
-
Dose-Response: Repeat steps 5 and 6 with a range of concentrations of the 4-AP derivative to generate a dose-response curve.
-
Data Analysis: Measure the peak current amplitude at a specific voltage step for each concentration. Normalize the current to the control (before compound application) and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data with a Hill equation to determine the IC50 value.
Protocol 2: High-Throughput Screening of Kv Channel Blockers using a Fluorescence-Based Thallium Flux Assay
This protocol provides a method for rapidly screening a library of compounds, such as 4-AP derivatives, for their ability to block a specific Kv channel.
Materials:
-
CHO cells stably expressing the Kv channel of interest.
-
Black, clear-bottom 96- or 384-well microplates.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Stimulus buffer containing thallium sulfate.
-
Compound library of 4-AP derivatives.
-
Fluorescence plate reader.
Methodology:
-
Cell Plating: Seed the cells into the microplates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading solution to each well. Incubate according to the manufacturer's instructions.
-
Compound Addition: Add the 4-AP derivatives from your library to the wells at the desired screening concentration.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence of each well using the plate reader.
-
Thallium Stimulation: Add the thallium-containing stimulus buffer to all wells to initiate thallium influx through the open Kv channels.
-
Kinetic Fluorescence Reading: Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the rate of fluorescence increase or the endpoint fluorescence for each well. Wells containing active Kv channel blockers will show a reduced fluorescence signal compared to the vehicle control. Identify "hits" based on a predefined activity threshold.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying specific 4-AP derivatives.
Caption: A logical approach to troubleshooting 4-AP experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. Voltage gating and this compound inhibition in the Shaker Kv channel revealed by a closed-state model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Reverse use dependence of Kv4.2 blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Segmental exchanges define this compound binding and the inner mouth of K+ pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium channels Kv1.1, Kv1.2 and Kv1.6 influence excitability of rat visceral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Mechanism of this compound action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of this compound action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Differential effects of low and high concentrations of this compound on axonal conduction in normal and injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Voltage-gated potassium channel blocker this compound induces glioma cell apoptosis by reducing expression of microRNA-10b-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into this compound-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting experimental parameters when using 4-Aminopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Aminopyridine (4-AP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (4-AP)?
This compound is a non-selective blocker of voltage-gated potassium (K+) channels.[1][2] By inhibiting these channels, particularly fast voltage-gated potassium channels, 4-AP prolongs the duration of action potentials.[3][4] This extended depolarization leads to an increased influx of calcium (Ca2+) at presynaptic terminals, which in turn enhances the release of various neurotransmitters, including acetylcholine, dopamine, noradrenaline, and glutamate.[3] In demyelinated axons, where K+ channels can become exposed and lead to conduction failure, 4-AP's blockade of these channels helps to restore nerve impulse conduction.[3]
Q2: What are the common experimental applications of 4-AP?
Due to its mechanism of action, 4-AP is widely used in neuroscience research. Common applications include:
-
Inducing epileptiform activity: 4-AP is a potent proconvulsant and is frequently used both in vitro (brain slices) and in vivo to model epilepsy and study seizure mechanisms.[5][6][7][8]
-
Modeling demyelinating diseases: It is used in animal models of multiple sclerosis (MS) and spinal cord injury to study the effects of demyelination on nerve conduction and to test potential therapeutic agents.[2][3][9]
-
Enhancing synaptic transmission: Researchers use 4-AP to potentiate synaptic responses in electrophysiological studies, such as patch-clamp and field potential recordings.[10]
-
Behavioral studies: It is administered to animal models to investigate its effects on motor function, cognition, and other behaviors.[6][11]
Q3: How should I prepare and store this compound solutions?
-
Solubility: 4-AP is soluble in water (up to 50 mg/mL, potentially requiring heat), PBS (pH 7.2, approx. 30 mg/mL), and organic solvents like DMSO and ethanol (B145695) (approx. 30 mg/mL).[12][13]
-
Stock Solutions: For in vitro experiments, a concentrated stock solution (e.g., 10-100 mM) is typically prepared in water or DMSO.[1][14][15] For in vivo use, it can be dissolved in isotonic saline.[13]
-
Storage: While solid 4-AP is stable at room temperature, aqueous solutions are best prepared fresh.[1] If storage is necessary, aqueous solutions can be stored at -20°C for up to a month.[1] It is recommended not to store aqueous solutions for more than one day.[13] Always ensure the solution is free of precipitate before use.[1]
Q4: What are the known off-target effects of 4-AP?
While its primary targets are voltage-gated potassium channels, the non-selective nature of 4-AP means it can have broader effects.[2] The most significant dose-limiting side effect is the induction of seizures.[2][3] Other potential effects at higher concentrations include tremors, ataxia, and changes in cardiovascular function.[3] It is also important to consider that by enhancing the release of multiple neurotransmitters, 4-AP can have widespread effects on neuronal circuitry.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of 4-AP in In Vitro Electrophysiology (Brain Slices)
| Possible Cause | Troubleshooting Step |
| Degraded 4-AP Solution | Prepare a fresh stock solution of 4-AP. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify calculations for serial dilutions. For inducing epileptiform activity, concentrations typically range from 50 µM to 100 µM.[5][7][8] |
| Poor Slice Health | Ensure brain slices are healthy and well-oxygenated. Unhealthy tissue may not respond appropriately to pharmacological agents. |
| Inadequate Perfusion | Check the perfusion rate of your recording chamber to ensure 4-AP is reaching the tissue effectively. |
| pH of Solution | The potency of 4-AP can be affected by pH.[16] Ensure the pH of your artificial cerebrospinal fluid (aCSF) is stable and within the physiological range (typically 7.3-7.4). |
Issue 2: High Variability in Animal Behavior or Seizure Threshold in In Vivo Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration of 4-AP, whether by intraperitoneal (IP) injection, oral gavage, or other routes. |
| Pharmacokinetic Variability | Be aware that the absorption, distribution, metabolism, and excretion (ADME) of 4-AP can vary between animals.[3] Monitor for signs of toxicity and adjust dosage if necessary. |
| Dose-Response Differences | Different strains and species of animals may have different sensitivities to 4-AP. A dose-response study may be necessary to determine the optimal dose for your specific model. For mice, a dose of 10 mg/kg (IP) has been shown to reliably induce seizure activity.[6][11] |
| Animal Stress | High levels of stress can influence baseline neuronal activity and affect the response to 4-AP. Handle animals consistently and allow for an acclimatization period before experiments. |
Issue 3: Artifacts in Electrophysiological Recordings
| Possible Cause | Troubleshooting Step |
| Increased Neuronal Firing (Patch-Clamp) | High-frequency firing induced by 4-AP can sometimes be misinterpreted as noise. Analyze the frequency components of the signal. |
| Low Seal Resistance (Patch-Clamp) | If the giga-ohm seal is unstable, recordings will be noisy. This is a general patch-clamp issue but can be exacerbated by the hyperexcitability induced by 4-AP. Re-evaluate pipette fabrication and the cell approach.[17][18][19] |
| Stimulation Artifacts (Field Potentials) | When using electrical stimulation in the presence of 4-AP, the evoked responses can be large and contaminate the recording. Consider using a blanking circuit or artifact subtraction methods.[20][21] |
| Slow Drifts in Baseline (Field Potentials) | Changes in neuronal activity or even sweating in in vivo preparations can cause slow voltage drifts.[22] Use a high-pass filter to reduce these drifts. |
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value | Notes | Reference |
| Solubility in Water | ~50 mg/mL | May require gentle heating. | [12] |
| Solubility in PBS (pH 7.2) | ~30 mg/mL | [13] | |
| Solubility in DMSO | ~30 mg/mL | [13] | |
| Aqueous Solution Stability | Prepare fresh daily. | Can be stored at -20°C for up to one month, but fresh preparation is recommended. | [1][13] |
| Solid Form Stability | ≥ 4 years at -20°C | Store in a dry, dark place. | [13] |
Table 2: Effective Concentrations and Dosages of this compound in Common Experimental Models
| Experimental Model | Application | Concentration/Dosage | Administration Route | Reference |
| In Vitro Brain Slices (Rat/Mouse) | Induction of Epileptiform Activity | 50-100 µM | Bath application | [5][8] |
| In Vitro Spinal Cord (Guinea Pig) | Restoration of Conduction | Threshold: 0.5-1 µM; Maximal: 10-100 µM | Bath application | |
| In Vivo Mouse | Induction of Seizures | 4-10 mg/kg | Intraperitoneal (IP) | [6][11] |
| In Vivo Rat | EEG Changes | 0.5, 1, 2, 4 mg/kg | Intravenous (IV) | [3] |
| In Vivo Rat | CNS Demyelination Model | 5.6-7.2 mg/kg | Systemic |
Table 3: IC50 Values of this compound for Select Potassium Channels
| Potassium Channel | IC50 Value | Expression System | Reference |
| mKv1.1 | 147 µM (extracellular) | CHO cells | [16] |
| mKv1.1 | 117 µM (intracellular) | CHO cells | [16] |
| Kv1.1 | 170 µM | Not specified | [1] |
| Kv1.2 | 230 µM | Not specified | [1] |
Experimental Protocols
Protocol 1: Induction of Epileptiform Activity in Acute Hippocampal Slices
-
Slice Preparation: Prepare 300-400 µm thick horizontal or coronal hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature or 32-34°C.
-
Recording Setup: Transfer a single slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at a constant flow rate.
-
Baseline Recording: Obtain a stable baseline recording of local field potentials (LFPs) for at least 20 minutes before drug application.
-
4-AP Application: Switch the perfusion to aCSF containing 100 µM 4-AP.[5] Allow at least 20 minutes for the drug to take effect and for spontaneous epileptiform discharges to stabilize.[5]
-
Data Acquisition: Record the epileptiform activity for the desired duration.
-
Washout: To study reversibility, switch the perfusion back to the control aCSF and record for an extended period.
Protocol 2: Whole-Cell Patch-Clamp Recording from a Neuron in a 4-AP Treated Slice
-
Prepare Slices and Induce Activity: Follow steps 1-5 from Protocol 1.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with an appropriate internal solution.[23]
-
Cell Targeting: Under visual guidance (e.g., DIC microscopy), target a pyramidal neuron in the CA1 or CA3 region of the hippocampus.
-
Seal Formation: Apply positive pressure to the pipette as it approaches the cell. Once a dimple is formed on the cell membrane, release the pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Recording: Record spontaneous or evoked synaptic currents/potentials in voltage-clamp or current-clamp mode, respectively. Be aware that the high level of network activity induced by 4-AP will result in a significant amount of spontaneous synaptic input.
Mandatory Visualization
References
- 1. This compound (4-AP) | Kv channel Blocker | Hello Bio [hellobio.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological and behavioral properties of this compound-induced epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound produces epileptiform activity in hippocampus and enhances synaptic excitation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Neuroprotective Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Diluted Aqueous Dispersed Systems of this compound: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-techne.com [bio-techne.com]
- 16. On the mechanism of this compound action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientifica.uk.com [scientifica.uk.com]
- 18. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 20. Artefact-free recording of local field potentials with simultaneous stimulation for closed-loop Deep-Brain Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Getting to know EEG artifacts and how to handle them in BrainVision Analyzer [pressrelease.brainproducts.com]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-Aminopyridine and 3,4-Diaminopyridine for Neuroscientific Research
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects, experimental data, and methodologies associated with the potassium channel blockers 4-Aminopyridine and 3,4-Diaminopyridine (B372788).
This guide provides an objective comparison of this compound (4-AP) and 3,4-Diaminopyridine (3,4-DAP), two aminopyridine derivatives with significant applications in neuroscience and clinical neurology. By elucidating their distinct pharmacological profiles, supported by quantitative experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their study designs and drug development endeavors.
Core Mechanism of Action
Both 4-AP and 3,4-DAP exert their primary therapeutic and experimental effects by blocking voltage-gated potassium (Kv) channels.[1][2] This action prolongs the repolarization phase of the action potential in neurons. The extended depolarization maintains the open state of voltage-gated calcium channels for a longer duration, leading to an increased influx of calcium ions into the presynaptic terminal. This elevation in intracellular calcium enhances the release of neurotransmitters, most notably acetylcholine, at the neuromuscular junction and other synapses.[1]
Despite this shared mechanism, the two compounds exhibit significant differences in their clinical applications and side-effect profiles, primarily due to their differing ability to cross the blood-brain barrier.[1] 4-AP, being more lipophilic, readily penetrates the central nervous system (CNS), while 3,4-DAP acts more potently on the peripheral nervous system.[1][3]
Caption: Figure 1. Shared Mechanism of Action of Aminopyridines
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data from clinical trials comparing the efficacy of 4-AP and 3,4-DAP in various neurological conditions.
Table 1: Efficacy of 3,4-Diaminopyridine in Lambert-Eaton Myasthenic Syndrome (LEMS)
| Parameter | Mean Improvement with 3,4-DAP | Placebo | Statistical Significance (p-value) | Citation(s) |
| Quantitative Myasthenia Gravis (QMG) Score | -2.76 points (improvement) | No significant change | < 0.001 | [4] |
| Compound Muscle Action Potential (CMAP) Amplitude | +1.34 mV | No significant change | < 0.001 | [4] |
Data from a meta-analysis of six randomized controlled trials.[4]
Table 2: Efficacy of this compound (Dalfampridine) in Multiple Sclerosis (MS)
| Parameter | Improvement with 4-AP | Placebo | Responder Rate | Citation(s) |
| Walking Speed (25-foot walk) | ~25% increase in responders | Minimal change | ~35-40% of patients | [5][6][7] |
| Lower Extremity Muscle Strength | Significant improvement in responders | No significant change | ~35-40% of patients | [7] |
Table 3: Head-to-Head Comparison in Downbeat Nystagmus (Single 10 mg Dose)
| Parameter | Pre-treatment (Mean SPV, °/s) | Post-treatment (90 min, Mean SPV, °/s) | p-value (Pre vs. Post) | Citation(s) |
| This compound | -6.04 | -1.21 | < 0.00001 | [8][9][10] |
| 3,4-Diaminopyridine | -5.68 | -2.96 | < 0.01 | [8][9][10] |
4-AP was found to be significantly more effective than 3,4-DAP at both 45 and 90 minutes post-administration (p < 0.05).[8][9][10]
Pharmacokinetic and Side Effect Profiles
The distinct pharmacokinetic properties of 4-AP and 3,4-DAP are central to their differential clinical utility and side effect profiles.
Table 4: Comparative Pharmacokinetics and Side Effect Profiles
| Feature | This compound | 3,4-Diaminopyridine | Citation(s) |
| Blood-Brain Barrier Penetration | High | Low | [1][3] |
| Primary Site of Action | Central and Peripheral Nervous System | Peripheral Nervous System | [1] |
| Common Side Effects | Dizziness, insomnia, headache, paresthesia, nausea, balance disorders. | Perioral and digital paresthesia (transient). | [7][11] |
| Serious Adverse Events | Seizures (at higher doses). | Seizures (rare, at high doses). | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of 4-AP and 3,4-DAP are provided below.
Patch-Clamp Electrophysiology for Measuring Potassium Channel Blockade
This in vitro technique is the gold standard for characterizing the interaction of aminopyridines with voltage-gated potassium channels.
-
Cell Preparation: A stable cell line (e.g., HEK293 or CHO cells) heterologously expressing the specific Kv channel subtype of interest is used.
-
Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.3 with KOH.
-
Whole-Cell Configuration: The micropipette is brought into contact with a cell, and a brief pulse of suction is applied to rupture the cell membrane, establishing electrical and chemical access to the cell's interior.
-
Voltage-Clamp Protocol: The cell is held at a holding potential of -80 mV. Depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied to elicit outward potassium currents.
-
Drug Application: The external solution is perfused over the cell. After recording baseline currents, solutions containing increasing concentrations of 4-AP or 3,4-DAP are applied.
-
Data Analysis: The reduction in the peak potassium current at each concentration is measured to calculate the half-maximal inhibitory concentration (IC50), which quantifies the potency of the compound. The voltage and use-dependency of the block can also be assessed by varying the voltage protocol and the frequency of stimulation.
Quantitative Myasthenia Gravis (QMG) Score
The QMG score is a standardized, 13-item physician-administered scale used to quantify disease severity in myasthenia gravis and LEMS.[12]
-
Test Items: The test assesses various muscle groups and functions, including:
-
Ocular: Diplopia on lateral gaze and ptosis on upward gaze.
-
Facial: Weakness of eye closure.
-
Bulbar: Swallowing function and speech.
-
Gross Motor: Strength of outstretched arms and legs, head lift.
-
Respiratory: Forced vital capacity.
-
-
Scoring: Each item is graded on a 4-point scale from 0 (none) to 3 (severe), with a total possible score of 39. A lower score indicates less severe disease.[12]
-
Procedure: The test is performed in a standardized order. For timed items (e.g., holding arms outstretched), the duration the patient can maintain the position is recorded. For strength measurements (e.g., handgrip), a dynamometer is used.
Caption: Figure 2. Randomized Crossover Trial Workflow
Conclusion
This compound and 3,4-Diaminopyridine, while sharing a fundamental mechanism of action as potassium channel blockers, exhibit distinct pharmacological profiles that dictate their respective clinical and research applications. The higher CNS penetration of 4-AP makes it a valuable tool for investigating and treating central neurological disorders like multiple sclerosis, whereas the peripheral potency and lower CNS side effect profile of 3,4-DAP establish it as the treatment of choice for peripheral neuromuscular conditions such as Lambert-Eaton Myasthenic Syndrome. The selection between these two compounds for research or therapeutic development should be guided by a thorough understanding of their differential effects, as outlined in this guide.
References
- 1. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 3,4-diaminopyridine treatment for Lambert-Eaton myasthenic syndrome in adults: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 10-mg doses of this compound and 3,4-diaminopyridine for the treatment of downbeat nystagmus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound may be more effective than 3,4-Diaminopyridine for downbeat nystagmus - American Academy of Ophthalmology [aao.org]
- 10. researchgate.net [researchgate.net]
- 11. A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Description and Appraisal of Outcome Measures - Clinical Review Report: Eculizumab (Soliris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Neural Recovery: 4-Aminopyridine's Promise in a Spinal Cord Injury Model
A Comparative Analysis of a Promising Therapeutic Agent Against Established Neuroprotective Compounds for Researchers, Scientists, and Drug Development Professionals.
Spinal cord injury (SCI) remains a formidable challenge in modern medicine, with limited therapeutic options to promote functional recovery. In the quest for effective treatments, the potassium channel blocker 4-Aminopyridine (4-AP) has emerged as a candidate with the potential to restore neurological function. This guide provides an objective comparison of 4-AP's efficacy in a preclinical model of SCI against two alternative neuroprotective agents: Riluzole and Minocycline (B592863). The information presented herein is supported by experimental data to aid researchers in evaluating its potential for further investigation and development.
Performance Snapshot: 4-AP and Alternatives in Spinal Cord Injury
The following table summarizes the quantitative outcomes of this compound and its comparators in animal models of spinal cord injury. The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a standard measure of hindlimb function in rats, with higher scores indicating better motor recovery.
| Treatment Group | Dosage | Animal Model | Time Point | Mean BBB Score | Key Findings |
| This compound | 0.32 mg/kg (bolus) | Rat (Pyramidal Tract Injury) | Post-treatment | 46.1% increase in spinal excitability | Significantly augmented motor responses in injured animals compared to naïve animals.[1] |
| Riluzole | 6.5 mg/kg (average) | Rat (Traumatic SCI) | Chronic Stage | Significantly higher than controls | Improved locomotor scores, gait function, and reduced neuropathic pain.[2][3] |
| Minocycline | 45 mg/kg initial, then 22.5 mg/kg | Mouse (Compression SCI) | 3 to 28 days post-injury | Significantly improved over vehicle | Enhanced hindlimb function and strength, reduced lesion size, and spared axons.[4] |
Delving into the Mechanism: How this compound Works
This compound primarily exerts its effects by blocking voltage-gated potassium channels in neurons.[5] In the context of spinal cord injury, where the protective myelin sheath around nerve fibers is often damaged, this blockade becomes crucial. Demyelination exposes potassium channels, leading to an excessive outflow of potassium ions during nerve impulse transmission. This leakage weakens the electrical signal, potentially causing it to fail before reaching its destination. By blocking these exposed channels, 4-AP helps to prolong the duration of the action potential, allowing the nerve impulse to propagate more effectively across the damaged segment of the spinal cord.
Figure 1: Mechanism of this compound in Demyelinated Axons.
Experimental Blueprint: A Guide to Preclinical Validation
To rigorously assess the efficacy of this compound in a new disease model such as spinal cord injury, a well-defined experimental protocol is paramount. The following outlines a typical workflow for such a study.
I. Animal Model of Spinal Cord Injury
-
Animal Selection: Adult female Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
A laminectomy is performed at a specific thoracic level (e.g., T9-T10) to expose the spinal cord.
-
A standardized contusion or compression injury is induced using a device like the NYU Impactor or a modified aneurysm clip. The severity of the injury should be consistent across all animals.
-
-
Post-operative Care: Animals receive post-operative care, including analgesics, antibiotics, and manual bladder expression until bladder function returns.
II. Drug Administration
-
Treatment Groups: Animals are randomly assigned to different treatment groups:
-
This compound
-
Alternative Treatment 1 (e.g., Riluzole)
-
Alternative Treatment 2 (e.g., Minocycline)
-
Vehicle Control (Placebo)
-
-
Dosage and Route: The appropriate dosage and route of administration for each compound are determined based on previous studies. For example, 4-AP can be administered via intravenous bolus injection.[5]
-
Timing: Treatment initiation can vary, with some studies starting shortly after injury (acute) and others in the more chronic phase.
III. Behavioral and Functional Assessment
-
Locomotor Function: The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is used to assess hindlimb motor function at regular intervals (e.g., weekly) post-injury.
-
Sensory Function: Tests such as the von Frey filament test can be used to evaluate sensory recovery.
-
Electrophysiology: Somatosensory evoked potentials (SSEPs) can be recorded to measure the conduction of nerve signals across the injury site.[5]
IV. Histological and Molecular Analysis
-
Tissue Collection: At the end of the study period, animals are euthanized, and the spinal cord tissue is collected.
-
Histology: Techniques like Luxol Fast Blue staining for myelin and immunostaining for axonal markers (e.g., neurofilament) are used to assess tissue sparing, demyelination, and axonal integrity.
-
Molecular Analysis: Techniques such as Western blotting or ELISA can be used to measure the expression of relevant proteins or inflammatory markers.
Figure 2: Experimental Workflow for Validating 4-AP Efficacy.
Concluding Remarks
The available preclinical data suggests that this compound holds promise as a therapeutic agent for improving functional recovery after spinal cord injury. Its mechanism of action, focused on restoring nerve conduction, offers a distinct advantage in the context of demyelinating injuries. While alternatives like Riluzole and Minocycline have demonstrated neuroprotective effects by targeting different pathways, the direct impact of 4-AP on signal propagation makes it a compelling candidate for further research. This guide provides a foundational framework for researchers to design and execute studies aimed at validating the efficacy of this compound in novel disease models, ultimately contributing to the development of new treatments for devastating neurological conditions.
References
- 1. Clinically relevant levels of this compound (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Riluzole on Neurobehavioral Outcomes in Preclinical Models of Traumatic and Nontraumatic Spinal Cord Injury: Results From a Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by minocycline facilitates significant recovery from spinal cord injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound in acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Aminopyridine and Other Potassium Channel Blockers in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Aminopyridine (4-AP) with other widely used potassium channel blockers in a research context. The information presented is intended to assist in the selection of the most appropriate blocker for specific experimental needs, based on their distinct mechanisms of action, selectivity, and potency. The data is supported by experimental findings from peer-reviewed literature.
Introduction to Potassium Channel Blockers
Potassium channels are the most diverse group of ion channels, playing critical roles in regulating neuronal excitability, muscle contraction, cell volume, and immune responses. Their dysfunction is implicated in a wide range of diseases, making them key targets for pharmacological research. Blockers of these channels are invaluable tools for dissecting their physiological roles and for the development of novel therapeutics. This guide focuses on a comparative analysis of this compound, Tetraethylammonium (B1195904) (TEA), Dendrotoxins, and Margatoxin.
This compound (4-AP) is a non-selective blocker of voltage-gated potassium (Kv) channels.[1] It is known to enhance synaptic transmission and has been investigated for its therapeutic potential in demyelinating diseases like multiple sclerosis.[2][3]
Tetraethylammonium (TEA) is a classic, non-selective potassium channel blocker that has been instrumental in the fundamental understanding of potassium channel function.[4] It affects the repolarization phase of the action potential.[4]
Dendrotoxins (DTX) are a family of neurotoxins isolated from mamba snake venom.[5][6] They are potent and selective blockers of certain Kv channel subtypes, particularly those of the Kv1 family, and are known to enhance the release of acetylcholine (B1216132) at the neuromuscular junction.[5][6]
Margatoxin (MgTx) is a peptide toxin derived from scorpion venom that is a potent blocker of Kv1.3 channels. This selectivity makes it a valuable tool for studying the role of Kv1.3 channels, particularly in the context of the immune system.
Comparative Analysis of Blocker Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different channel blockers. The following table summarizes the reported IC50 values for 4-AP and its comparators against various potassium channel subtypes. It is important to note that these values can vary depending on the experimental conditions, such as the expression system and recording solutions used.
| Blocker | Channel Subtype | IC50 Value | Reference |
| This compound | Kv1.1 | 147 µM | [1] |
| Kv1.2 | 399 µM | ||
| Kv1.4 | 399 µM | [7] | |
| Kv1.5 | 125.1 µM | ||
| Shaker | 200 - 350 µM (voltage-dependent) | [8] | |
| Fast Kv current (Dopa.4U neurons) | 0.4 mM | ||
| Delayed Kv current (Dopa.4U neurons) | 2 mM | [7] | |
| Tetraethylammonium | Kv1.1 | 0.3 - 10 mM | [9] |
| Kv1.3 | 0.3 - 10 mM | [9] | |
| Kv1.6 | 0.3 - 10 mM | [9] | |
| Kv2.1 | ~5 mM (external), ~0.2 mM (internal) | [10] | |
| KCNQ1 | 5.0 mM | ||
| KCNQ2 | 0.3 mM | [11] | |
| KCNQ3 | >30 mM | [11] | |
| KCNQ4 | 3.0 mM | [11] | |
| Kcv | 0.098 - 0.41 mM (cis), 13 - 47 mM (trans) | [12] | |
| Dendrotoxin (α-DTX) | Kv1.1 | Low nM range | [13] |
| Kv1.2 | Low nM range | [13] | |
| Kv1.6 | Low nM range | [14] | |
| Dendrotoxin (Toxin K) | Kv1.1 | 30 pM | [15] |
| Margatoxin | Kv1.3 | 36 pM | |
| Kv1.1 | 4.2 nM | [16] | |
| Kv1.2 | 6.4 pM | [16] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for each potassium channel blocker.
This compound blocks presynaptic voltage-gated potassium channels, which leads to a prolongation of the action potential duration.[17] This extended depolarization increases the open time of voltage-gated calcium channels, resulting in a greater influx of calcium into the presynaptic terminal.[2] The elevated intracellular calcium concentration enhances the fusion of synaptic vesicles with the presynaptic membrane, thereby increasing the release of neurotransmitters into the synaptic cleft.[18][19]
Tetraethylammonium (TEA) is a non-selective blocker of potassium channels.[4] During an action potential, the opening of voltage-gated potassium channels allows for the efflux of potassium ions, which is crucial for the repolarization of the neuronal membrane.[4] By blocking these channels, TEA impedes this potassium efflux, thereby prolonging the duration of the action potential.[4][20] This effect is particularly noticeable in the falling phase of the action potential.[21]
References
- 1. On the mechanism of this compound action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Neural Transmission in Multiple Sclerosis (this compound Therapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing neural transmission in multiple sclerosis (this compound therapy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tetraethylammonium on the action potential duration as modified by catecholamine-releasing action in guinea-pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dendrotoxin - Wikipedia [en.wikipedia.org]
- 6. ecronicon.net [ecronicon.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship studies of four novel this compound K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]
- 11. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on dendrotoxins and potassium ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dendrotoxins: Structure-Activity Relationships and Effects on Potassium Ion Channels | Bentham Science [eurekaselect.com]
- 15. The relative potencies of dendrotoxins as blockers of the cloned voltage-gated K+ channel, mKv1.1 (MK-1), when stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of this compound on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancement of synaptic transmission by this compound in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of tetraethylammonium on the depolarizing after-potential and passive properties of lizard myelinated axons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tetraethylammonium (TEA) increases the inactivation time constant of the transient K+ current in suprachiasmatic nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 4-Aminopyridine's Effects in Different Neuronal Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 4-Aminopyridine (4-AP) across various neuronal populations, supported by experimental data. 4-AP, a broad-spectrum blocker of voltage-gated potassium (K+) channels, is a valuable tool in neuroscience research and has clinical applications in conditions like multiple sclerosis. Its primary mechanism of action involves prolonging the action potential duration, which in turn enhances neurotransmitter release and increases neuronal excitability. However, the magnitude and nature of these effects can vary significantly between different types of neurons. This guide aims to cross-validate these effects by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Electrophysiological Effects of this compound: A Comparative Analysis
The following table summarizes the key electrophysiological effects of 4-AP on cortical, hippocampal, cerebellar Purkinje, and spinal cord neurons based on published in vitro and in vivo studies.
| Neuronal Population | Key Electrophysiological Effects | Quantitative Data Highlights | Species/Preparation |
| Cortical Neurons | Increased excitability, induction of seizure-like events.[1][2] | - In injured rats, 0.32 mg/kg 4-AP increased cortical excitability by an average of 70.9 ± 6.3%.[2] - In uninjured rats, the same dose increased cortical excitability by 14 ± 2.1%.[2] | Rat (in vivo) |
| Hippocampal Neurons | Enhancement of synaptic transmission, induction of epileptiform activity.[3][4] | - 200 µM 4-AP increased the initial slope of fEPSPs to 225.6 ± 23.8%. - Application of 100 µM 4-AP induces seizure-like events in hippocampal slices.[1][5] | Rat (in vitro slice) |
| Cerebellar Purkinje Cells | Increased action potential duration, decreased firing frequency, altered oscillatory firing patterns.[6] | - 10 µM 4-AP increased action potential width to 0.58 ± 0.02 ms (B15284909) from a control of 0.50 ± 0.01 ms.[7] - 10 µM 4-AP increased the maximum afterhyperpolarization potential to -65.8 ± 1.3 mV from a control of -59.8 ± 1.6 mV.[7] | Rat (in vitro slice) |
| Spinal Cord Neurons | Prolongation of action potential, enhancement of synaptic transmission and motor responses.[8][9][10] | - Intramotoneuronal administration significantly prolongs the falling phase of the antidromic action potential.[10] - 0.32 mg/kg 4-AP increased responses to spinal cord stimulation 3-fold in rats with pyramidal tract lesions and 1.3-fold in uninjured rats.[8] | Cat (in vivo), Rat (in vivo) |
Effects of this compound on Neurotransmitter Release
4-AP's ability to prolong presynaptic depolarization leads to an increase in calcium influx and, consequently, enhanced neurotransmitter release. The table below compares these effects across different neuronal systems.
| Brain Region/System | Neurotransmitter(s) Affected | Key Quantitative Findings | Species/Preparation |
| Prefrontal Cortex | Dopamine (B1211576) | - 4-AP potentiates stimulation-evoked dopamine release.[11] | Rat (in vitro slice) |
| Hippocampus | Glutamate, GABA | - 200 µM 4-AP increased the frequency of mEPSCs to 324.2 ± 25.4% and mIPSCs to 287.3 ± 36.3%. | Rat (in vitro slice) |
| Spinal Cord | General (inferred from motor output) | - 4-AP potentiates stimulation-evoked transmitter release.[11] | Rat (in vitro slice) |
| General (Synaptosomes) | GABA, Glutamate, Acetylcholine | - Micromolar concentrations of 4-AP notably stimulated the spontaneous release of labeled GABA, glutamate, and acetylcholine.[12] | Mouse (brain synaptosomes) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of this compound Action.
Caption: Generalized Brain Slice Electrophysiology Workflow.
Experimental Protocols
The following provides a generalized methodology for investigating the effects of 4-AP on neuronal populations using acute brain slice electrophysiology.
Acute Brain Slice Preparation
-
Animal Anesthesia and Euthanasia: The animal (typically a rodent) is deeply anesthetized following approved institutional protocols. After anesthesia, the animal is euthanized via decapitation.
-
Brain Extraction and Slicing: The brain is rapidly extracted and submerged in ice-cold, carbogenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF). A vibratome is used to cut brain slices of a specific thickness (e.g., 300-400 µm) containing the region of interest (e.g., cortex, hippocampus).
-
Slice Recovery: The slices are transferred to a holding chamber containing carbogenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least one hour before recording.
Electrophysiological Recording
-
Slice Transfer and Perfusion: A single slice is transferred to a recording chamber on the stage of an upright microscope. The slice is continuously perfused with carbogenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Whole-Cell Patch-Clamp: Neurons are visualized using differential interference contrast (DIC) optics. A glass micropipette with a fine tip (3-6 MΩ resistance) filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the recording of the neuron's electrical activity.
-
Data Acquisition: Electrophysiological signals are amplified, filtered, and digitized. Recordings are typically made in current-clamp mode to measure action potentials and membrane potential, or in voltage-clamp mode to measure synaptic currents.
This compound Application
-
Baseline Recording: A stable baseline of neuronal activity is recorded for a sufficient period (e.g., 5-10 minutes) before the application of 4-AP.
-
Bath Application: 4-AP is dissolved in the aCSF to the desired final concentration and is applied to the slice via the perfusion system. The effects of 4-AP are then recorded for a designated period.
-
Washout: In some experiments, the 4-AP solution is replaced with the standard aCSF to observe the reversibility of the drug's effects.
Data Analysis
-
Analysis of Firing Properties: Changes in spontaneous and evoked action potential firing rates, action potential threshold, amplitude, and duration are quantified.
-
Analysis of Synaptic Events: The frequency and amplitude of spontaneous and miniature postsynaptic potentials/currents (sPSPs/sPSCs and mPSPs/mPSCs) are analyzed to assess changes in synaptic transmission.
-
Statistical Analysis: Appropriate statistical tests are used to determine the significance of the observed effects of 4-AP compared to the baseline recordings.
References
- 1. The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinically relevant levels of this compound (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. THE this compound IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (4-AP) augments Ca(2+)-dependent action potential and changes oscillatory firing patterns in rat cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinically Relevant Levels of this compound Strengthen Physiological Responses in Intact Motor Circuits in Rats, Especially After Pyramidal Tract Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human equivalent dose of oral this compound differentiates nerve crush injury from transection injury and improves post-injury function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on the action potential and the after-hyperpolarization of cat spinal motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Experiments Involving 4-Aminopyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key experiments involving 4-Aminopyridine (4-AP), a widely used potassium channel blocker, and its alternatives. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to be an essential resource for researchers replicating or building upon these pivotal studies.
Introduction to this compound
This compound (also known as dalfampridine) is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[1][2][3] Its primary mechanism of action involves the inhibition of these channels, which are crucial for the repolarization phase of the action potential in neurons.[4] By blocking Kv channels, 4-AP prolongs the duration of the action potential, leading to an increased influx of calcium at the presynaptic terminal and subsequently enhancing the release of neurotransmitters.[4][5][6] This property has made it a valuable tool in neuroscience research and a therapeutic agent for conditions characterized by impaired nerve conduction, most notably multiple sclerosis (MS).[1][7][8] In demyelinated axons, the exposure of Kv channels contributes to conduction failure; 4-AP helps to overcome this by improving action potential propagation.[1][9][10]
Comparative Analysis of this compound and Alternatives
While 4-AP is a potent research tool and therapeutic, its non-selective nature and potential side effects have driven the investigation of alternatives.[11] This section compares 4-AP with other notable potassium channel blockers.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of this compound and its analogs against various voltage-gated potassium channels. This data is critical for selecting the appropriate compound and concentration for specific experimental needs.
| Compound | Target Channel(s) | IC50 (µM) | Key Findings | Reference(s) |
| This compound (4-AP) | Kv1.1, Kv1.2 | 170, 230 | Broad-spectrum Kv channel blocker. | [2] |
| Shaker K+ channels | ~200 - 350 | Baseline for comparison of analogs. | [12] | |
| 3,4-Diaminopyridine (3,4-DAP) | Voltage-gated K+ channels | More potent than 4-AP | More potent but crosses the blood-brain barrier less readily. | [1] |
| This compound-3-methanol (4-AP-3-MeOH) | Fast potassium channels | Effective at 0.01 - 0.1 µM | Potentially more potent than 4-AP in restoring axonal conduction. | [11] |
| Nerispirdine | Kv1.1, Kv1.2 | 3.6, 3.7 | Approximately 50-fold more potent than 4-AP on these channels. Also inhibits Na+ channels. | [13] |
| 3-Methyl-4-aminopyridine (3Me4AP) | Shaker K+ channels | 34 | ~7-fold more potent than 4-AP. | [14] |
| 3-Fluoro-4-aminopyridine (3F4AP) | Shaker K+ channels | 240 | Similar potency to 4-AP. | [14] |
| 3-Methoxy-4-aminopyridine (3MeO4AP) | Shaker K+ channels | 820 | ~3- to 4-fold less potent than 4-AP. | [14] |
Key Experiments and Protocols
This section details the methodologies for foundational experiments used to characterize the effects of this compound and its analogs.
In Vitro Electrophysiology: Brain Slice Recordings
This experimental setup is crucial for studying the effects of 4-AP on neuronal activity in a preserved neural circuit.
Objective: To record epileptiform activity induced by 4-AP in brain slices.
Methodology:
-
Slice Preparation: Hippocampal-entorhinal cortex slices (350-400 µm thick) are prepared from adult rats.[15] The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF) containing (in mM): 129 NaCl, 3.0 KCl, 1.8 MgSO₂, 1.6 CaCl₂, 1.25 NaH₂PO₄, 21.0 NaHCO₃, and 10 glucose, continuously bubbled with 95% O₂/5% CO₂.[15]
-
Recording: Slices are transferred to a recording chamber and superfused with ACSF. A multi-electrode array is used to record extracellular field potentials.[16][17]
-
4-AP Application: After obtaining a stable baseline, 4-AP (typically 100 µM) is added to the superfusion medium to induce seizure-like events (SLEs).[15]
-
Data Analysis: The frequency, duration, and amplitude of the SLEs are analyzed to quantify the effect of 4-AP and any co-administered compounds.[15]
In Vivo Studies: Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model for multiple sclerosis to assess the in vivo efficacy of compounds like 4-AP.
Objective: To evaluate the effect of 4-AP on motor function in an animal model of MS.
Methodology:
-
EAE Induction: EAE is induced in mice (e.g., C57Bl/6) by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide (e.g., MOG₃₅₋₅₅) emulsified in complete Freund's adjuvant.[18]
-
Treatment: Once clinical signs of EAE appear, animals are treated with 4-AP (e.g., via oral gavage or intraperitoneal injection) or a placebo.[7][18]
-
Behavioral Assessment: Motor function is assessed using a clinical scoring system that grades the severity of paralysis. Other tests, such as rotarod or open field tests, can also be used to quantify motor coordination and activity.[18]
-
Histological Analysis: At the end of the experiment, spinal cord tissue is collected for histological analysis to assess the degree of inflammation and demyelination.[18]
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide clear visual representations of the complex biological pathways and experimental processes involved in 4-AP research.
Caption: Mechanism of this compound at the presynaptic terminal.
References
- 1. neurology.org [neurology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potassium channel blocker, this compound-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro electrophysiological activity of nerispirdine, a novel this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The this compound in vitro epilepsy model analyzed with a perforated multi-electrode array [pubmed.ncbi.nlm.nih.gov]
- 18. This compound ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Aminopyridine and Its Analogs for Researchers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 4-Aminopyridine and its analogs, supported by experimental data and detailed methodologies.
This compound (4-AP), a potassium channel blocker, has been a cornerstone in neuropharmacological research and has seen clinical application in conditions like multiple sclerosis to improve motor function.[1] Its mechanism of action, primarily the blockade of voltage-gated potassium (Kv) channels, leads to the prolongation of action potentials and enhanced neurotransmitter release.[2] This has spurred the development of numerous analogs with the aim of improving potency, selectivity, and pharmacokinetic profiles while minimizing side effects. This guide provides a comparative analysis of this compound and several of its key analogs, presenting quantitative data, detailed experimental protocols, and visualizations to aid in research and development.
Mechanism of Action: A Shared Pathway
The primary mechanism of action for this compound and its analogs is the blockade of voltage-gated potassium channels.[2] In demyelinated axons, an increased exposure of these channels leads to excessive potassium ion efflux, which impairs the propagation of action potentials. By blocking these channels, these compounds prolong the repolarization phase of the action potential. This extended depolarization allows for a greater influx of calcium ions into the presynaptic terminal, subsequently enhancing the release of neurotransmitters.[2]
Signaling pathway of this compound and its analogs.
Comparative Efficacy: A Quantitative Look
The inhibitory potency of 4-AP and its analogs is typically measured by their half-maximal inhibitory concentration (IC50) against specific potassium channels. The following table summarizes the IC50 values for several analogs against Kv1.1 and Kv1.2 channels, which are prominently expressed in the nervous system.
| Compound | Substituent(s) | IC50 on Kv1.1 (µM) | IC50 on Kv1.2 (µM) | Relative Potency to 4-AP (approx.) |
| This compound (4-AP) | None | 170 | 230 | Baseline |
| 3,4-Diaminopyridine (B372788) (3,4-DAP) | 3-amino | More potent than 4-AP | More potent than 4-AP | More Potent[1] |
| Nerispirdine | Indole derivative | 3.6 | 3.7 | ~50x more potent[3] |
| 3-Methyl-4-aminopyridine | 3-methyl | - | - | ~7x more potent[4] |
| 3-Fluoro-4-aminopyridine | 3-fluoro | - | - | ~1.1x more potent[5] |
| 3-Methoxy-4-aminopyridine | 3-methoxy | - | - | ~3-4x less potent[4] |
| 3-Trifluoromethyl-4-aminopyridine | 3-trifluoromethyl | - | - | ~3-4x less potent[4] |
| 2-Trifluoromethyl-4-aminopyridine | 2-trifluoromethyl | - | - | ~60x less active[4] |
Note: IC50 values can vary depending on the experimental conditions and expression system used.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of these compounds, including their ability to cross the blood-brain barrier, their metabolism, and their half-life, are critical for their therapeutic potential.
| Compound | Key Pharmacokinetic Features |
| This compound (4-AP) | Lipid-soluble, readily crosses the blood-brain barrier.[6] Primarily eliminated unchanged in the urine with a terminal elimination half-life of about 6 hours.[6] |
| 3,4-Diaminopyridine (3,4-DAP) | Water-soluble, does not readily cross the intact blood-brain barrier.[6] |
| Nerispirdine | Currently under clinical investigation for multiple sclerosis.[7][8] Pharmacokinetic data from clinical trials is being evaluated.[9] |
Structure-Activity Relationship (SAR)
The potency and selectivity of this compound analogs are significantly influenced by the nature and position of substituents on the pyridine (B92270) ring.
Structure-Activity Relationship of this compound Analogs.
Generally, small, electron-donating groups at the 3-position, such as methyl, tend to increase potency.[4] In contrast, larger or electron-withdrawing groups at the same position, like methoxy and trifluoromethyl, can decrease potency.[4] Substitution at the 2-position appears to be detrimental to activity, as seen with the 2-trifluoromethyl analog.[4]
Side Effect Profiles: A Clinical Consideration
The clinical utility of this compound and its analogs is often limited by their side effect profiles. A comparative study in multiple sclerosis patients revealed differences in the toxicity profiles of 4-AP and 3,4-DAP, with 3,4-DAP showing reduced systemic tolerability.[10] Common side effects of this compound include dizziness, paresthesia, and at higher doses, seizures.[6] Nerispirdine is being investigated for a potentially different side effect profile, as it also inhibits neuronal sodium channels, which may contribute to its lack of proconvulsant activity observed in preclinical studies.[3]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the interaction of compounds with ion channels.
Objective: To measure the effect of this compound analogs on voltage-gated potassium channel currents.
Materials:
-
Cell line expressing the target potassium channel (e.g., CHO or HEK293 cells)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH)
-
This compound and its analogs
Procedure:
-
Cell Preparation: Culture cells expressing the target Kv channel on glass coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit potassium currents.
-
-
Drug Application: Perfuse the cells with the external solution containing various concentrations of the this compound analog.
-
Data Analysis: Measure the peak current amplitude at each drug concentration and normalize it to the control current. Fit the concentration-response data to the Hill equation to determine the IC50 value.
Workflow for Whole-Cell Patch-Clamp Experiments.
Thallium Flux Assay
This is a fluorescence-based high-throughput screening method to assess potassium channel activity.
Objective: To screen for and characterize the activity of this compound analogs on potassium channels.
Materials:
-
Cell line expressing the target potassium channel
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer (Chloride-free)
-
Stimulus buffer containing thallium sulfate (B86663) (Tl2SO4) and a potassium channel opener (if necessary)
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well microplate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Add the this compound analogs at various concentrations to the wells.
-
Stimulation and Reading:
-
Place the microplate in the reader.
-
Add the thallium-containing stimulus buffer to initiate ion flux.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis: An increase in fluorescence indicates thallium influx through open potassium channels. Inhibition by a 4-AP analog will result in a reduced fluorescence signal. Calculate the percent inhibition for each concentration to determine the IC50.
Conclusion
The study of this compound and its analogs continues to be a promising area of research for the development of novel therapeutics for neurological disorders. This guide provides a comparative framework to understand the key differences in efficacy, pharmacokinetics, and structure-activity relationships among these compounds. The detailed experimental protocols offer a starting point for researchers to further investigate these and other novel analogs. Future research should focus on developing analogs with improved selectivity for specific Kv channel subtypes to enhance therapeutic efficacy and minimize off-target side effects.
References
- 1. Neuroprotective Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro electrophysiological activity of nerispirdine, a novel this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of four novel this compound K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 7. biotechhunter.com [biotechhunter.com]
- 8. MS Phase 2 Study Nerispirdine (HP184): uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Aminopyridine's Impact on Action Potentials: A Quantitative Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced effects of ion channel modulators is paramount. This guide provides a quantitative analysis of 4-Aminopyridine (4-AP), a broad-spectrum voltage-gated potassium (Kv) channel blocker, on action potential characteristics. We present a comparative overview with another key potassium channel inhibitor, Tetraethylammonium (B1195904) (TEA), supported by experimental data and detailed protocols.
This compound is widely utilized in research to investigate the role of potassium channels in cellular excitability and is clinically approved for improving walking in patients with multiple sclerosis. Its primary mechanism involves the blockade of Kv channels, which are crucial for the repolarization phase of the action potential. This inhibition leads to a prolongation of the action potential duration, which can have significant downstream effects on neurotransmission and muscle contraction.
Quantitative Impact of this compound on Action Potential Parameters
The application of 4-AP induces significant, dose-dependent changes in the waveform and firing characteristics of action potentials across various neuronal and cardiac cell types. The following tables summarize the key quantitative effects observed in different experimental preparations.
| Parameter | Cell Type | 4-AP Concentration | Observed Effect | Reference |
| Action Potential Duration (APD) | Dog Purkinje Fibers | 500 µM | APD30: +90.8%, APD50: +25.8%, APD90: +22.0% | [1][2] |
| Mouse Sinoatrial Node (Auricular Cells) | 0.1 mmol/L | APD20 prolonged by 1.5 times | [3] | |
| Cerebellar Purkinje Cells | 5 µM | AP width increased from 0.50 ms (B15284909) to 0.55 ms | [4] | |
| Neocortical Fast-Spiking Basket Cells | 100 µM | AP half-width increased from 0.42 ms to 0.9 ms | [5] | |
| Action Potential Amplitude | Unmyelinated Axons (Lumbricus terrestris) | Not specified | Decreased to 20% of control | [6] |
| Human Atrial Myocytes | Not specified | Significant increase | [7] | |
| Firing Frequency | Mouse Sinoatrial Node | >0.5 mmol/L | Decreased by 25-30% | [3] |
| Afterhyperpolarization (AHP) | Cat Spinal Motoneurons | Not specified | Depressed amplitude and prolonged time course | [8] |
| Cerebellar Purkinje Cells | 10 µM | Maximum AHP potential increased from -59.8 mV to -65.8 mV | [4] |
Comparison with Tetraethylammonium (TEA)
Tetraethylammonium (TEA) is another widely used potassium channel blocker, but it exhibits a different pharmacological profile compared to 4-AP. While both prolong action potential duration, they often affect different subsets of potassium channels and can have distinct effects on neuronal excitability.
| Feature | This compound (4-AP) | Tetraethylammonium (TEA) | Reference |
| Primary Target | Primarily blocks transient outward (A-type) and some delayed rectifier K+ channels. | Primarily blocks delayed rectifier K+ channels. | [9][10] |
| Effect on AP Waveform | Causes significant broadening of the action potential. | Can prolong the repolarization phase with less effect on the initial spike. | [6][9] |
| Repetitive Firing | Can induce repetitive firing in some axons. | Less prone to inducing repetitive firing. | [9] |
| Resting Membrane Potential | Minimal effect at lower concentrations. | Can cause depolarization of the resting potential. | [10] |
| Reversibility | Effects can be less readily reversible. | Effects are generally reversible upon washout. | [11] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process for studying the effects of 4-AP, the following diagrams are provided.
References
- 1. Effect of this compound on Action Potential Parameters in Isolated Dog Purkinje Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on Action Potential Parameters in Isolated Dog Purkinje Fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on action potentials generation in mouse sinoauricular node strips - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Mode of Action of this compound in Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and tetraethylammonium-induced changes in action potentials of unmyelinated axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on the action potential and the after-hyperpolarization of cat spinal motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional differences between this compound and tetraethylammonium-sensitive potassium channels in myelinated axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of tetraethylammonium on the depolarizing after-potential and passive properties of lizard myelinated axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound and tetraethylammonium ions on normal and demyelinated mammalian nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of 4-Aminopyridine in Chronic Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term effects of 4-Aminopyridine (4-AP) in established chronic animal models of demyelinating diseases, primarily focusing on Experimental Autoimmune Encephalomyelitis (EAE) as a model for Multiple Sclerosis (MS) and traumatic Spinal Cord Injury (SCI). We compare its performance with relevant alternatives and present supporting experimental data to inform preclinical research and drug development strategies.
Introduction
This compound (4-AP), known clinically as dalfampridine (B372708) (Ampyra®) or fampridine (Fampyra®), is a voltage-gated potassium (Kv) channel blocker. Its primary mechanism of action is to restore action potential conduction in demyelinated axons, thereby improving neurological function.[1] While its symptomatic benefits are well-established, a growing body of preclinical evidence suggests that 4-AP may also exert long-term neuroprotective and immunomodulatory effects.[1][2] This guide delves into the chronic preclinical data to evaluate these long-term effects and compares them with other therapeutic approaches.
Comparative Efficacy of this compound and Alternatives in Chronic Models
The long-term efficacy of 4-AP has been investigated in various chronic models of neurological disease. Below, we summarize the key findings and compare them with alternative therapeutic agents.
Experimental Autoimmune Encephalomyelitis (EAE) Model (Multiple Sclerosis)
In the EAE model, long-term administration of 4-AP has shown varied results. While some studies indicate that 4-AP primarily provides symptomatic relief by improving motor function without altering the underlying disease course, others suggest potential disease-modifying effects, particularly in relapsing-remitting EAE models.[3][4]
Key Findings:
-
Symptomatic Improvement: In a chronic MOG₃₅₋₅₅-induced EAE model in C57Bl/6 mice, therapeutic treatment with 4-AP did not alter the disease course or histopathological signs of demyelination and neuronal damage. However, it significantly improved mobility as assessed by rotarod analysis.[4]
-
Disease Modification in Relapsing-Remitting EAE: In a proteolipid protein (PLP)-induced relapsing-remitting EAE model in SJL/J mice, 4-AP treatment ameliorated the disease, especially during the relapsing phase. This was associated with reduced glial fibrillary acidic protein (GFAP) expression and attenuated Th1/Th17 polarization, suggesting an immunomodulatory effect.[3]
-
Comparison with Fingolimod: In an EAE optic neuritis model, the therapeutic effect of 4-AP on clinical scores was comparable to that of fingolimod, a well-established immunomodulatory drug for MS. A combination of both showed an additive beneficial effect.[1]
Spinal Cord Injury (SCI) Model
In chronic SCI models, 4-AP has been shown to enhance motor function, though results can be variable depending on the dose and severity of the injury.
Key Findings:
-
Dose-Dependent Effects: In a rat model of chronic compression SCI, daily administration of 4-AP at 2 mg/kg and 4 mg/kg for four weeks did not show a significant effect on functional motor outcomes. Higher doses (6 mg/kg) led to seizures.[5] However, other studies in dogs with naturally occurring chronic SCI have shown significant but temporary improvements in hindlimb placing and sensory awareness at doses of 0.5 to 1 mg/kg.[6]
-
Comparison with this compound-3-Methanol: An analog, this compound-3-methanol, has demonstrated greater potency and a wider therapeutic range compared to 4-AP in a rat model of SCI. It was more effective at restoring function and reducing neuropathic pain.[7]
Quantitative Data Presentation
The following tables summarize the quantitative data from key long-term preclinical studies.
Table 1: Long-Term Effects of this compound in the EAE Mouse Model
| Treatment Group | Animal Model | Duration of Treatment | Outcome Measure | Result | Reference |
| 4-AP | MOG₃₅₋₅₅ EAE (C57Bl/6 mice) | Chronic (Therapeutic) | Rotarod Performance | Improved mobility (p<0.001) vs. vehicle | [4] |
| 4-AP | PLP-induced rrEAE (SJL/J mice) | Chronic (Therapeutic) | Clinical Score | Ameliorated disease, particularly in relapse phase | [3] |
| 4-AP vs. Fingolimod | MOG-induced EAE-ON | Chronic (Therapeutic) | Clinical Score | Comparable improvement to fingolimod | [1] |
Table 2: Long-Term Effects of this compound in Chronic Spinal Cord Injury Models
| Treatment Group | Animal Model | Duration of Treatment | Outcome Measure | Result | Reference |
| 4-AP (2 & 4 mg/kg/day) | Rat Compression SCI | 4 weeks (initiated 3 weeks post-injury) | Functional Motor Outcome | No significant effect vs. non-treated | [5] |
| 4-AP (0.5-1 mg/kg) | Canine Traumatic SCI | Acute administration in chronic phase | Hindlimb Placing | Striking improvements in 18/39 dogs | [6] |
| 4-AP vs. 4-AP-3-Methanol | Rat Mechanical SCI | Chronic | Functional Recovery & Neuropathic Pain | 4-AP-3-Methanol showed greater efficacy and wider therapeutic range | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings.
Rotarod Test for Motor Coordination in EAE Models
Objective: To assess motor coordination, balance, and endurance in rodent models of EAE.
Apparatus: An automated 5-lane accelerating rotarod for mice (e.g., Ugo Basile, Italy). The rod diameter is typically 3 cm with a knurled surface for grip.
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the first trial.
-
Training/Habituation: Prior to EAE induction, mice undergo several days of training on the rotarod. This typically involves placing the mice on the rod at a constant low speed (e.g., 4 rpm) for a set duration.
-
Testing Protocol:
-
The test is performed using an accelerating protocol, where the rotation speed increases from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Each mouse is placed on a lane of the rotating rod.
-
The latency to fall from the rod is automatically recorded by a sensor. A trial is also ended if the mouse clings to the rod and makes a full passive rotation.
-
Mice typically undergo 3 trials per testing day, with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The latency to fall is averaged across the trials for each mouse. Data are then compared between treatment groups using appropriate statistical tests (e.g., ANOVA).
Nerve Conduction Velocity (NCV) Measurement in SCI Models
Objective: To assess the functional integrity of axons and myelin by measuring the speed of electrical impulse propagation.
Procedure (for rat sciatic nerve):
-
Anesthesia: The rat is anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine). Body temperature is maintained at 37°C.
-
Surgical Exposure: The sciatic nerve is carefully exposed at two points: proximally at the sciatic notch and distally at the ankle.
-
Stimulation: A bipolar stimulating electrode is used to deliver a supramaximal electrical stimulus at both the proximal and distal sites.
-
Recording: A recording electrode is placed in a muscle innervated by the sciatic nerve (e.g., the gastrocnemius muscle) to record the compound muscle action potential (CMAP).
-
Data Acquisition: The latencies of the CMAP onset from both stimulation points are recorded. The distance between the two stimulation points is measured.
-
Calculation: NCV (in m/s) is calculated by dividing the distance between the stimulation sites (in meters) by the difference in the latencies (in seconds).
-
Data Analysis: NCV values are compared between experimental groups.
Signaling Pathways and Mechanisms of Action
The long-term effects of 4-AP appear to extend beyond simple potassium channel blockade. Preclinical studies suggest a more complex mechanism involving immunomodulation and direct effects on glial cells.
Primary Mechanism of Action: Potassium Channel Blockade
In demyelinated axons, the exposure of voltage-gated potassium channels in the internodal region leads to a leakage of potassium ions during action potential propagation, which can cause conduction block. 4-AP blocks these exposed channels, prolonging the action potential and allowing the nerve impulse to propagate across the demyelinated segment.
Caption: Primary mechanism of this compound in restoring axonal conduction.
Immunomodulatory and Neuroprotective Signaling Pathways
Beyond its effects on axonal conduction, 4-AP influences the function of immune and glial cells, which may contribute to its long-term therapeutic effects.
-
Microglia: 4-AP has been shown to attenuate the activation of microglia. In response to inflammatory stimuli, 4-AP can inhibit the upregulation of potassium currents and subsequent calcium influx in microglia. This leads to the downregulation of key inflammatory signaling pathways, including p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), resulting in reduced production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8]
-
T-Cells: The effect of 4-AP on T-cells appears to be context-dependent. While some studies show that 4-AP can reduce T-cell activation and Th1/Th17 polarization in certain EAE models, others report no significant impact on T-cell proliferation or effector functions.[2][3][4]
-
Oligodendrocytes and Myelin Stabilization: There is emerging evidence that 4-AP may directly support oligodendrocytes and myelin. One proposed mechanism involves the stabilization of myelin via the nuclear factor of activated T-cells (NFAT) pathway.[2] Increased intracellular calcium, potentially influenced by 4-AP, can activate calcineurin, which in turn dephosphorylates and activates NFAT, leading to its translocation to the nucleus where it can regulate gene expression related to oligodendrocyte differentiation and myelination.
-
Brain-Derived Neurotrophic Factor (BDNF): Some studies suggest a potential link between Kv channel blockade by 4-AP and the induction of BDNF signaling, which is known to promote neuronal survival and synaptic plasticity.[9][10]
Caption: Putative immunomodulatory and neuroprotective signaling pathways of 4-AP.
Conclusion
The long-term administration of this compound in chronic animal models of MS and SCI demonstrates a consistent, albeit sometimes modest, improvement in motor function. While its primary role as a symptomatic treatment by restoring axonal conduction is well-supported, emerging evidence points towards additional neuroprotective and immunomodulatory mechanisms. These include the suppression of microglial activation and a potential role in promoting oligodendrocyte differentiation and myelination.
However, the therapeutic window for 4-AP is narrow, and the optimal dosing for long-term efficacy without adverse effects remains a critical area of investigation. Furthermore, direct comparative studies against other therapeutic agents in chronic models are limited, making it challenging to definitively position 4-AP within the broader landscape of disease-modifying therapies. The development of analogs like this compound-3-methanol with improved safety and efficacy profiles represents a promising avenue for future research.
This guide highlights the multifaceted nature of 4-AP's long-term effects and underscores the need for further research to fully elucidate its therapeutic potential and optimize its clinical application in chronic neurological disorders.
References
- 1. This compound is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates relapsing remitting experimental autoimmune encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound and single-dose methylprednisolone on functional recovery after a chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound on neurological deficits in chronic cases of traumatic spinal cord injury in dogs: a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible new treatment for spinal cord injuries identified in animal studies - Purdue University News [purdue.edu]
- 8. Broad-Spectrum Effects of this compound to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BDNF effects on functional recovery across motor behaviors after cervical spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Aminopyridine: From In Vitro Mechanisms to In Vivo Therapeutic Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro and in vivo studies on 4-Aminopyridine (4-AP). By examining experimental data from both settings, we aim to bridge the understanding of its fundamental mechanism of action at the cellular level to its therapeutic applications and clinical outcomes.
This compound is a potassium (K+) channel blocker that has been extensively studied for its ability to enhance neuronal excitability and synaptic transmission.[1][2] This property has led to its development and approval as a therapeutic agent, most notably for improving walking in patients with multiple sclerosis (MS).[3][4] This guide synthesizes key findings from both laboratory and clinical research to provide a comprehensive overview of 4-AP's performance.
Quantitative Data Summary
The following tables present a summary of quantitative data from various in vitro and in vivo studies, offering a side-by-side comparison of 4-AP's potency, efficacy, and pharmacokinetic properties across different experimental models.
Table 1: Comparative In Vitro Efficacy of this compound and its Analogs
| Compound | Target Channel(s) | Assay System | IC50 | Reference |
| This compound (4-AP) | Kv1.1, Kv1.2 | CHO Cells | ~180-185 µM* | [5] |
| A-type K+ channels, Na+ channels | Rat Cerebellar Granule Cells | 1-5 mM (inhibited both) | [6] | |
| CYP2E1 | Human Liver Microsomes | ~125 µM (estimated) | [7] | |
| Nerispirdine | Kv1.1 | CHO Cells | 3.6 µM | [5] |
| Kv1.2 | CHO Cells | 3.7 µM | [5] | |
| Voltage-dependent Na+ channels | Human SH-SY5Y Cells | 11.9 µM | [5] | |
| 4-AP-3-Methanol | Fast Potassium Channels | Injured Spinal Cord (ex vivo) | Not specified, but noted as more effective than 4-AP | [8][9] |
Note: The study states 4-AP was approximately 50-fold less potent than Nerispirdine, whose IC50 values were 3.6 and 3.7 µM.[5]
Table 2: Comparative In Vivo Efficacy and Pharmacokinetics of this compound
| Study Population | Condition | Dosage | Key Efficacy Outcome(s) | Pharmacokinetic Parameters | Reference |
| Humans (MS) | Multiple Sclerosis | 10 mg (slow release), twice daily | ~25% increase in walking speed in ~35-43% of patients. | Cmax: 27.6 - 30.2 ng/mL | [3][10] |
| Humans (SCI) | Spinal Cord Injury | Up to 30 mg/day (immediate release) | Significant increases in motor and sensory scores; reduced spasticity. | Not specified | [11][12] |
| Rats | Healthy | Oral administration | Gender differences observed: females had longer half-life and lower Cmax. | Clearance: 12.0 mL/min (female), 14.9 mL/min (male) | |
| Guinea Pigs | Healthy | 2 mg/kg (intramuscular) | Elevated heart and respiratory rates. | Tmax: 16-17 min; T½: 65-71 min | [13] |
| Animal Models (SCI) | Spinal Cord Injury | 1 mg/kg (4-AP) vs 5 mg/kg (4-AP-3-Methanol) | 4-AP-3-Methanol showed greater improvement in motor function and pain alleviation. | Not specified |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated potassium channels in neurons.[1][14] In demyelinated axons, which are characteristic of conditions like multiple sclerosis and spinal cord injury, the exposure of these channels leads to a leakage of potassium ions.[2][15] This leakage can short-circuit the action potential, leading to conduction block. By blocking these exposed channels, 4-AP prolongs the action potential, allowing the nerve impulse to propagate across the demyelinated segment and restore conduction.[2] This enhanced signal transmission at the neuromuscular junction ultimately improves muscle function.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental results. Below are outlines of key protocols used in 4-AP research.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the membrane of a single cell, providing direct evidence of 4-AP's effect on specific ion channels.
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells are genetically engineered to express specific human potassium channel subtypes, such as K(v)1.1 and K(v)1.2.[5]
-
Electrode Placement: A glass micropipette with a very fine tip is pressed against the membrane of a selected cell. A gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: A stronger suction pulse is applied to rupture the cell membrane patch under the pipette tip, allowing direct electrical access to the cell's interior.
-
Voltage Clamp: The cell's membrane potential is held at a specific voltage (e.g., -70 mV) by the patch-clamp amplifier.[5]
-
Data Recording: Depolarizing voltage steps are applied to activate the potassium channels, and the resulting outward flow of potassium ions is recorded as an electrical current.
-
Drug Application: A baseline current is recorded, after which solutions containing varying concentrations of this compound are perfused over the cell.
-
Data Analysis: The recorded currents in the presence of 4-AP are compared to the baseline currents to determine the degree of channel inhibition. These data are then used to calculate the IC50 value, which is the concentration of 4-AP required to inhibit 50% of the channel activity.[5]
In Vivo: Clinical Trial for Walking Improvement in Multiple Sclerosis
Clinical trials are essential for evaluating the safety and efficacy of a drug in humans. A typical protocol for assessing 4-AP's effect on walking in MS patients is as follows.
-
Patient Recruitment: Patients with a confirmed diagnosis of Multiple Sclerosis and a measurable walking impairment are enrolled in the study.[10]
-
Baseline Assessment: Before treatment, each patient's walking speed is measured using a standardized test, such as the Timed 25-Foot Walk (T25FW). This is often repeated multiple times to establish a reliable baseline.[10]
-
Randomization: Patients are randomly assigned to one of two groups: a treatment group that receives slow-release 4-AP (e.g., 10 mg twice daily) or a control group that receives a placebo.[10] The study is double-blinded, meaning neither the patients nor the researchers know who is in which group.
-
Treatment Period: Patients take the assigned medication for a predefined period, for example, 14 weeks.[10]
-
Efficacy Measurement: Walking speed (T25FW) is measured at several points during the treatment period. Patients who consistently show a faster walking speed compared to their baseline are classified as "responders."[10]
-
Safety Monitoring: Patients are monitored throughout the trial for any adverse events or side effects.[11]
-
Data Analysis: At the end of the study, the data is "unblinded." The percentage of responders in the 4-AP group is compared to the percentage in the placebo group. The average improvement in walking speed is also calculated for the responders.[10]
Comparison and Correlation
The in vitro and in vivo studies of this compound demonstrate a clear correlation between its fundamental mechanism and its clinical effects.
-
Mechanism to Efficacy: In vitro patch-clamp studies definitively show that 4-AP blocks potassium channels.[5] This action is hypothesized to restore conduction in demyelinated axons, a theory supported by ex vivo studies on injured spinal cord tissue.[9][16] This restoration of nerve impulse conduction translates directly to the primary in vivo outcome: improved motor function, whether measured as increased walking speed in MS patients or enhanced motor scores in individuals with spinal cord injury.[3][11]
-
Concentration and Dosage: There is a significant difference between the concentrations used in vitro and the plasma concentrations achieved in vivo. In vitro experiments often use micromolar (µM) to millimolar (mM) concentrations to elicit a clear and measurable effect on isolated cells or tissues.[5][6] In contrast, therapeutic plasma concentrations in humans are in the nanogram per milliliter (ng/mL) range, which is much lower.[10] This discrepancy is due to several factors, including the blood-brain barrier, drug distribution, and metabolism.[17][18] The development of slow-release formulations has been crucial for maintaining a safe and effective plasma concentration in vivo, minimizing the risk of side effects like seizures that can occur at higher concentrations.[3][5]
-
Model Limitations: While in vitro models, such as the 4-AP model of acute seizures, are valuable for screening and mechanistic studies, they cannot fully replicate the complexity of a living organism.[17][18] Factors like drug metabolism, off-target effects, and the response of different physiological systems are only observable in in vivo studies.[13] For instance, pharmacokinetic studies in rats revealed gender-specific differences in drug processing, an observation that would be missed in a cellular assay.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. This compound for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. In Vitro electrophysiological activity of nerispirdine, a novel this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the effects of this compound on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Possible new treatment for spinal cord injuries identified in animal studies - Purdue University News [purdue.edu]
- 9. Potassium channel blocker, this compound-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Neural Transmission in Multiple Sclerosis (this compound Therapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of this compound in humans with spinal cord injury: a long-term, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound in patients with long-term spinal cord injury: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of this compound in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies | Acta Neurobiologiae Experimentalis [ane.pl]
- 15. This compound and spinal cord injury: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on axonal conduction-block in chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The this compound Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 19. DSpace [archive.hshsl.umaryland.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Aminopyridine
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of a safe and efficient laboratory environment. 4-Aminopyridine, a potent potassium channel blocker, requires stringent disposal protocols due to its acute toxicity and environmental hazards.[1][2][3][4][5] Adherence to these procedures is not only a regulatory necessity but also a critical measure to protect laboratory personnel and the surrounding ecosystem.
Immediate Safety and Handling Prerequisites
Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of this compound necessitates a comprehensive safety approach.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, as this compound can be toxic upon absorption.[1][5] |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles | To protect against accidental splashes that can cause serious eye irritation.[1][3] |
| Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes | To shield the body from potential contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. A respirator may be necessary if exposure limits are at risk of being exceeded.[1][6] | To prevent inhalation of dust or vapors, which can be fatal.[2][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1]
-
Waste Segregation and Collection :
-
Do not dispose of this compound down the drain, as it is toxic to aquatic life.[1][6]
-
Collect all waste containing this compound, including contaminated solids (e.g., paper towels, weighing paper, pipette tips, gloves) and solutions, in a designated hazardous waste container.[1][2]
-
Avoid mixing this compound waste with other incompatible waste streams, such as strong oxidizing agents, acids, and acid chlorides.[1][6]
-
-
Container and Labeling :
-
Use a chemically compatible, leak-proof container with a secure closure.[1][6]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Irritant").[1][6]
-
Even empty containers that once held this compound must be treated as hazardous waste.[2]
-
-
Storage :
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area at or near the point of generation.[1]
-
Ensure the storage area is away from incompatible materials.[1][6]
-
Storage time in the laboratory is regulated and may vary (e.g., up to twelve months for academic labs under EPA's Subpart K, or 90 days for large quantity generators).[1]
-
-
Disposal Request :
Spill Management Procedures
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
| Spill Size | Containment and Cleanup Protocol |
| Small Spills (< 1 Liter) | Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials.[1] Use dry clean-up procedures and avoid generating dust.[1][7] Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[1] Clean the spill area with a dilute solution of acetic acid, followed by water.[1][6] Report the spill to your laboratory supervisor and EHS department.[1] |
| Large Spills (> 1 Liter) | Evacuate the area immediately.[1] Alert your institution's emergency response team and EHS department.[1][6] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Aminopyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Aminopyridine, a potent potassium channel blocker. Adherence to these procedural, step-by-step guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Hazard Summary
This compound is a highly toxic compound that can be fatal if swallowed and is toxic in contact with skin or if inhaled.[1][2] It is crucial to avoid contact with skin, eyes, and clothing.[3] Severe over-exposure can be lethal.[3] It can cause severe skin burns, and eye damage, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure. The following table summarizes the required and recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[3][4] | To prevent skin contact and absorption, which can be toxic.[4][5] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles.[4][5] A face shield may be necessary for splash hazards.[4] | To protect eyes from dust particles and splashes, preventing serious irritation and damage.[2][4] |
| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[4][5] | To prevent accidental skin exposure.[4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3][4] A respirator may be required for high-dust conditions or during spill cleanup.[3][4] | To avoid inhalation of dust, which can cause respiratory tract irritation and systemic toxicity.[1][4][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
1. Preparation:
-
Gather all necessary PPE and inspect it for good condition.[4]
-
Locate the nearest eyewash station and safety shower.[1]
-
Have an emergency plan and spill kit readily accessible.[3][4]
2. Handling:
-
Always wear the appropriate PPE as detailed in the table above.[1][4]
-
Work exclusively within a properly functioning chemical fume hood.[3]
-
Use the smallest practical quantities for the experiment to minimize waste and potential exposure.[3]
-
Wash hands thoroughly with soap and water immediately after handling, even if gloves were worn.[6][7]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[6]
-
Keep containers tightly closed and upright.[3]
-
Store away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[3]
-
The storage area should be clearly labeled as containing a highly acute toxin.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[1][3] Rinse the affected area with a safety shower for at least 15 minutes.[3] Wash with soap and water.[3] Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[3][8] Seek immediate medical attention.[4][8] |
| Inhalation | Move the person to fresh air.[3][7] If not breathing, give artificial respiration.[7][8] Loosen tight clothing.[3] Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[7][8] Never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention.[8] |
| Spill (Small <1 Liter) | Evacuate the immediate area.[3] Wearing appropriate PPE, confine the spill using absorbent material from a spill kit.[3] Neutralize the residue with a dilute solution of acetic acid.[3][5] Collect the material in a sealed, labeled hazardous waste container.[5] |
| Spill (Large >1 Liter) | Immediately evacuate the area and alert others.[3][5] Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[3][5] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated PPE, weighing papers, and solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container.[4][5] Do not dispose of this material down the drain.[3][5]
-
Container Labeling: The container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Irritant").[5]
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area.[5]
-
Disposal Request: When the container is full or reaches the storage time limit, submit a chemical waste collection request to your institution's EHS department.[3][5] Disposal must be handled by a licensed hazardous waste facility.[5]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
